molecular formula C12H11BrO2 B030014 2-Bromoacetyl-7-ethylbenzofuran CAS No. 593266-85-4

2-Bromoacetyl-7-ethylbenzofuran

Cat. No.: B030014
CAS No.: 593266-85-4
M. Wt: 267.12 g/mol
InChI Key: GZVODMPZURRTSL-UHFFFAOYSA-N
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Description

2-Bromoacetyl-7-ethylbenzofuran (CAS 593266-85-4) is a high-value chemical intermediate with the molecular formula C₁₂H₁₁BrO₂ and a molecular weight of 267.12. This compound features a benzofuran scaffold substituted with a reactive 2-bromoacetyl group, making it an exceptionally versatile building block for heterocyclic synthesis and the construction of more complex molecular architectures. Its primary documented application is in the synthesis of Bufuralol Hydrochloride, a beta-adrenergic blocker. The reactivity of the bromoacetyl moiety allows this compound to serve as a key precursor in nucleophilic substitution reactions, facilitating the introduction of the 7-ethylbenzofuran unit into target molecules. As a member of the 2-bromoacetylbenzofuran family, it is particularly valued in medicinal chemistry for the design of novel bioactive compounds. The benzofuran core is a privileged structure in drug discovery, known to contribute to a wide range of pharmacological activities, including potential applications as alpha-glucosidase inhibitors for antidiabetic research, antimicrobial agents, and anti-SARS-CoV-2 agents, as explored in recent scientific literature. This product is intended for research and development purposes in laboratory settings only. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(7-ethyl-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-2-8-4-3-5-9-6-11(10(14)7-13)15-12(8)9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVODMPZURRTSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458819
Record name 2-BROMOACETYL-7-ETHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593266-85-4
Record name 2-BROMOACETYL-7-ETHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromoacetyl-7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-Bromoacetyl-7-ethylbenzofuran, a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic pathway, detailed characterization methodologies, and practical, field-tested experimental protocols.

The benzofuran scaffold is a privileged structure in drug discovery, known to be a core component in a multitude of biologically active compounds.[1][2] Derivatives of benzofuran have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The introduction of an α-bromoacetyl group at the 2-position of the 7-ethylbenzofuran core creates a versatile intermediate. The electrophilic carbon of the carbonyl group and the adjacent carbon bearing the bromine atom provide two reactive sites for further molecular elaboration, making this compound a valuable building block for the synthesis of more complex molecules and potential drug candidates.

I. Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence starting from the commercially available 7-ethylbenzofuran. This strategy involves an initial Friedel-Crafts acylation to introduce the acetyl group, followed by a selective α-bromination of the acetyl moiety.

Synthesis_Workflow Start 7-Ethylbenzofuran Intermediate 2-Acetyl-7-ethylbenzofuran Start->Intermediate Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Final_Product This compound Intermediate->Final_Product α-Bromination (N-Bromosuccinimide) Characterization_Flow Target This compound NMR NMR Spectroscopy (¹H & ¹³C) Target->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Target->IR Functional Group Analysis MS Mass Spectrometry (MS) Target->MS Molecular Weight Confirmation

Caption: Analytical techniques for the characterization of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring system, the ethyl group at the 7-position, and the methylene protons of the bromoacetyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm). The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons. The most downfield signal in the aliphatic region is expected to be a singlet corresponding to the two protons of the bromoacetyl group (CH₂Br), likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent carbonyl and bromine atom.

¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule. The carbonyl carbon of the ketone is expected to have a chemical shift in the range of δ 180-190 ppm. The carbon atom of the bromoacetyl group (CH₂Br) will appear in the aliphatic region, typically around δ 30-40 ppm. The remaining signals will correspond to the carbons of the benzofuran ring and the ethyl substituent.

B. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. A strong absorption band in the region of 1670-1690 cm⁻¹ is characteristic of the C=O stretching vibration of the α-haloketone. Other significant absorptions will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O-C stretching of the furan ring.

C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₁₁BrO₂), the expected molecular weight is approximately 266.00 g/mol for the ⁷⁹Br isotope and 268.00 g/mol for the ⁸¹Br isotope. The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2). [4] Table 1: Summary of Characterization Data

Technique Parameter Expected/Observed Value
¹H NMR Chemical Shift (δ, ppm)Aromatic protons (m, ~7.0-8.0), CH₂Br (s, ~4.5-5.0), CH₂ of ethyl (q, ~2.8-3.0), CH₃ of ethyl (t, ~1.2-1.4)
¹³C NMR Chemical Shift (δ, ppm)C=O (~180-190), Aromatic carbons (~110-160), CH₂Br (~30-40), CH₂ of ethyl (~20-25), CH₃ of ethyl (~10-15)
IR Wavenumber (cm⁻¹)C=O stretch (~1670-1690), Ar-H stretch (~3000-3100), C-H stretch (~2850-2970)
MS (GC-MS) m/zM⁺ peaks at ~266 and ~268 (approx. 1:1 ratio) [4]

III. Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. N-Bromosuccinimide is an irritant.

A. Synthesis of 2-Acetyl-7-ethylbenzofuran
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of 7-Ethylbenzofuran: After the addition of acetyl chloride is complete, add a solution of 7-ethylbenzofuran (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 1 M HCl. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-acetyl-7-ethylbenzofuran.

B. Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 2-acetyl-7-ethylbenzofuran (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or a mixture of acetic acid and water.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Reaction: Heat the reaction mixture to reflux and irradiate with a UV lamp for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield this compound as a solid. [5]

IV. Conclusion

This technical guide outlines a reliable and efficient two-step synthesis for this compound. The detailed characterization data, including predicted NMR and IR spectra and observed mass spectrometry data, provide a solid framework for the identification and quality control of the final product. The experimental protocols are based on established synthetic methodologies and are designed to be readily implemented in a standard organic chemistry laboratory. The versatility of the α-bromoacetyl functional group makes the title compound a valuable intermediate for the synthesis of a diverse range of novel benzofuran derivatives with potential applications in various fields of chemical and pharmaceutical research.

V. References

  • Abdel-Aziz, H. A., & Mekawey, A. A. (2009). Title of the article. Journal of the Brazilian Chemical Society, 20(6), 1143-1150.

  • Abdel-Aziz, H. A., et al. (2009). Title of the article. European Journal of Medicinal Chemistry, 44(9), 3480-3487.

  • Barbour, L. J. (2001). Title of the article. Journal of Supramolecular Chemistry, 1(4-6), 189-191.

  • SpectraBase. (n.d.). 2-Bromo-1-(7-ethylbenzofuran-2-yl)ethanone. Wiley. Retrieved from [Link]

  • Suryawanshi, V. S., et al. (2017). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. International Journal of Chemical and Physical Sciences, 6(3), 1-6.

  • Aslam, J., et al. (2018). Benzofuran: A key scaffold for antimicrobial and anticancer agents. Future Medicinal Chemistry, 10(15), 1845-1864.

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-8.

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-92.

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

  • Westrip, S. P. (2010). publCIF: a program for editing and validating crystallographic information files. Journal of Applied Crystallography, 43(4), 920-925.

  • Pal, M., et al. (2015). Benzofuran derivatives: a patent review. Expert Opinion on Therapeutic Patents, 25(11), 1271-1285.

  • Kossakowski, J., et al. (2005). Methyl 7-methoxybenzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3439-o3440.

  • Le, T. N., et al. (2020). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 25(18), 4235.

  • Khan, I., et al. (2016). Benzofuran derivatives: a review of their synthesis and biological applications. RSC Advances, 6(10), 8438-8457.

Sources

Spectroscopic Analysis of 2-Bromoacetyl-7-ethylbenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromoacetyl-7-ethylbenzofuran, a key intermediate in the synthesis of various biologically active molecules.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles of organic spectroscopy and data from analogous benzofuran structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a benzofuran core substituted at the 2-position with a bromoacetyl group and at the 7-position with an ethyl group. This unique substitution pattern gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization. This guide will delve into the expected spectral features based on the analysis of related compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring, the methylene protons of the bromoacetyl group, and the ethyl group protons. The predicted chemical shifts (in ppm, relative to a standard solvent like CDCl₃) are summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons (H-4, H-5, H-6)7.0 - 7.8Multiplet~7-9
Furan Proton (H-3)~7.2Singlet-
Methylene Protons (-COCH₂Br)~4.5Singlet-
Methylene Protons (-CH₂CH₃)~2.8Quartet~7.5
Methyl Protons (-CH₂CH₃)~1.3Triplet~7.5

Rationale behind the predictions: The aromatic protons are expected in the downfield region due to the deshielding effect of the aromatic ring currents. The singlet for the H-3 proton is characteristic of 2-substituted benzofurans. The methylene protons of the bromoacetyl group are significantly deshielded by the adjacent carbonyl and bromine atom. The ethyl group will exhibit a classic quartet-triplet pattern due to spin-spin coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are tabulated below.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl Carbon (-C =O)~185
Benzofuran Carbons (C-2, C-3a, C-7a)150 - 160
Aromatic Carbons (C-4, C-5, C-6)110 - 130
Furan Carbon (C-3)~115
Methylene Carbon (-C H₂Br)~35
Methylene Carbon (-C H₂CH₃)~22
Methyl Carbon (-CH₂C H₃)~14

Rationale behind the predictions: The carbonyl carbon is expected at a very downfield position. The carbons of the benzofuran ring system will appear in the aromatic region, with quaternary carbons generally showing lower intensity. The aliphatic carbons of the ethyl and bromoacetyl groups will be found in the upfield region.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness of the solvent peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish the connectivity of the protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve insert Insert into Spectrometer dissolve->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate (¹H) phase_cal->integrate analyze Analyze and Interpret integrate->analyze

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the C-O-C ether linkage of the benzofuran ring, and the C-Br bond.

Predicted IR Spectral Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (ketone)1680 - 1700Strong
C-O-C (aryl ether)1230 - 1270 and 1020 - 1075Strong, two bands
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C-Br500 - 600Medium to Strong

Rationale behind the predictions: The carbonyl group of the ketone will give a strong, sharp absorption band in the specified region. The aryl ether linkage of the benzofuran ring is characterized by two strong C-O stretching bands. The C-H stretching vibrations for aromatic and aliphatic protons will appear around 3000 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region.[4]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation:

    • Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

    • Record a background spectrum to account for any atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) mass spectrometry is a common technique.

Predicted Mass Spectrum Data

The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Due to the presence of bromine, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M⁺+2) with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

m/z Predicted Fragment Notes
268/270[M]⁺Molecular ion peak
189[M - CH₂Br]⁺Loss of the bromoacetyl side chain
145[M - COCH₂Br]⁺Loss of the entire bromoacetyl group
117[C₈H₅O]⁺Benzofuran fragment

Rationale behind the predictions: The molecular ion is expected to be observed. Alpha-cleavage next to the carbonyl group is a common fragmentation pathway, leading to the loss of the CH₂Br radical. Cleavage of the bond between the benzofuran ring and the acetyl group will result in the loss of the entire bromoacetyl moiety.[5][6]

Experimental Protocol for Mass Spectrometry (GC-MS with EI)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Setup:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5) to separate the analyte from any impurities.

    • Employ a temperature program that allows for the elution of the compound as a sharp peak.

  • Mass Spectrometry (MS) Setup:

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Use a standard electron ionization energy of 70 eV.

    • Set the mass analyzer to scan over a relevant mass range (e.g., m/z 50-350).

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum of the GC peak corresponding to this compound.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

    • Compare the obtained spectrum with a library of known spectra if available.

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze identify_M Identify Molecular Ion analyze->identify_M analyze_frag Analyze Fragmentation identify_M->analyze_frag confirm Confirm Structure analyze_frag->confirm

Workflow for GC-MS Analysis.

Summary and Conclusion

The spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and complementary understanding of its molecular structure. The predicted spectral data, based on established principles and analysis of related compounds, serves as a robust guide for the identification and characterization of this important synthetic intermediate. The experimental protocols outlined in this guide provide a standardized approach to obtaining high-quality spectroscopic data, ensuring the integrity and reliability of the analytical results.

References

  • Wiley-VCH. (2007).
  • BenchChem. (2025). An In-depth Technical Guide on the Physical Properties of Substituted Benzofurans.
  • The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI)
  • Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Semantic Scholar.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.).
  • Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. (2025).
  • Wiley-VCH. (2007).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC.
  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. (2025). PMC - NIH.
  • Synthesis of 2-acetyl benzofuran 164. (n.d.).
  • 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. (2007). PubMed.
  • 2-Acetylbenzofurans: Synthesis, Reactions and Applications. (2025).
  • Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. (n.d.).
  • Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. (n.d.).
  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (n.d.). The Royal Society of Chemistry.
  • 1HNMR spectrum of 1-(1-benzofuran-2-yl). (n.d.).
  • PubChem. (n.d.). 2-Ethylbenzofuran.
  • BLD Pharm. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). Benzofuran. NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). Ethyl-2-benzofuran. NIST WebBook.
  • ChemicalBook. (n.d.). 2-ACETYL-7-METHOXYBENZOFURAN(43071-52-9) 1H NMR spectrum.
  • SpectraBase. (n.d.). (2,2-dimethyl-3H-benzofuran-7-yl)amine - Optional[Vapor Phase IR] - Spectrum.
  • ChemicalBook. (n.d.). 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2-Benzofuranacetaldehyde, 7-ethyl-.alpha.-oxo- - Optional[MS (GC)] - Spectrum.
  • SpectraBase. (n.d.). 2-Ethyl-2,7-dimethyl-3H-1-benzofuran - Optional[Vapor Phase IR] - Spectrum.
  • National Institute of Standards and Technology. (n.d.). Ethyl bromide. NIST WebBook.
  • ChemicalBook. (n.d.). 2-Acetylfuran(1192-62-7) 1H NMR spectrum.
  • National Institute of Standards and Technology. (n.d.). Bromophos-ethyl. NIST WebBook.

Sources

Physical and chemical properties of 2-Bromoacetyl-7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromoacetyl-7-ethylbenzofuran

Introduction

This compound is a specialized organic compound characterized by a benzofuran core, an ethyl group at the 7-position, and a bromoacetyl substituent at the 2-position. Its chemical structure, featuring a highly reactive α-bromo ketone functional group, designates it as a valuable and versatile intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, synthetic routes, characteristic reactivity, potential applications, and essential safety protocols, tailored for researchers and professionals in drug development and materials science. The insights herein are synthesized from available data on the molecule and its structural analogs, offering a robust framework for its utilization in advanced scientific research.

Physicochemical Properties

Detailed experimental data for this compound is not extensively published. However, its properties can be reliably inferred from its chemical structure and comparison with closely related analogs, such as 2-(Bromoacetyl)benzofuran.

PropertyValue / DescriptionSource / Rationale
CAS Number 593266-85-4[1][2]
Molecular Formula C₁₂H₁₁BrO₂[2]
Molecular Weight 267.12 g/mol [2]
Physical State Expected to be a solid at room temperature.Based on the solid form of the analog 2-(Bromoacetyl)benzofuran.
Melting Point No data available. The analog 2-(Bromoacetyl)benzofuran has a melting point of 86-90 °C.[1]
Boiling Point No data available.[1]
Solubility Insoluble in water; Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred from its nonpolar benzofuran core and general properties of similar organic compounds.[3]
Appearance Likely an off-white to yellow or brown crystalline solid.Typical appearance for brominated organic compounds.

Synthesis and Characterization

The synthesis of this compound typically involves the electrophilic acylation of a 7-ethylbenzofuran precursor.

Proposed Synthetic Workflow

A plausible and efficient method for its synthesis is the Friedel-Crafts acylation of 7-ethylbenzofuran with bromoacetyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A 7-Ethylbenzofuran R Friedel-Crafts Acylation (in an inert solvent, e.g., CH₂Cl₂) A->R B Bromoacetyl Bromide B->R C Aluminum Chloride (AlCl₃) C->R W Aqueous Workup (e.g., cold water/HCl) R->W Reaction Mixture P Purification (Recrystallization or Chromatography) W->P Crude Product F This compound P->F G cluster_reactions Key Reaction Pathways cluster_products Resulting Scaffolds A This compound (Electrophile) B Nucleophilic Substitution (SN2) (e.g., with R-NH₂, R-SH) A->B C Hantzsch Thiazole Synthesis (with Thioamide) A->C D Favorskii Rearrangement (with Base, e.g., RO⁻) A->D P1 Amine, Thioether Derivatives B->P1 P2 Substituted Thiazoles C->P2 P3 Rearranged Esters/ Carboxylic Acids D->P3

Sources

A Prototypical Guide to the Crystal Structure Analysis of 2-Bromoacetyl-7-ethylbenzofuran for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest database search in January 2026, a solved and publicly deposited crystal structure for 2-Bromoacetyl-7-ethylbenzofuran is not available. This guide, therefore, serves as an in-depth, technically rigorous framework outlining the complete, state-of-the-art process for such an analysis. The experimental protocols, predicted structural data, and interpretations are based on established crystallographic principles and data from closely related benzofuran analogs. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow.

Introduction: The Significance of the Benzofuran Scaffold and Structural Elucidation

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The specific substitution pattern on the benzofuran core dictates its pharmacological profile, influencing its binding affinity and selectivity for biological targets.

The molecule of interest, this compound, combines this potent scaffold with an α-halo ketone moiety—a reactive electrophilic group often employed as a covalent warhead or a key synthetic intermediate in drug design. The 7-ethyl group further modulates its lipophilicity and steric profile.

Understanding the precise three-dimensional arrangement of atoms in this molecule is not merely an academic exercise. A high-resolution crystal structure provides invaluable, unambiguous data on:

  • Conformational Preferences: The orientation of the flexible bromoacetyl and ethyl side chains relative to the planar benzofuran ring.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-stacking) that govern how molecules pack in the solid state.

  • Pharmacophore Modeling: The exact spatial relationship between key functional groups, which is critical for designing and optimizing interactions with protein binding sites.[4][5][6]

X-ray crystallography is the definitive method for obtaining this atomic-level information, transforming drug design from a process of serendipity to one of rational, structure-based engineering.[7][8] This guide details the complete workflow, from synthesis to final structural analysis, that would be employed to elucidate the crystal structure of this compound.

Part 1: Synthesis and Crystallization

A robust crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis via Rap-Stoermer Reaction

A classic and efficient method for synthesizing 2-acylbenzofurans is the Rap-Stoermer reaction.[9][10] This reaction involves the condensation of a salicylaldehyde derivative with an α-haloketone in the presence of a base.

Reaction Scheme:

  • Reactants: 3-Ethylsalicylaldehyde and 1,3-dibromoacetone.

  • Base/Solvent: Potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF.

  • Mechanism: The reaction proceeds via a cascade of nucleophilic substitution, addition, and dehydration to form the benzofuran ring in a single pot.[9]

Purification and Crystallization Protocols

The purity of the compound is paramount for successful crystallization. The crude product would first be purified using column chromatography. Subsequently, various crystallization techniques should be systematically explored.[11][12][13]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[13] A solvent pair (one "good" solvent and one "poor" solvent) can also be effective.[11]

  • Method 1: Slow Evaporation:

    • Dissolve ~10-20 mg of the compound in a minimal amount of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, clean vial.

    • Cover the vial with parafilm and pierce it with a needle a few times to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and monitor for crystal growth over several days.

  • Method 2: Vapor Diffusion:

    • Dissolve the compound in a small amount of a moderately non-volatile "good" solvent (e.g., chloroform) in an inner vial.

    • Place this inner vial inside a larger, sealed vial containing a more volatile "poor" solvent in which the compound is insoluble (e.g., pentane or hexane).[14]

    • The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.[14]

  • Method 3: Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol/water mixture) at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator or freezer to promote crystal formation.[14]

The diagram below illustrates the overall workflow from synthesis to obtaining single crystals ready for analysis.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization s1 Reactants: 3-Ethylsalicylaldehyde 1,3-Dibromoacetone s2 Rap-Stoermer Reaction (Base: K₂CO₃) s1->s2 s3 Crude Product s2->s3 s4 Column Chromatography s3->s4 s5 Pure 2-Bromoacetyl- 7-ethylbenzofuran s4->s5 c1 Slow Evaporation s5->c1 c2 Vapor Diffusion s5->c2 c3 Cooling s5->c3 c_out Single Crystals c1->c_out c2->c_out c3->c_out

Caption: Workflow for Synthesis and Crystallization.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals (typically 0.1-0.4 mm in size, with sharp edges and no visible defects) are obtained, the X-ray diffraction experiment can commence.[15][16]

Data Collection

The crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern instruments typically use a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive area detector (e.g., CCD or CMOS).

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A single, well-formed crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.[15]

  • Centering: The crystal is precisely centered in the X-ray beam using an automated or manual procedure.[17]

  • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected. The positions of the reflections are used to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry, a strategy is calculated to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to X-rays and recording the diffraction patterns.[16]

  • Data Integration: The raw image files are processed to correct for background noise and instrumental factors. The intensity of each reflection is integrated, creating a file of h, k, l indices and their corresponding intensities (I) and standard uncertainties (σ(I)).[18]

Structure Solution and Refinement

The integrated data file is then used to solve and refine the crystal structure using specialized software suites like SHELX or Olex2.[15][19]

Step-by-Step Solution and Refinement Protocol:

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

  • Structure Solution (SHELXS/SHELXT): An initial structural model is generated using direct methods or Patterson methods.[20][21] This process determines the phases of the structure factors and provides initial coordinates for the heavier atoms (in this case, Br, O, and C).

  • Initial Refinement (SHELXL): The initial model is refined against the experimental data using a least-squares algorithm.[22][23] This involves iterative cycles of:

    • Calculating structure factors (Fc) from the atomic model.

    • Comparing them to the observed structure factors (Fo).

    • Adjusting atomic coordinates and thermal parameters to minimize the difference between Fo and Fc.

  • Model Completion: Difference Fourier maps (Fo-Fc) are calculated to locate missing atoms. Lighter atoms (remaining carbons and oxygens) appear as positive peaks in this map and are added to the model.

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model."

  • Final Refinement and Validation: The final model is refined until convergence is reached, indicated by stable R-factors and a flat difference Fourier map. The quality of the final structure is assessed using metrics like R1, wR2, and Goodness-of-Fit (GooF). The structure is also validated for geometric consistency and potential missed symmetry using tools like PLATON.[24][25]

The diagram below outlines this computational workflow.

G d1 Integrated Data (h, k, l, I, σ(I)) d2 Space Group Determination d1->d2 d3 Structure Solution (SHELXS/SHELXT) Initial Atomic Positions d2->d3 d4 Iterative Refinement (SHELXL) d3->d4 d5 Difference Fourier Map (Fo-Fc) d4->d5 Calculate d7 Anisotropic Refinement d4->d7 d6 Locate Remaining Atoms d5->d6 Analyze d6->d4 Update Model d8 Add Hydrogen Atoms d7->d8 d9 Final Refinement Cycles d8->d9 d10 Validation (PLATON) Final Structure Model (CIF) d9->d10

Caption: Workflow for Structure Solution and Refinement.

Part 3: Predicted Structural Features and Discussion

Based on the known structures of related benzofuran derivatives, we can predict the key structural characteristics of this compound.

Predicted Crystallographic Data

The following table summarizes plausible crystallographic data for the title compound. This data is illustrative and based on typical values for small organic molecules.

ParameterPredicted Value
Chemical FormulaC₁₂H₁₁BrO₂
Formula Weight267.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-12
b (Å)~5-10
c (Å)~15-20
β (°)~95-105
Volume (ų)~1300-1600
Z (molecules/unit cell)4
Calculated Density (g/cm³)~1.6-1.7
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.12
Goodness-of-Fit (S)~1.0
Molecular Geometry
  • Benzofuran Core: The bicyclic benzofuran ring system is expected to be essentially planar.

  • 2-Bromoacetyl Group: The C-C-O-C torsion angle of the acetyl group will define its orientation relative to the benzofuran ring. It is likely to be nearly coplanar with the ring system to maximize conjugation, but steric hindrance could cause a slight twist.

  • 7-Ethyl Group: The ethyl group will be conformationally flexible. The crystal structure will reveal its preferred orientation, which is likely determined by optimizing intermolecular packing interactions.

Supramolecular Interactions and Crystal Packing

The crystal packing will be stabilized by a network of weak intermolecular interactions. Based on the functional groups present, the following interactions are predicted to be significant:

  • C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor. Weak hydrogen bonds involving aromatic C-H or ethyl C-H donors are highly probable, linking molecules into chains or sheets.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially forming short contacts with the carbonyl or furan oxygen atoms of neighboring molecules (Br···O interactions).

  • π-π Stacking: The planar benzofuran rings are likely to engage in offset π-π stacking interactions, contributing significantly to the overall lattice energy.

The diagram below visualizes these predicted intermolecular interactions.

G cluster_mol1 cluster_mol2 a_ring Benzofuran Ring a_co C=O a_br Br a_ch C-H b_ring Benzofuran Ring a_ring->b_ring π-π Stacking b_co C=O a_br->b_co Br···O Halogen Bond a_ch->b_co C-H···O Hydrogen Bond

Caption: Predicted Intermolecular Interactions.

Conclusion: Implications for Drug Development

A definitive crystal structure of this compound would provide critical insights for drug development. The precise geometry and conformational data would allow for more accurate docking studies and the rational design of more potent and selective analogs. Understanding the key intermolecular interactions that stabilize the solid form is also crucial for formulation development, influencing properties like solubility and stability. In essence, the journey from synthesis to a refined crystal structure is a foundational pillar of modern, structure-guided drug discovery, transforming chemical entities into potential therapeutic agents.[4][26]

References

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  • Asati, V., et al. (2015). Biological and medicinal significance of benzofuran. European Journal of Medicinal Chemistry, 97, 561-581. Retrieved from [Link]

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  • Matas, M. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Crystals. Retrieved from [Link]

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A Technical Guide to Quantum Chemical Calculations for 2-Bromoacetyl-7-ethylbenzofuran: A Drug Development Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the modern pharmaceutical landscape, the integration of computational chemistry has become an indispensable pillar of rational drug design. Quantum chemical calculations, in particular, offer a powerful lens through which we can elucidate the electronic structure, reactivity, and intermolecular interaction potential of novel molecular entities. This guide provides an in-depth technical framework for the comprehensive quantum chemical analysis of 2-Bromoacetyl-7-ethylbenzofuran, a molecule of interest within the broader class of biologically active benzofuran derivatives.[1][2][3] The protocols and analyses detailed herein are designed for researchers, medicinal chemists, and computational scientists engaged in the early stages of drug discovery and development. Our approach is rooted in the principles of scientific integrity, providing not just a methodology, but a validated, logical workflow from initial structure generation to the prediction of key physicochemical properties.

Foundational Principles: Selecting the Right Tools for the Task

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule such as this compound, which contains a heavy atom (bromine) and a conjugated π-system, these choices are critical.

1.1. The Rationale for Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its excellent balance of accuracy and computational cost.[4] Unlike more computationally expensive ab initio methods, DFT calculates the electron density of a system rather than its complex wavefunction. For the study of halogenated organic compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, have shown robust performance.[5][6]

Our Recommendation: The B3LYP Functional

We recommend the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. It has a long-standing track record of providing reliable geometries and electronic properties for a wide range of organic molecules, including those containing halogens.[7][8][9]

1.2. The Importance of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavy atoms like bromine, and for calculations where electron correlation and polarization are important, a flexible basis set is required.

Our Recommendation: The 6-311++G(d,p) Basis Set

We advocate for the use of the Pople-style 6-311++G(d,p) basis set.[7] Let's break down why this is a suitable choice:

  • 6-311G : This indicates a triple-zeta valence basis set, providing a more accurate description of the valence electrons, which are crucial for chemical bonding and reactivity.

  • ++G : The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen. These functions are essential for describing the behavior of electrons far from the nucleus, which is important for anions, excited states, and non-covalent interactions.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for greater flexibility in the shape of the molecular orbitals, which is critical for accurately describing chemical bonds, particularly in conjugated systems.

For even higher accuracy, especially when studying non-covalent interactions, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, could be considered, though at a significantly higher computational cost.[10]

The Computational Workflow: A Step-by-Step Protocol

The following section outlines a detailed, sequential workflow for the quantum chemical analysis of this compound using the Gaussian suite of programs.[1][5]

2.1. Step 1: Molecular Structure Generation and Input File Preparation

Protocol:

  • Construct the Benzofuran Core : Begin by creating the benzofuran ring system. The standard IUPAC numbering convention for benzofuran should be followed, with the oxygen atom at position 1.[3][11][12][13]

  • Add Substituents :

    • Attach an ethyl group (-CH₂CH₃) to the carbon at position 7.

    • Attach an acetyl group (-COCH₃) to the carbon at position 2.

    • Replace a hydrogen atom on the methyl group of the acetyl moiety with a bromine atom to form the bromoacetyl group (-COCH₂Br).

  • Initial Geometry Clean-up : Use the built-in geometry clean-up or pre-optimization tools in GaussView to obtain a reasonable starting structure.[2]

  • Generate Gaussian Input File : Create a Gaussian input file (.gjf or .com) with the generated coordinates.

2.2. Step 2: Geometry Optimization and Vibrational Frequency Analysis

The goal of geometry optimization is to find the minimum energy conformation of the molecule on its potential energy surface. A subsequent frequency calculation is crucial to confirm that the optimized structure is a true minimum and to obtain thermodynamic data.[14]

Protocol:

  • Setup the Calculation in Gaussian :

    • Route Section (#) : Specify the level of theory and basis set (B3LYP/6-311++G(d,p)), the job type (Opt Freq), and keywords for enhanced accuracy (Integral=Ultrafine, SCF=Tight).

    • Charge and Multiplicity : For the neutral molecule, this will be 0 1.

    • Coordinates : Paste the coordinates from the molecular builder.

  • Execute the Calculation : Run the Gaussian job.

  • Verify the Optimized Structure :

    • Open the resulting output file (.log or .out) in GaussView.

    • Confirm that the optimization converged.

    • Crucially, check the results of the frequency calculation. A true minimum energy structure will have no imaginary frequencies (negative values).[15] If imaginary frequencies are present, it indicates a saddle point, and the structure needs to be perturbed along the imaginary mode and re-optimized.

The frequency calculation also provides valuable information such as the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy. Additionally, the calculated IR and Raman spectra can be compared with experimental data if available.[13][16]

G cluster_0 Computational Workflow A 1. Build Molecule (GaussView) B 2. Geometry Optimization (Gaussian: Opt) A->B C 3. Frequency Analysis (Gaussian: Freq) B->C D Is it a true minimum? (No imaginary frequencies) C->D E YES D->E F NO D->F H 4. Single Point Energy & Property Calculations E->H G Perturb structure along imaginary mode & re-optimize F->G G->B I 5. Analysis of Results H->I

Caption: A flowchart of the quantum chemical calculation workflow.

Analysis of Molecular Properties: From Electronic Structure to Reactivity

With a validated, optimized geometry, we can now perform single-point energy calculations to derive a host of molecular properties that are critical for drug development.

3.1. Frontier Molecular Orbitals (HOMO-LUMO) and the Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and chemical reactivity.[17]

  • Small HOMO-LUMO gap : Indicates a molecule that is more easily polarized and more reactive.

  • Large HOMO-LUMO gap : Suggests higher stability and lower reactivity.

For drug design, an optimal HOMO-LUMO gap is desired to ensure good binding affinity without being overly reactive.[18]

PropertyDescriptionRelevance in Drug Development
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Indicates the propensity to interact with electron-deficient sites in a biological target.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Indicates the propensity to interact with electron-rich sites in a biological target.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.A key indicator of chemical reactivity and kinetic stability.[17][19]
Ionization Potential The energy required to remove an electron (approximated by -EHOMO).Relates to the molecule's susceptibility to oxidation.
Electron Affinity The energy released when an electron is added (approximated by -ELUMO).Relates to the molecule's susceptibility to reduction.

3.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the charge distribution around a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[20]

  • Red regions : Indicate negative electrostatic potential, associated with lone pairs of electrons (e.g., on oxygen and bromine atoms). These are sites for electrophilic attack.

  • Blue regions : Indicate positive electrostatic potential, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

The MEP map provides a clear picture of where a molecule is most likely to engage in electrostatic interactions with a biological target, such as a receptor or enzyme active site.

3.3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals).[5][11][12]

Key insights from NBO analysis include:

  • Natural Atomic Charges : A more robust method for calculating atomic charges compared to Mulliken population analysis.

  • Hybridization : Determines the s-p-d character of atomic orbitals in bonds.

  • Donor-Acceptor Interactions : NBO analysis can quantify the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. This is particularly useful for analyzing hyperconjugation and resonance effects, which contribute to molecular stability. The second-order perturbation energy, E(2), associated with these interactions provides a quantitative measure of their strength.

3.4. Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader, QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.[3] By analyzing the critical points in the electron density, QTAIM can:

  • Identify Bond Paths : A line of maximum electron density linking two nuclei, which serves as a definitive indicator of a chemical bond.

  • Characterize Bond Critical Points (BCPs) : The properties of the electron density at the BCP (such as its magnitude and the Laplacian of the density) can be used to classify the nature of the chemical bond (e.g., covalent vs. ionic or hydrogen bond).

  • Analyze Non-Covalent Interactions : QTAIM is exceptionally powerful for identifying and characterizing weaker interactions, such as hydrogen bonds and halogen bonds, which are often crucial for drug-receptor binding.[6]

3.5. Predicting Reactive Sites: Fukui Functions and Dual Descriptors

While the MEP provides a qualitative picture of reactivity, Conceptual DFT offers quantitative descriptors. Fukui functions, f(r), indicate the change in electron density at a particular point when an electron is added or removed from the system.

  • f+(r) : Describes the reactivity towards a nucleophilic attack (electron donation).

  • f-(r) : Describes the reactivity towards an electrophilic attack (electron acceptance).

The dual descriptor , Δf(r), provides an even clearer picture by combining these two functions.[10]

  • Δf(r) > 0 : Indicates a site that is favorable for nucleophilic attack.

  • Δf(r) < 0 : Indicates a site that is favorable for electrophilic attack.

These descriptors are invaluable for predicting which atoms in this compound are most likely to be involved in metabolic transformations or covalent interactions with a target.

G cluster_1 Molecular Property Analysis A Optimized Molecular Structure B HOMO-LUMO Analysis A->B C Molecular Electrostatic Potential (MEP) A->C D Natural Bond Orbital (NBO) Analysis A->D E Quantum Theory of Atoms in Molecules (QTAIM) A->E F Fukui Functions & Dual Descriptors A->F G Reactivity & Stability B->G H Charge Distribution & Interaction Sites C->H I Bonding & Delocalization D->I J Bond Characterization & Non-covalent Interactions E->J K Site-specific Reactivity F->K

Sources

A Technical Guide to the Reactivity and Synthetic Utility of the Bromoacetyl Group in 2-Bromoacetyl-7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Bromoacetyl-7-ethylbenzofuran is a versatile synthetic intermediate, primarily due to the pronounced reactivity of its α-bromoacetyl moiety. This guide provides an in-depth exploration of the chemical behavior of this functional group, grounded in fundamental principles of organic chemistry. We will dissect the electronic and steric factors governing its reactivity, detail key reaction classes with mechanistic insights, and provide field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel heterocyclic compounds and complex molecular architectures.

Introduction: The Benzofuran Scaffold and the Bromoacetyl Handle

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The synthetic utility of these scaffolds is often dictated by the presence of reactive functional groups that allow for further molecular elaboration.

The bromoacetyl group appended to the 2-position of the 7-ethylbenzofuran ring serves as a powerful electrophilic "handle." Its reactivity is primarily centered on the carbon-bromine bond and the adjacent carbonyl group. This dual nature makes it a prime substrate for a variety of transformations, enabling the construction of diverse and complex molecules. The ethyl group at the 7-position is sterically remote and has a minimal electronic effect on the bromoacetyl moiety, meaning its reactivity profile is highly representative of 2-bromoacetylbenzofurans in general.[1]

Core Reactivity Principles of the α-Bromoacetyl Group

The chemical behavior of the bromoacetyl group in this compound is governed by the interplay of two key features:

  • Electrophilic Carbonyl Carbon: The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. This reactivity is typical of ketones.

  • Electrophilic α-Carbon and a Good Leaving Group: The carbon atom adjacent to the carbonyl (the α-carbon) is bonded to a bromine atom. Bromine is an excellent leaving group. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of this α-carbon, making it highly susceptible to nucleophilic attack.[6]

This enhanced reactivity facilitates facile displacement of the bromide ion via a bimolecular nucleophilic substitution (SN2) mechanism. SN1 pathways are strongly disfavored because the resulting α-carbocation would be destabilized by the adjacent electron-withdrawing carbonyl group.[7]

G cluster_1 Key k1 Dominant Pathway k2 Minor/Unfavored Pathway

Key Reaction Classes and Methodologies

The bromoacetyl group is a versatile precursor for numerous transformations. The following sections detail the most synthetically valuable reactions.

Nucleophilic Substitution (SN2) Reactions

This is the most common and powerful application of the bromoacetyl group. A wide variety of nucleophiles can displace the bromide to form new carbon-heteroatom or carbon-carbon bonds.

Mechanism: The reaction proceeds via a classic SN2 pathway where the nucleophile attacks the α-carbon, leading to the inversion of stereochemistry (if the carbon were chiral) and displacement of the bromide ion. The reaction is highly efficient due to the stabilization of the transition state by the adjacent carbonyl group.[6]

Common Nucleophiles:

  • Nitrogen Nucleophiles: Primary and secondary amines, azides, imidazoles, and other nitrogen-containing heterocycles react readily to form α-amino ketones.[8]

  • Oxygen Nucleophiles: Phenols, carboxylates, and alcohols can be used, often under basic conditions, to form α-ether or α-ester linkages.[9]

  • Sulfur Nucleophiles: Thiols and thioamides are excellent nucleophiles for this reaction, leading to the formation of α-thio ketones, a key step in the synthesis of thiazoles (see Section 3.3).

  • Carbon Nucleophiles: Enolates and other carbanions can be used for C-C bond formation, though side reactions like enolate formation from the α-haloketone itself must be considered.

NucleophileReagent ExampleProduct TypeTypical ConditionsRef
AmineBenzylamineα-Amino KetoneK₂CO₃, Acetonitrile, rt[9]
Phenol4-Methoxyphenolα-Aryloxy KetoneK₂CO₃, DMF, 60 °C[9]
ThioamideThioureaThiazole precursorEthanol, Reflux[10]
CarboxylateSodium Acetateα-Acetoxy KetoneAcetic Acid, Reflux[11][12]
  • Reactant Preparation: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, 0.2 M), add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Nucleophile Addition: Add the desired amine (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the final product by column chromatography on silica gel.

G Start Dissolve Substrate & Base in Solvent AddNuc Add Nucleophile (e.g., Amine) Start->AddNuc Monitor Monitor by TLC AddNuc->Monitor Monitor->Monitor Incomplete Workup Filter & Concentrate Monitor->Workup Reaction Complete Extract Aqueous Work-up (Extraction) Workup->Extract Purify Column Chromatography Extract->Purify End Isolated Product Purify->End

Kornblum Oxidation

The Kornblum oxidation provides a mild and efficient method to convert the α-bromo ketone into a valuable α-ketoaldehyde (an α-dicarbonyl compound).[13][14]

Mechanism: The reaction involves the nucleophilic attack of the oxygen atom from dimethyl sulfoxide (DMSO) onto the α-carbon, displacing the bromide to form an alkoxysulfonium salt.[14][15] In the presence of a mild base (e.g., triethylamine or NaHCO₃), an elimination reaction occurs to yield the α-ketoaldehyde, dimethyl sulfide (DMS), and the protonated base.[13][16][17]

G

  • Reactant Preparation: Dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO, ~0.5 M).

  • Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting α-ketoaldehyde by column chromatography.

Heterocycle Synthesis: The Hantzsch Thiazole Synthesis

The bromoacetyl group is an ideal electrophile for constructing five-membered heterocyclic rings. A classic example is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[10]

Mechanism: The reaction begins with the S-alkylation of the thioamide sulfur atom onto the α-carbon of the bromoacetyl group, displacing the bromide. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. Finally, a dehydration step yields the aromatic thiazole ring.

Reactant 1Reactant 2ProductSolventYield
This compoundThiourea2-Amino-4-(7-ethylbenzofuran-2-yl)thiazoleEthanol~85-95%
This compoundThioacetamide2-Methyl-4-(7-ethylbenzofuran-2-yl)thiazoleEthanol~80-90%

Conclusion

The bromoacetyl group on the this compound scaffold is a highly reliable and versatile reactive site. Its reactivity is dominated by the SN2 displacement of the bromide by a wide range of nucleophiles, providing straightforward access to α-substituted ketone derivatives. Furthermore, specialized reactions like the Kornblum oxidation and cyclization reactions such as the Hantzsch thiazole synthesis expand its synthetic utility, enabling the creation of complex dicarbonyl systems and valuable heterocyclic structures. Understanding these fundamental reactivity patterns allows researchers to strategically employ this building block in the rational design and synthesis of novel molecules for drug discovery and materials science.

References

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  • YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. (2019).
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The 7-Ethylbenzofuran Moiety: A Linchpin in Modulating Molecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic compounds.[1][2] Its versatile structure has served as a cornerstone for the development of therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory roles.[3] This technical guide delves into the nuanced yet critical role of a specific substitution on this scaffold: the 7-ethylbenzofuran moiety. We will explore the steric and electronic contributions of the ethyl group at the C-7 position, elucidating its influence on molecular recognition, binding affinity, and ultimately, biological activity. This document will serve as a comprehensive resource, integrating foundational principles with actionable experimental protocols and data interpretation to empower researchers in the rational design of novel molecules leveraging the unique properties of the 7-ethylbenzofuran core.

Introduction: The Benzofuran Scaffold and the Significance of C-7 Substitution

The benzofuran ring system, an aromatic heterocycle composed of a fused benzene and furan ring, is a structural alert for potent biological activity.[4] The inherent electronic properties of the benzofuran core, coupled with its relative planarity, allow for a multitude of non-covalent interactions with biological macromolecules, including π-π stacking, hydrogen bonding, and hydrophobic interactions.[4] Structure-activity relationship (SAR) studies have consistently demonstrated that the nature and position of substituents on the benzofuran ring are pivotal in dictating the potency and selectivity of its derivatives.[4][5]

While positions C-2 and C-3 have been extensively explored for derivatization to modulate activity, the influence of substituents on the benzene ring, particularly at the C-7 position, is a more subtle yet equally important aspect of molecular design. The C-7 position lies in close proximity to the furan oxygen and the C-2/C-3 positions, suggesting that even small modifications at this site can have profound effects on the overall conformation and electronic distribution of the molecule.

The introduction of an ethyl group at the C-7 position introduces a combination of steric bulk and lipophilicity. This guide will explore how these properties of the 7-ethylbenzofuran moiety can be strategically employed to enhance molecular interactions and drive desired biological outcomes.

Physicochemical Properties and Synthesis of 7-Ethylbenzofuran Derivatives

The foundational 7-ethylbenzofuran molecule possesses a molecular formula of C₁₀H₁₀O and a molecular weight of 146.19 g/mol . While detailed experimental data for the parent molecule is not extensively published, its properties can be inferred from related compounds and computational predictions. It is expected to be a colorless to pale yellow liquid, soluble in common organic solvents.[6]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the identification and characterization of 7-ethylbenzofuran derivatives. The following table summarizes the expected and reported spectroscopic features.

Spectroscopic Technique Expected/Reported Features for 7-Ethylbenzofuran Moiety Reference
¹H NMR Ethyl Group: A triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-). Aromatic Protons: Signals for the protons on the benzene and furan rings, with chemical shifts influenced by the 7-ethyl substitution.[6]
¹³C NMR Ethyl Group: Two distinct signals for the methyl and methylene carbons. Aromatic Carbons: Signals corresponding to the carbons of the benzofuran core.[6]
Mass Spectrometry (MS) Electron Ionization (EI): A molecular ion peak at m/z 146, with a characteristic fragment at m/z 131 resulting from the loss of a methyl group.[6]
Infrared (IR) Spectroscopy C-H Stretching (Aromatic): Bands above 3000 cm⁻¹. C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹ for the ethyl group. C=C Stretching (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.[6]
Synthesis of 7-Ethylbenzofuran Derivatives

The synthesis of 7-ethylbenzofuran derivatives often starts from commercially available 2-ethylphenol. A common strategy involves the Fischer indole synthesis, which can be adapted for benzofuran synthesis. For instance, 7-ethyltryptophol, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) Etodolac, is synthesized from 2-ethylphenylhydrazine and dihydrofuran. The synthesis of 2-arylbenzofurans can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.[7]

The Role of the 7-Ethyl Group in Molecular Interactions

The ethyl group at the C-7 position of the benzofuran ring imparts distinct characteristics that can significantly influence how a molecule interacts with its biological target. These can be broadly categorized into steric and electronic effects.

Steric Hindrance and Conformational Restriction

The ethyl group introduces steric bulk in the vicinity of the furan ring. This can have several consequences for molecular interactions:

  • Receptor Binding Pocket Occupancy: The ethyl group can occupy a specific hydrophobic pocket within a receptor's binding site, leading to enhanced binding affinity and selectivity.

  • Conformational Rigidity: The steric hindrance imposed by the 7-ethyl group can restrict the rotational freedom of adjacent substituents, locking the molecule into a more bioactive conformation.

  • Exclusion of Water Molecules: The hydrophobic ethyl group can displace water molecules from a binding site, which can be an entropically favorable process that contributes to a stronger binding affinity.

The influence of steric hindrance on ligand-receptor binding is a well-established principle in medicinal chemistry.[8][9] By carefully considering the topology of the target's binding site, the 7-ethyl group can be used to optimize the fit of a benzofuran-based ligand.

Electronic Effects and Lipophilicity

The ethyl group is an electron-donating group through induction. This can subtly modulate the electron density of the benzofuran ring system, potentially influencing its ability to participate in electrostatic interactions and hydrogen bonding.

Perhaps more significantly, the ethyl group increases the lipophilicity of the molecule. This can have a profound impact on its pharmacokinetic and pharmacodynamic properties:

  • Membrane Permeability: Increased lipophilicity can enhance the ability of a molecule to cross cell membranes and reach its intracellular target.

  • Binding to Hydrophobic Pockets: As mentioned earlier, the lipophilic ethyl group can favorably interact with hydrophobic regions of a protein's binding site.

  • Metabolic Stability: The presence of the ethyl group can influence the metabolic profile of the compound.

The interplay between electronic and steric effects is crucial in determining the overall impact of the 7-ethyl group on the biological activity of benzofuran derivatives.[10]

Experimental Approaches to Elucidate Molecular Interactions

A variety of biophysical techniques can be employed to investigate the interactions of 7-ethylbenzofuran derivatives with their biological targets. These methods provide quantitative data on binding affinity, thermodynamics, and conformational changes.[6][11]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13]

  • Sample Preparation:

    • Dissolve the purified target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final dialysis buffer of the protein should be used to dissolve the ligand to minimize heats of dilution.[11]

    • Dissolve the 7-ethylbenzofuran derivative in the same buffer. If a co-solvent like DMSO is necessary, ensure the final concentration is low and identical in both the protein and ligand solutions.[13]

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution (typically 10 µM) into the sample cell.[11]

    • Load the 7-ethylbenzofuran derivative solution (typically 100 µM) into the injection syringe.[11]

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the ligand solution into the sample cell, with sufficient time between injections for the signal to return to baseline.[12]

    • A typical experiment consists of 20-30 injections.[12]

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[13] The entropy of binding (ΔS) can then be calculated.[13]

Diagram: Isothermal Titration Calorimetry Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution Degas Degas Both Solutions Prep_Protein->Degas Prep_Ligand Prepare Ligand Solution (7-Ethylbenzofuran Derivative) Prep_Ligand->Degas Load_Protein Load Protein into Sample Cell Degas->Load_Protein Load_Ligand Load Ligand into Syringe Degas->Load_Ligand Titrate Perform Titration Injections Load_Protein->Titrate Load_Ligand->Titrate Integrate Integrate Heat Peaks Titrate->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Results Determine Kd, n, ΔH, ΔS Fit->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Tryptophan Fluorescence Quenching

Many proteins contain tryptophan residues, which have intrinsic fluorescence. The binding of a ligand, such as a 7-ethylbenzofuran derivative, can alter the local environment of these tryptophan residues, leading to a change in their fluorescence intensity. This phenomenon, known as fluorescence quenching, can be used to determine binding affinities.[2][6]

  • Sample Preparation:

    • Prepare a stock solution of the target protein in a suitable buffer.

    • Prepare a stock solution of the 7-ethylbenzofuran derivative in the same buffer.

  • Fluorescence Measurement:

    • Place the protein solution in a quartz cuvette.

    • Excite the tryptophan residues at a wavelength of approximately 295 nm to minimize excitation of other aromatic residues.[6]

    • Record the fluorescence emission spectrum from approximately 310 nm to 500 nm.[6]

  • Titration:

    • Add small aliquots of the 7-ethylbenzofuran derivative solution to the protein solution.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensities for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.[6]

    • Plot the change in fluorescence intensity as a function of the ligand concentration.

    • Fit the data to a binding equation (e.g., the Stern-Volmer equation for quenching) to determine the binding constant (Ka or Kd).[6]

Diagram: Fluorescence Quenching Principle

Fluorescence_Quenching cluster_protein Protein with Tryptophan cluster_ligand 7-Ethylbenzofuran Derivative cluster_interaction Binding and Quenching Protein Protein Tryptophan Trp Emission Fluorescence Emission Tryptophan->Emission High Intensity Quenched_Emission Quenched Emission Tryptophan->Quenched_Emission Low Intensity Ligand Ligand Ligand->Tryptophan Binding Excitation Excitation (295 nm) Excitation->Tryptophan

Caption: Principle of tryptophan fluorescence quenching upon ligand binding.

Case Studies and Applications

While specific studies focusing solely on the 7-ethylbenzofuran moiety are not abundant, the principles can be extrapolated from research on related benzofuran derivatives. For example, SAR studies on benzofuran analogs have shown that the lipophilicity and steric properties of substituents on the benzene ring significantly impact their biological activity.[14] In the context of anticancer drug discovery, the introduction of various substituents on the benzofuran core has been shown to modulate their cytotoxicity and selectivity.[4][5]

A hypothetical case study could involve the design of a series of kinase inhibitors based on a benzofuran scaffold. By synthesizing and testing analogs with different alkyl substitutions at the C-7 position (e.g., methyl, ethyl, propyl), one could systematically probe the size and nature of a hydrophobic pocket in the kinase's active site. The 7-ethyl derivative might exhibit an optimal balance of potency and selectivity if the ethyl group perfectly complements this pocket.

Conclusion and Future Directions

The 7-ethylbenzofuran moiety is a valuable structural component in the design of novel bioactive molecules. Its unique combination of steric and electronic properties allows for the fine-tuning of molecular interactions, leading to enhanced binding affinity, selectivity, and biological activity. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the role of this moiety in their own drug discovery and development programs.

Future research in this area should focus on the synthesis and evaluation of focused libraries of 7-substituted benzofuran derivatives to generate more comprehensive SAR data. The application of advanced computational modeling techniques, in conjunction with experimental biophysical data, will further illuminate the precise nature of the interactions involving the 7-ethyl group and pave the way for the rational design of next-generation therapeutics.

References

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Initial Toxicity Screening of 2-Bromoacetyl-7-ethylbenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial toxicity screening of the novel compound, 2-Bromoacetyl-7-ethylbenzofuran. Given the absence of specific toxicological data for this molecule, a tiered, mechanism-based screening strategy is proposed, integrating in silico predictions with a battery of in vitro assays. This approach is designed to efficiently identify potential liabilities such as cytotoxicity, genotoxicity, and cardiotoxicity early in the drug development process. The guide details the scientific rationale behind the selection of each assay, provides step-by-step protocols, and offers insights into data interpretation. The methodologies are grounded in established principles of toxicology and adhere to international guidelines, ensuring scientific integrity and regulatory relevance.

Introduction: Unveiling the Toxicological Landscape of a Novel Benzofuran

This compound is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its chemical structure, characterized by a benzofuran core, an ethyl group at the 7-position, and a bromoacetyl functional group, raises specific toxicological considerations that warrant a thorough initial safety assessment.

The benzofuran moiety is a known structural alert, with studies on related compounds indicating potential for hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[1][2][3] For instance, 2,3-benzofuran has been shown to cause liver and kidney damage in animal studies.[1][2][3] The presence of the bromoacetyl group introduces another layer of concern. Bromoacetyl compounds are known to be reactive electrophiles, capable of forming covalent bonds with biological macromolecules such as proteins and DNA. This reactivity can lead to skin and eye irritation, respiratory tract damage, and potential sensitization.[4][5][6]

Given these structural characteristics, a proactive and systematic approach to toxicity screening is imperative to de-risk the progression of this compound in any development pipeline. This guide outlines a logical, tiered approach, commencing with computational predictions and progressing to targeted in vitro assays.

Tier 1: In Silico Toxicity Prediction - A First Look at Potential Liabilities

Before embarking on resource-intensive laboratory experiments, computational toxicology offers a rapid and cost-effective means to predict a compound's potential toxicities based on its chemical structure.[7][8][9][10][11][12][13] By leveraging quantitative structure-activity relationship (QSAR) models and other predictive algorithms, we can flag potential hazards and guide the subsequent experimental design.[7][8]

Rationale for In Silico Assessment

The primary objective of in silico profiling is to identify potential toxicological endpoints for this compound, including but not limited to:

  • Mutagenicity: The potential to induce genetic mutations.

  • Carcinogenicity: The potential to cause cancer.

  • Hepatotoxicity: The potential to cause liver damage.

  • Cardiotoxicity: The potential to cause adverse effects on the heart, particularly hERG channel inhibition.

  • Skin Sensitization: The potential to cause an allergic reaction upon skin contact.

Recommended In Silico Tools and Predicted Endpoints

A variety of commercial and open-access software can be utilized for this purpose. It is recommended to use a consensus approach, combining the predictions from multiple platforms to increase confidence in the results.

Predicted EndpointRecommended In Silico Tool(s)Predicted Outcome for this compound (Hypothetical)
Bacterial Mutagenicity (Ames)Derek Nexus®, Lhasa Limited; OECD QSAR ToolboxPositive (due to reactive bromoacetyl group)
In Vitro MicronucleusDerek Nexus®, Lhasa Limited; OECD QSAR ToolboxPositive (potential for clastogenicity)
hERG InhibitionVEGA-hERG, Mario Negri InstituteModerate to High Risk
HepatotoxicityDILIrank, FDAPotential for liver injury
Skin SensitizationToxtree, Ideaconsult Ltd.Sensitizer

Note: The predicted outcomes are hypothetical and serve as an illustrative example. Actual predictions would need to be generated using the specified software.

Tier 2: In Vitro Experimental Screening - From Prediction to Biological Confirmation

The insights gained from the in silico assessment will guide a targeted in vitro testing strategy. The following assays are proposed to experimentally evaluate the key predicted toxicities.

Cytotoxicity Assessment: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental for determining the concentration range at which a compound exhibits cellular toxicity.[14] This information is crucial for designing subsequent, more specific assays and for establishing a preliminary therapeutic index. The MTT and XTT assays are widely used colorimetric methods that measure the metabolic activity of cells as an indicator of their viability.[15][16][17]

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT/XTT Assay cluster_3 Data Analysis cell_seeding Seed cells (e.g., HepG2, HEK293) in 96-well plates compound_prep Prepare serial dilutions of This compound treatment Treat cells with compound (e.g., 24, 48, 72 hours) compound_prep->treatment add_reagent Add MTT or XTT reagent treatment->add_reagent incubation Incubate to allow formazan formation add_reagent->incubation solubilization Solubilize formazan (MTT only) incubation->solubilization read_plate Measure absorbance (570 nm for MTT, 450-500 nm for XTT) solubilization->read_plate calculate_viability Calculate percent cell viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for in vitro cytotoxicity assessment.

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity assessment, or a relevant cancer cell line for efficacy screening) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Cell Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[15]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Genotoxicity Assessment: Investigating Mutagenic Potential

Based on the in silico prediction of mutagenicity, it is crucial to perform an in vitro genotoxicity assay. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and regulatory-accepted method for detecting gene mutations.[18][19][20][21]

The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, meaning they cannot synthesize these essential amino acids and require them for growth.[18][21] The assay measures the ability of a test compound to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a minimal medium.[18] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.[19]

  • Strain Preparation: Prepare overnight cultures of the tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Compound and S9 Mix Preparation: Dissolve this compound in a suitable solvent. Prepare the S9 metabolic activation mix if required.

  • Plate Incorporation: To molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (spontaneous reversion rate).

Cardiotoxicity Assessment: Evaluating hERG Channel Inhibition

Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[22] Given the potential for hERG inhibition predicted by in silico models, an in vitro hERG assay is a critical component of the initial safety screen. Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel activity.[23]

G cluster_0 Cardiac Action Potential cluster_1 hERG Channel Function cluster_2 Drug-Induced Inhibition cluster_3 Adverse Outcome depolarization Depolarization (Na+, Ca2+ influx) repolarization Repolarization (K+ efflux) depolarization->repolarization Plateau Phase herg_channel hERG K+ Channel repolarization->herg_channel contributes to k_efflux K+ Efflux herg_channel->k_efflux delayed_repolarization Delayed Repolarization drug This compound inhibition hERG Channel Blockade drug->inhibition inhibition->herg_channel inhibition->delayed_repolarization leads to qt_prolongation QT Prolongation delayed_repolarization->qt_prolongation arrhythmia Torsades de Pointes (Arrhythmia) qt_prolongation->arrhythmia

Sources

Topic: Solubility Studies of 2-Bromoacetyl-7-ethylbenzofuran in Various Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: The Strategic Imperative of Solubility Profiling

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical yet often underestimated hurdles are the physicochemical properties of the active pharmaceutical ingredient (API). Solubility, in particular, stands as a gatekeeper to bioavailability, a cornerstone of process chemistry, and a key determinant in formulation design.[1][2] More than 40% of new chemical entities exhibit poor aqueous solubility, a characteristic that can terminate an otherwise promising development pipeline.[2][3]

This guide addresses the systematic evaluation of solubility for 2-Bromoacetyl-7-ethylbenzofuran, a novel heterocyclic ketone intermediate. While this molecule may represent a specific case, the principles, methodologies, and strategic thinking detailed herein are universally applicable. We will move beyond a mere recitation of protocols to dissect the underlying scientific rationale—the "why" behind the "how." Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for characterizing solute-solvent interactions, enabling data-driven decisions in crystallization, purification, and formulation.

Theoretical Foundations: A Predictive Approach to Solvent Selection

A brute-force screening of all possible solvents is inefficient and impractical. A more elegant and scientifically rigorous approach begins with a theoretical understanding of the solute and solvent properties. The adage "like dissolves like" provides a qualitative starting point, but for a quantitative and predictive framework, we turn to more sophisticated models.[4][5]

The Hansen Solubility Parameters (HSP) Framework

The concept of Hansen Solubility Parameters (HSP) offers a powerful tool for predicting miscibility.[6] It deconstructs the total cohesive energy of a substance into three distinct components, providing a three-dimensional coordinate for both the solute and potential solvents.[7][8][9]

  • δD (Dispersion forces): Energy from van der Waals forces.

  • δP (Polar forces): Energy from dipolar intermolecular forces.

  • δH (Hydrogen bonding forces): Energy from the formation of hydrogen bonds.

The fundamental principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. The distance (Ra) between the HSP coordinates of the solute and solvent in this 3D space can be calculated, and smaller distances suggest higher affinity. For this compound, we can estimate its HSP based on its structure: the aromatic benzofuran core contributes to dispersion forces (δD), the ketone and ether functionalities provide polarity (δP), and the potential for weak hydrogen bond acceptance exists (δH).

The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium.[10] The process of dissolution can be described by the Gibbs free energy of solution (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process.

ΔG_sol = ΔH_sol - TΔS_sol

By measuring the solubility of this compound at various temperatures, we can employ the van't Hoff equation to determine these crucial thermodynamic parameters.[11][12]

  • Enthalpy (ΔH_sol): Indicates whether the dissolution is endothermic (heat is absorbed, solubility increases with temperature) or exothermic (heat is released, solubility decreases with temperature).[10]

  • Entropy (ΔS_sol): Reflects the change in randomness or disorder of the system upon dissolution.

This thermodynamic profile is invaluable for designing crystallization processes, as it dictates whether cooling, anti-solvent addition, or evaporation will be the most effective method.[13][14]

A Systematic Workflow for Solubility Characterization

The following diagram outlines a logical and efficient workflow for a comprehensive solubility study. This structured approach ensures that each step informs the next, from theoretical prediction to empirical validation and final analysis.

G cluster_0 Phase 1: In Silico & Design cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Application A Define Structure of This compound B Estimate Hansen Solubility Parameters (HSP) A->B Input C Rational Solvent Selection (Diverse HSPs & Classes) B->C Guides D Isothermal Shake-Flask Equilibration C->D Selected Solvents E Phase Separation (Centrifugation/Filtration) D->E Saturated Slurry F Quantitative Analysis (HPLC-UV Method) E->F Clarified Supernatant G Calculate Solubility (mg/mL, mole fraction) F->G Concentration Data H Thermodynamic Modeling (van't Hoff Analysis) G->H Input Data I Determine ΔH, ΔS, ΔG H->I J Application Insights (Crystallization, Formulation) I->J Informs G A Experimental Data (Solubility 'x' at various 'T') B Calculate ln(x) and 1/T A->B C Plot ln(x) vs. 1/T (van't Hoff Plot) B->C D Perform Linear Regression y = mx + c C->D E Calculate Enthalpy (ΔH) ΔH = -Slope * R D->E Slope (m) F Calculate Entropy (ΔS) ΔS = Intercept * R D->F Intercept (c) G Calculate Gibbs Energy (ΔG) ΔG = ΔH - TΔS E->G F->G

Caption: Workflow for thermodynamic parameter calculation.

A positive slope for the van't Hoff plot indicates an exothermic dissolution, while a negative slope signifies an endothermic process, which is more common for crystalline solids. [10][12]This analysis provides a quantitative basis for understanding the driving forces of dissolution in each solvent.

Conclusion: From Data to Development Strategy

A thorough understanding of the solubility of this compound is not an academic exercise; it is a strategic necessity. The data generated through this systematic approach directly informs critical development decisions. High solubility in a volatile solvent like ethyl acetate might suggest its use as a reaction or initial crystallization solvent, while low solubility in a non-polar solvent like heptane points to its potential as an effective anti-solvent for purification. [14]This guide provides the theoretical grounding and practical, self-validating protocols to generate high-integrity solubility data, transforming a fundamental physical property into a powerful tool for accelerating the drug development process.

References

  • Title: In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Data-Driven Point Adjusted Jouyban–Acree–Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures Source: ACS Publications URL: [Link]

  • Title: Solubility Prediction of Drugs in Mixed Solvents Using Partial Solubility Parameters Source: ResearchGate URL: [Link]

  • Title: Hansen solubility parameter – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: The importance of solubility and how to collect it using dynamic methods Source: Technobis URL: [Link]

  • Title: Hansen solubility parameter Source: Wikipedia URL: [Link]

  • Title: Hansen Solubility Parameters Source: Hansen-Solubility URL: [Link]

  • Title: How To Determine Solubility Of Organic Compounds? Source: YouTube URL: [Link]

  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of Colorado Boulder URL: [Link]

  • Title: Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents Source: ACS Publications URL: [Link]

  • Title: The Importance of Solubility for New Drug Molecules Source: Biomedical and Pharmacology Journal URL: [Link]

  • Title: DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES Source: ResearchGate URL: [Link]

  • Title: Pharmaceutical Crystallization in drug development Source: Syrris URL: [Link]

  • Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Hansen Solubility Parameters (HSP): 1—Introduction Source: American Coatings Association URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ResearchGate URL: [Link]

  • Title: HPLC and UV Spectroscopy in Pharmaceutical Analysis Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Protocol for the synthesis of 2-Bromoacetyl-7-ethylbenzofuran from 7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Substituted Benzofurans

Benzofuran scaffolds are integral to a multitude of pharmacologically active molecules, exhibiting a wide array of biological activities.[1][2][3][4] The strategic functionalization of the benzofuran nucleus is a cornerstone of medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. The introduction of a bromoacetyl group at the 2-position, as in 2-Bromoacetyl-7-ethylbenzofuran, provides a versatile synthetic handle for further molecular elaboration, making it a valuable intermediate in the synthesis of complex therapeutic agents.[5] This document provides a comprehensive protocol for the synthesis of this compound from 7-ethylbenzofuran via a Friedel-Crafts acylation reaction.

Reaction Overview: The Friedel-Crafts Acylation of 7-ethylbenzofuran

The synthesis of this compound is achieved through the Friedel-Crafts acylation of 7-ethylbenzofuran with bromoacetyl bromide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] This electrophilic aromatic substitution reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich benzofuran ring.

The regioselectivity of the acylation is a critical consideration. In the case of benzofurans, electrophilic attack predominantly occurs at the 2-position due to the electronic properties of the heterocyclic ring system.[6][7] While Friedel-Crafts acylation of some substituted benzofurans can lead to a mixture of isomers, the 2-position is generally favored.[7][8]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis, purification, and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Reagents: 7-ethylbenzofuran Bromoacetyl bromide Aluminum chloride Dichloromethane reaction_setup Reaction Setup: Inert atmosphere (N₂/Ar) Anhydrous conditions 0 °C to room temperature reagents->reaction_setup 1. Combine workup Aqueous Workup: Quenching with HCl(aq) Extraction with DCM reaction_setup->workup 2. React & Quench drying Drying: Anhydrous Na₂SO₄ workup->drying 3. Extract concentration Concentration: Rotary evaporation drying->concentration 4. Dry & Concentrate chromatography Column Chromatography: Silica gel Hexane/Ethyl Acetate concentration->chromatography 5. Purify nmr NMR Spectroscopy: ¹H NMR ¹³C NMR chromatography->nmr 6. Analyze ms Mass Spectrometry: HRMS ir IR Spectroscopy

Caption: A schematic overview of the synthesis, purification, and characterization of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
7-ethylbenzofuranReagentCommercially Available---
Bromoacetyl bromideReagentCommercially AvailableHighly corrosive and lachrymatory. Handle in a fume hood.[9][10][11]
Aluminum chloride (anhydrous)ReagentCommercially AvailableMoisture sensitive. Handle under inert atmosphere.[12]
Dichloromethane (DCM)AnhydrousCommercially Available---
Hydrochloric acid (HCl)ConcentratedCommercially AvailableCorrosive.
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution------
BrineSaturated aqueous solution------
Anhydrous sodium sulfate (Na₂SO₄)ReagentCommercially Available---
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexaneHPLC gradeCommercially AvailableFor column chromatography.
Ethyl acetateHPLC gradeCommercially AvailableFor column chromatography.

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM, 5 mL per mmol of 7-ethylbenzofuran).

    • Cool the suspension to 0 °C in an ice bath.

  • Formation of the Acylium Ion:

    • In a separate, dry flask, dissolve bromoacetyl bromide (1.1 equivalents) in anhydrous DCM (2 mL per mmol).

    • Add the bromoacetyl bromide solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C.

    • Stir the mixture for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion complex.[13]

  • Acylation of 7-ethylbenzofuran:

    • Dissolve 7-ethylbenzofuran (1.0 equivalent) in anhydrous DCM (3 mL per mmol).

    • Add the 7-ethylbenzofuran solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Extraction:

    • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[14]

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[14]

  • Characterization:

    • Characterize the purified this compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[4][14][15]

Safety Precautions

Hazardous Chemicals:

  • Bromoacetyl bromide: Highly corrosive, a lachrymator, and reacts violently with water.[9][10][11] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Aluminum chloride (anhydrous): Corrosive and reacts violently with water.[12] Handle in a dry, inert atmosphere. Inhalation of dust can cause respiratory irritation.

  • Dichloromethane: A volatile organic solvent and a suspected carcinogen. Handle in a fume hood.

  • Hydrochloric acid: Corrosive and can cause severe burns. Handle with care.

Personal Protective Equipment (PPE):

  • Safety goggles are mandatory at all times.

  • Wear chemical-resistant gloves (nitrile or neoprene).

  • A flame-retardant lab coat should be worn.

  • All manipulations of volatile and hazardous reagents should be performed in a certified chemical fume hood.

Mechanism of Reaction

The Friedel-Crafts acylation proceeds via the following steps:

reaction_mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization Bromoacetyl bromideAlCl₃ Bromoacetyl bromideAlCl₃ Acylium Ion Complex Acylium Ion Complex Bromoacetyl bromideAlCl₃->Acylium Ion Complex 7-ethylbenzofuranAcylium Ion Complex 7-ethylbenzofuranAcylium Ion Complex Sigma Complex Sigma Complex 7-ethylbenzofuranAcylium Ion Complex->Sigma Complex This compound This compound Sigma Complex->this compound -H⁺

Caption: The three key steps of the Friedel-Crafts acylation mechanism.

Expected Results and Characterization Data

Yield: Typical yields for Friedel-Crafts acylation reactions on similar substrates range from 60-85%.[6]

Physical Appearance: The final product is expected to be an off-white to pale yellow solid.[6]

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the benzofuran ring, and a singlet for the methylene protons of the bromoacetyl group.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbon, the carbons of the benzofuran ring system, the ethyl group carbons, and the methylene carbon of the bromoacetyl group.

  • HRMS: The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of this compound (C₁₂H₁₁BrO₂).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldInactive catalyst (moisture contamination)Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.
Poor quality reagentsUse high-purity starting materials.
Formation of multiple productsIncorrect reaction temperatureMaintain the reaction temperature at 0 °C during the addition steps to improve regioselectivity.
IsomerizationWhile less common in acylations than alkylations, consider alternative Lewis acids if significant isomerization is observed.
Difficult purificationIncomplete reactionMonitor the reaction closely by TLC to ensure it goes to completion.
Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The versatility of the bromoacetyl group opens up numerous possibilities for further chemical transformations, making this a key building block in the synthesis of novel benzofuran-containing compounds.

References

  • Synthesis of benzofurans via Friedel–Crafts acylation. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction - RSC Publishing Home. (n.d.). Retrieved January 12, 2026, from [Link]

  • Friedel-Crafts acylation - YouTube. (2019, January 3). Retrieved January 12, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. (2024, August 6). Retrieved January 12, 2026, from [Link]

  • Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. (2025, August 10). Retrieved January 12, 2026, from [Link]

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. (2019, September 2). Retrieved January 12, 2026, from [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging 2-Bromoacetyl-7-ethylbenzofuran in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-Bromoacetyl-7-ethylbenzofuran as a pivotal intermediate in the synthesis of complex heterocyclic structures. We delve into the compound's reactivity, offering detailed mechanistic insights and field-proven protocols for constructing high-value scaffolds such as thiazoles and imidazo[1,2-a]pyridines. The benzofuran moiety is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] By functionalizing this core with an α-bromoacetyl group, we create a potent electrophilic building block, primed for versatile cyclization reactions.

Introduction: The Strategic Value of this compound

The this compound molecule is an exemplary starting material designed for synthetic efficiency. Its structure is characterized by two key reactive centers:

  • The Benzofuran Core: A bicyclic aromatic system that imparts significant pharmacological potential to the final products.[3][5] The 7-ethyl group provides lipophilicity, which can be crucial for modulating pharmacokinetic properties.

  • The α-Bromoacetyl Group: This functional group is the engine of the molecule's synthetic utility. The carbonyl group activates the adjacent methylene group, while the bromine atom serves as an excellent leaving group. This arrangement makes the molecule a powerful electrophile, susceptible to nucleophilic attack, which is the cornerstone of many cyclization strategies for forming new heterocyclic rings.[6]

This guide will focus on two primary applications that leverage this reactivity: the Hantzsch thiazole synthesis and the construction of the imidazo[1,2-a]pyridine scaffold.

Application I: Synthesis of 2,4-Disubstituted Thiazoles

The fusion of a benzofuran scaffold with a thiazole ring is a promising strategy in medicinal chemistry. Thiazole derivatives are known to possess a wide array of biological activities, and their synthesis via the Hantzsch reaction is a robust and reliable method.[7][8][9][10]

Mechanistic Rationale

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide-containing compound.[11][12][13] The reaction with this compound and thiourea proceeds through a well-defined pathway:

  • S-Alkylation (Sɴ2 Attack): The sulfur atom of the nucleophilic thiourea attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion. This forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The terminal amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the former acetyl group.

  • Dehydration: The resulting tetrahedral intermediate subsequently undergoes dehydration (loss of a water molecule) to yield the stable, aromatic 2-amino-4-(7-ethylbenzofuran-2-yl)thiazole ring system.[14]

This sequence provides a direct and high-yielding route to novel benzofuran-thiazole hybrids.[11]

Workflow Diagram: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis Start 2-Bromoacetyl- 7-ethylbenzofuran + Thiourea Step1 S-Alkylation (SN2) Formation of Isothiouronium Salt Start->Step1 Step2 Intramolecular Cyclization (Nucleophilic attack on C=O) Step1->Step2 Step3 Dehydration (Loss of H2O) Step2->Step3 Product 2-Amino-4-(7-ethylbenzofuran-2-yl)thiazole Step3->Product

Caption: Workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(7-ethylbenzofuran-2-yl)thiazole

Materials & Reagents:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol, 95% (as solvent)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Deionized Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.67 g, 10 mmol).

  • Add ethanol (40 mL) and stir until the starting material is fully dissolved.

  • Add thiourea (e.g., 0.91 g, 12 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Collect the resulting precipitate by vacuum filtration through a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL).

  • Dry the solid product under vacuum at 40-50°C to a constant weight.

  • Self-Validation: The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain a purified, crystalline solid. Characterize via ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

Representative Reaction Data
Reactant 1Reactant 2Molar Ratio (1:2)SolventTemp (°C)Time (h)Typical Yield (%)
This compoundThiourea1 : 1.2Ethanol80385 - 92

Application II: Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a highly sought-after scaffold in drug discovery, present in several marketed drugs. The reaction of an α-haloketone with a 2-aminopyridine derivative is a direct and efficient method for constructing this fused bicyclic system.

Mechanistic Rationale

This synthesis is a type of condensation-cyclization reaction that proceeds in two key steps:

  • N-Alkylation (Sɴ2 Attack): The more nucleophilic pyridine ring nitrogen of 2-aminopyridine attacks the α-carbon of the bromoacetyl group, displacing the bromide and forming a pyridinium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then attacks the electrophilic carbonyl carbon. This is followed by a dehydration step, which results in the formation of the stable, aromatic 5-membered imidazole ring fused to the pyridine core.

This strategy provides a modular approach to novel benzofuran-substituted imidazopyridines, allowing for further diversification if substituted 2-aminopyridines are used.

Workflow Diagram: Imidazopyridine Synthesis

Imidazo_Synthesis Start This compound + 2-Aminopyridine Step1 N-Alkylation (SN2) Formation of Pyridinium Salt Start->Step1 Step2 Intramolecular Cyclization (Amine attack on C=O) Step1->Step2 Step3 Dehydration (Aromatization) Step2->Step3 Product 2-(7-ethylbenzofuran-2-yl)imidazo[1,2-a]pyridine Step3->Product

Caption: Workflow for imidazo[1,2-a]pyridine synthesis.

Experimental Protocol: Synthesis of 2-(7-ethylbenzofuran-2-yl)imidazo[1,2-a]pyridine

Materials & Reagents:

  • This compound (1.0 eq)

  • 2-Aminopyridine (1.1 eq)

  • Acetone or Ethanol (as solvent)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.67 g, 10 mmol) and 2-aminopyridine (e.g., 1.04 g, 11 mmol) in acetone (50 mL).

  • Add solid sodium bicarbonate (e.g., 1.26 g, 15 mmol) to the mixture. The base neutralizes the HBr formed during the reaction.

  • Equip the flask with a reflux condenser and heat the suspension to reflux (approx. 56°C for acetone) with vigorous stirring.

  • Maintain the reflux for 6-8 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts (NaBr and excess NaHCO₃).

  • Rinse the filter cake with a small amount of fresh acetone (2 x 10 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

  • Self-Validation: The final product's identity and purity should be confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.

Representative Reaction Data
Reactant 1Reactant 2Molar Ratio (1:2)SolventTemp (°C)Time (h)Typical Yield (%)
This compound2-Aminopyridine1 : 1.1Acetone56780 - 88

Safety and Handling Precautions

This compound is an α-haloketone and should be handled with appropriate care.

  • Hazard Class: Classified as an acute toxicant and skin corrosive.[6] It is a lachrymator (causes tearing).

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16] In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[15][16]

Conclusion

This compound is a highly effective and versatile building block for constructing medicinally relevant heterocyclic systems. The inherent reactivity of its α-bromoacetyl group provides a direct and efficient pathway for forming C-N and C-S bonds, which are critical for the cyclization reactions detailed in this guide. The protocols for synthesizing benzofuran-substituted thiazoles and imidazo[1,2-a]pyridines are robust, high-yielding, and readily adaptable for library synthesis in a drug discovery setting. The combination of the privileged benzofuran core with other pharmacologically important heterocycles makes this reagent an invaluable tool for the modern medicinal chemist.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (Source: National Institutes of Health, NIH).

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (Source: Atlantis Press).

  • Benzofuran synthesis through iodocyclization reactions: recent advances. (Source: MedCrave online).

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (Source: LBP).

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (Source: MDPI).

  • Hantzsch Thiazole Synthesis. (Source: Chem Help Asap).

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (Source: bepls).

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (Source: JOCPR).

  • Hantzsch Thiazole Synthesis. (Source: SynArchive).

  • synthesis of thiazoles. (Source: YouTube).

  • Thiazole. (Source: Wikipedia).

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  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (Source: ResearchGate).

  • Benzofuran Derivatives: Significance and symbolism. (Source: IEREK).

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (Source: PMC - NIH).

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (Source: PMC - PubMed Central).

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (Source: PMC - NIH).

  • This compound SDS, 593266-85-4 Safety Data Sheets. (Source: ECHEMI).

  • Thiazole synthesis. (Source: Organic Chemistry Portal).

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (Source: PMC - PubMed Central).

  • Mini review on important biological properties of benzofuran derivatives. (Source: MedCrave online).

  • 2-(Bromoacetyl)benzofuran 97%. (Source: Sigma-Aldrich).

  • SAFETY DATA SHEET. (Source: Thermo Fisher Scientific).

  • SAFETY DATA SHEET. (Source: Sigma-Aldrich).

  • 2-(Bromoacetyl)benzofuran 97%. (Source: Sigma-Aldrich).

  • This compound CAS#: 593266-85-4. (Source: ChemicalBook).

  • Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. (Source: MDPI).

  • Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. (Source: SciSpace).

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (Source: PMC).

  • Utility of 2‐Acetyl Benzofuran for the Synthesis of New Heterocycles as Potential Anticancer Agents. (Source: ResearchGate).

  • Synthesis of chalcone derivatives of benzo[b]furan as potential antibacterial agents. (Source: NISCAIR).

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (Source: NIH).

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  • General synthesis of benzofuran chalcone derivatives. (Source: ResearchGate).

  • Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. (Source: PubMed).

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Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Novel Antimicrobial Compounds from 2-Bromoacetyl-7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Benzofurans are recognized as a "privileged scaffold" in medicinal chemistry due to their prevalence in biologically active compounds and their synthetic versatility.[1][2] This document provides comprehensive application notes and detailed protocols for the development of new antimicrobial candidates starting from 2-Bromoacetyl-7-ethylbenzofuran. We offer a rationale for experimental design, step-by-step procedures for synthesis and antimicrobial screening, and guidance on data interpretation, aimed at researchers, scientists, and drug development professionals.

Introduction: Rationale for Selecting this compound

The benzofuran core is a recurring motif in a multitude of natural and synthetic compounds demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][5][6][7][8] The selection of this compound as a starting material is a strategic choice rooted in established medicinal chemistry principles:

  • The Benzofuran Scaffold: This heterocyclic system provides a rigid, planar core that can be readily functionalized to optimize interactions with biological targets.

  • The α-Bromoketone Moiety: This functional group is a potent electrophile, acting as a highly reactive "handle." It is primed for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of chemical functionalities. This is crucial for building a diverse library of compounds to explore the structure-activity relationship (SAR).[3][9]

  • The 7-Ethyl Group: This substituent enhances the lipophilicity of the molecule, which can improve its ability to penetrate the lipid-rich cell membranes of microbial pathogens.

By systematically reacting the bromoacetyl group with different nucleophiles, one can generate a library of novel benzofuran derivatives, each with a unique potential for antimicrobial efficacy.

Synthesis of Benzofuran Derivatives: A Modular Approach

The core synthetic strategy involves the SN2 reaction between the electrophilic α-carbon of this compound and a suitable nucleophile. The following protocol details a general method for synthesizing a series of thioether derivatives, a class of compounds often associated with potent biological activity.

General Protocol: Synthesis of 2-(Aryl/Heteroaryl-thio)-acetyl-7-ethylbenzofuran Derivatives

This protocol outlines the reaction of this compound with various thiols in the presence of a mild base.

Causality Behind Experimental Choices:

  • Solvent (Acetone): A polar aprotic solvent like acetone is ideal. It readily dissolves the reactants but does not participate in the reaction (i.e., it is non-nucleophilic). Its low boiling point (56°C) allows for controlled reflux conditions and easy removal via rotary evaporation.

  • Base (Potassium Carbonate, K₂CO₃): Anhydrous K₂CO₃ is a mild, inexpensive, and heterogeneous base. Its function is to deprotonate the thiol (R-SH) to form the more potent thiolate nucleophile (R-S⁻), which then attacks the bromoacetyl moiety. Being a solid, it is easily filtered off during the workup.

  • Reaction Monitoring (TLC): Thin-Layer Chromatography is an indispensable tool for tracking the reaction's progress. By comparing the spots of the reaction mixture to the starting materials, one can determine when the reaction is complete, preventing the formation of degradation byproducts from prolonged heating.

Experimental Workflow Diagram:

Synthesis_Workflow reagents 1. Combine Reactants (Benzofuran, Thiol, K₂CO₃) in Acetone reflux 2. Heat to Reflux (56°C, 4-8 hours) reagents->reflux Heat monitor 3. Monitor by TLC (Disappearance of Starting Material) reflux->monitor Sample workup 4. Aqueous Workup (Filter, Evaporate, Extract) monitor->workup Completion purify 5. Purify via Column Chromatography workup->purify Crude Product characterize 6. Characterize Product (NMR, MS, IR) purify->characterize Pure Compound

Caption: General workflow for the synthesis of thioether derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the selected thiol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone (approx. 50 mL) to the flask.

  • Reflux: Attach a reflux condenser and place the flask in a pre-heated heating mantle. Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitoring: Periodically check the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate solvent system). The reaction is complete upon the disappearance of the this compound spot.

  • Initial Workup: Allow the reaction to cool to room temperature. Remove the K₂CO₃ by vacuum filtration, washing the solid with a small amount of fresh acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexane.

  • Characterization: Combine the pure fractions and remove the solvent. Characterize the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Antimicrobial Efficacy Screening

A critical step in the drug discovery pipeline is the quantitative assessment of antimicrobial activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10][11]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution prep_compounds 1. Prepare Compound Stock (e.g., 10 mg/mL in DMSO) serial_dilute 3. Perform 2-fold Serial Dilutions of Compound in 96-well Plate prep_compounds->serial_dilute prep_inoculum 2. Prepare Microbial Inoculum (0.5 McFarland Standard) add_inoculum 4. Inoculate Wells with Standardized Microbial Suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate 5. Incubate Plate (37°C, 18-24 hours) add_inoculum->incubate read_results 6. Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Prepare Compound Plate:

    • Dissolve synthesized compounds in DMSO to create high-concentration stock solutions (e.g., 2560 µg/mL).

    • In a sterile 96-well U-bottom plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2-12 for each compound row.

    • Add 200 µL of the stock solution (diluted in MHB to 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 is the sterility control (broth only).

  • Prepare Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final target concentration of 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to wells 1-11 of the compound plate. This brings the final volume in each well to 200 µL and the final inoculum to 5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC test is performed.

  • Subculture: From each well in the MIC plate that showed no visible growth (the MIC well and all higher concentrations), take a 10 µL aliquot.

  • Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% kill (i.e., no colony growth) of the initial inoculum.

Data Presentation and Interpretation

Systematic tabulation of results is essential for discerning structure-activity relationships (SAR).

Table 1: Hypothetical Antimicrobial Screening Data for Benzofuran Derivatives

Compound IDR-Group (from R-SH)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureus
BZ-S1 Phenyl128>256>256
BZ-S2 4-Chlorophenyl64128128
BZ-S3 2-Benzothiazolyl166432
BZ-S4 4-Pyridyl3264128
Ciprofloxacin (Control)10.52

Interpreting the Results:

  • Bacteriostatic vs. Bactericidal: For compound BZ-S2, the MBC is equal to the MIC, suggesting a bactericidal mechanism of action. For BZ-S3, the MBC is 2x the MIC, which is also typically considered bactericidal (an MBC/MIC ratio ≤ 4 is the common threshold). BZ-S4, with a ratio of 4, is on the borderline, while BZ-S1 is clearly bacteriostatic under these conditions.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Gaba, M., & Mohan, C. (2016). Development of benzofuran based medicinal agents: A review. European Journal of Medicinal Chemistry, 108, 433-464. [Link]

  • Asati, V., & Sharma, S. (2021). Benzofuran: A privileged scaffold with diverse biological activities. European Journal of Medicinal Chemistry, 222, 113589. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Sagar, R., & Raghuvanshi, R. S. (2020). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 10(49), 29561-29580. [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Khan, I., et al. (2020). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 68(19), 5347-5357. [Link]

  • Patel, N. B., et al. (2012). Synthesis and antimicrobial activity of some benzofuran derivatives. Medicinal Chemistry Research, 21(9), 2394-2402. [Link]

  • Soni, H., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 166-174. [Link]

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Application Note: 2-Bromoacetyl-7-ethylbenzofuran as a Covalent Scaffold for Targeted Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer.[1][2][3] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. Targeted covalent inhibitors, which form a permanent bond with their protein target, offer distinct advantages in terms of potency, duration of action, and the ability to overcome resistance.[3][4] This guide details the application of 2-bromoacetyl-7-ethylbenzofuran, a versatile chemical scaffold, in the design and development of novel covalent kinase inhibitors. We provide the mechanistic rationale for its use, detailed protocols for its synthesis and biochemical characterization, and a framework for developing structure-activity relationships (SAR).

Part 1: Mechanistic Rationale and Design Principles

The strategic design of a kinase inhibitor requires the convergence of a high-affinity scaffold with a reactive moiety capable of engaging the target enzyme. The this compound scaffold elegantly combines these two features.

The Benzofuran Core: A Privileged Scaffold

The benzofuran ring system is a well-established pharmacophore in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding pocket of various kinases.[5][6][7] Its rigid, planar structure serves as an excellent anchor, while its periphery can be functionalized to enhance potency and tune selectivity against specific kinases. Structure-activity relationship studies on related benzofuran derivatives have shown that substitutions at various positions can occupy hydrophobic pockets and form crucial hydrogen bonds, making it a "privileged" starting point for inhibitor design.[7][8]

The 2-Bromoacetyl Warhead: A Covalent Anchor

The bromoacetyl group is a classic α-halo ketone electrophile, or "warhead," designed to react with nucleophilic amino acid residues within the kinase active site. The most common target is a cysteine residue, which, due to its high intrinsic nucleophilicity, can readily participate in an SN2 reaction with the electrophilic carbon of the bromoacetyl group.[4] This reaction forms a stable thioether bond, permanently inactivating the enzyme. The strategic advantage of this approach is that it can confer high potency and a prolonged pharmacodynamic effect, as kinase activity can only be restored through the synthesis of new protein.

The successful design of a covalent inhibitor using this scaffold hinges on identifying a kinase with a non-catalytic cysteine (or other nucleophile) positioned appropriately near the ATP-binding site.

scaffold This compound Benzofuran Scaffold Bromoacetyl Warhead kinase Target Kinase ATP Binding Pocket Cysteine Residue (Cys-SH) scaffold:f1->kinase:f1 scaffold:f2->kinase:f2 adduct Inhibitor-Kinase Adduct Benzofuran bound in ATP pocket Covalent Thioether Bond (Cys-S-CH2-...) G start 2-Ethylphenol step1 Step 1: Ortho-formylation (Duff or Reimer-Tiemann Reaction) start->step1 intermediate1 3-Ethyl-2-hydroxybenzaldehyde step1->intermediate1 step2 Step 2: Perkin Reaction (w/ Acetic Anhydride, Sodium Acetate) intermediate1->step2 intermediate2 2-Acetyl-7-ethylbenzofuran step2->intermediate2 step3 Step 3: α-Bromination (w/ NBS or CuBr2) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Ethylphenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Acetic anhydride

  • Sodium acetate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Appropriate solvents (e.g., Dichloromethane (DCM), Carbon tetrachloride (CCl₄), Ethanol, Ethyl acetate)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

Step 1: Synthesis of 3-Ethyl-2-hydroxybenzaldehyde

  • To a solution of 2-ethylphenol (1.0 equiv) in trifluoroacetic acid, add hexamethylenetetramine (HMTA) (2.0 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 6 hours.

  • Cool the mixture and pour it into a mixture of ice and water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-ethyl-2-hydroxybenzaldehyde.

Step 2: Synthesis of 2-Acetyl-7-ethylbenzofuran

  • A mixture of 3-ethyl-2-hydroxybenzaldehyde (1.0 equiv), acetic anhydride (3.0 equiv), and anhydrous sodium acetate (1.5 equiv) is heated at 180 °C for 5 hours.

  • After cooling, the reaction mixture is poured into water and stirred for 1 hour.

  • The resulting solid is filtered, washed with water, and recrystallized from ethanol to afford 2-acetyl-7-ethylbenzofuran.

Step 3: Synthesis of this compound

  • To a solution of 2-acetyl-7-ethylbenzofuran (1.0 equiv) in carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 equiv) and a catalytic amount of benzoyl peroxide (BPO).

  • Reflux the mixture for 4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product, this compound.

Part 3: Biochemical Characterization Protocols

Once synthesized, the inhibitor must be characterized to determine its potency and confirm its covalent mechanism of action. A multi-step biochemical assay workflow is required. [9][10][11]

G cluster_exp1 Experiment 1: Initial Potency cluster_exp2 Experiment 2: Covalent Mechanism cluster_exp3 Experiment 3: Kinetic Parameters a1 Dose-response curve (Short pre-incubation, e.g., 15 min) a2 Determine initial IC50 a1->a2 b1 Set up parallel assays with varying pre-incubation times (e.g., 15, 30, 60, 120 min) a2->b1 Proceed if potent b2 Determine IC50 at each time point b1->b2 b3 Observe IC50 shift (IC50 decreases with time) b2->b3 c1 Measure enzyme activity over time at multiple inhibitor concentrations b3->c1 Confirm covalent mechanism c2 Plot ln(% Activity) vs. Time c1->c2 c3 Calculate k_obs from slopes c2->c3 c4 Determine k_inact and K_I from k_obs vs. [I] plot c3->c4

Caption: Workflow for the biochemical characterization of a covalent inhibitor.

Protocol 2: Characterization of Kinase Inhibition

This protocol uses a generic luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) as a representative platform.

Experiment 1: Initial IC₅₀ Determination

  • Prepare a serial dilution of the inhibitor (this compound) in DMSO.

  • In a 384-well plate, add the kinase and the inhibitor to the assay buffer. Allow a short, fixed pre-incubation (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate for the recommended reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent, which depletes unused ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence. The light signal is proportional to kinase activity.

  • Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the initial IC₅₀ value.

Experiment 2: Time-Dependent Inhibition Assay

  • The key to this experiment is to vary the pre-incubation time of the enzyme and inhibitor before initiating the kinase reaction.

  • Set up parallel IC₅₀ experiments as described in Experiment 1.

  • For each experiment, use a different pre-incubation time (e.g., 15, 30, 60, and 120 minutes).

  • After the respective pre-incubation period for each plate, initiate the kinase reaction by adding substrate and ATP and proceed as before.

  • Calculate the IC₅₀ for each pre-incubation time point. A significant decrease in the IC₅₀ value as pre-incubation time increases is a strong indicator of time-dependent, covalent inhibition. [10][11] Experiment 3: Determination of Covalent Kinetic Parameters (kᵢₙₐ꜀ₜ and Kᵢ)

  • The interaction of a covalent inhibitor is best described by two parameters: Kᵢ (the initial binding affinity) and kᵢₙₐ꜀ₜ (the maximum rate of inactivation). [9]2. To determine these, set up a progress curve analysis. Incubate the kinase with several fixed concentrations of the inhibitor.

  • At various time points (e.g., every 5 minutes), take an aliquot of the kinase-inhibitor mixture and add it to a solution containing substrate and a high concentration of ATP to start the reaction. Measure the activity.

  • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus time. The slope of this line gives the observed rate of inactivation (kₒᵦₛ).

  • Plot the calculated kₒᵦₛ values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to derive the values for Kᵢ and kᵢₙₐ꜀ₜ.

ParameterDescriptionTypical AssayExpected Outcome for Covalent Inhibitor
IC₅₀ Concentration for 50% inhibitionDose-Response AssayPotency in the low µM to nM range.
Time-Dependent IC₅₀ IC₅₀ measured at different pre-incubation timesTime-Dependent InhibitionIC₅₀ value decreases as pre-incubation time increases.
Kᵢ Initial reversible binding affinityProgress Curve AnalysisRepresents the affinity before covalent bond formation.
kᵢₙₐ꜀ₜ Max. rate of irreversible inactivationProgress Curve AnalysisRepresents the rate of covalent bond formation.
kᵢₙₐ꜀ₜ/Kᵢ Second-order rate constantCalculated from kᵢₙₐ꜀ₜ and KᵢOverall efficiency metric for the covalent inhibitor.

Part 4: Structure-Activity Relationship (SAR) Development

This compound is a starting point. A systematic medicinal chemistry effort is required to optimize its properties. The table below outlines potential modifications and their rationale, based on established principles of kinase inhibitor design. [6][7][8]

Modification Site Rationale Potential Impact
Ethyl group (Position 7) Modulate interaction with the solvent front or a nearby hydrophobic pocket. Altering size (e.g., methyl, propyl) or polarity (e.g., methoxy) can fine-tune potency and selectivity.
Benzene Ring (Positions 4, 5, 6) Introduce groups that can form H-bonds or occupy specific sub-pockets. Adding small polar groups (e.g., -NH₂, -OH) or halogens can significantly increase affinity and modulate selectivity.
Bromoacetyl Warhead Tune reactivity to balance potency and off-target effects. Replacing with less reactive warheads (e.g., acrylamide, cyanamide) can improve selectivity and reduce potential toxicity.

| Position 3 | Explore additional vector for growth into the ribose-binding pocket. | Adding small aryl or heterocyclic groups can provide additional interaction points and improve potency. |

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel, targeted covalent kinase inhibitors. It combines a privileged benzofuran core, known to bind effectively in the ATP pocket of many kinases, with a bromoacetyl warhead capable of forming a permanent covalent bond with a nearby nucleophilic residue. By following the systematic protocols for synthesis, biochemical characterization, and SAR-guided optimization outlined in this guide, researchers can effectively leverage this scaffold to discover potent and selective next-generation kinase inhibitors for therapeutic intervention.

References

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Step-by-step guide for the alkylation of phenols with 2-Bromoacetyl-7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Step-by-Step Guide for the O-Alkylation of Phenols with 2-Bromoacetyl-7-ethylbenzofuran

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Benzofuran Ethers in Medicinal Chemistry

Benzofuran derivatives are recognized as "privileged scaffolds" in modern drug discovery, forming the core structure of numerous biologically active compounds.[1][2] These heterocycles are prevalent in both natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities.[3][4] The versatility of the benzofuran ring system allows for extensive functionalization, enabling medicinal chemists to fine-tune the pharmacological profile of lead compounds.

A critical pathway for derivatizing these scaffolds is the formation of ether linkages, often achieved through the alkylation of phenols. This guide provides a detailed protocol for the O-alkylation of various phenolic compounds using this compound, a key intermediate for synthesizing novel molecular entities. The reaction proceeds via the Williamson ether synthesis, a robust and widely utilized method for forming C-O-C bonds.[5][6] Understanding the nuances of this protocol is essential for researchers aiming to develop next-generation benzofuran-based therapeutics.

Reaction Overview and Mechanism

The alkylation of a phenol with this compound is a classic bimolecular nucleophilic substitution (SN2) reaction.[6] The process involves two primary steps:

  • Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group, generating a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic α-carbon (the carbon adjacent to the bromine atom) of the this compound. This concerted, single-step displacement ejects the bromide ion as the leaving group, forming the desired aryl ether product.[7]

The choice of a weak base like potassium carbonate (K₂CO₃) and an aprotic polar solvent such as acetone or acetonitrile is crucial. This combination ensures sufficient phenoxide formation without promoting significant side reactions, such as C-alkylation, where the nucleophile attacks the aromatic ring instead of the alkyl halide.[8][9]

Caption: Reaction mechanism for the Williamson ether synthesis of phenols.

Experimental Protocol

This protocol provides a general procedure for the alkylation of a representative phenol with this compound. Adjustments to stoichiometry, temperature, and reaction time may be necessary for different phenolic substrates.

Materials and Reagents
ReagentCAS NumberPuritySupplierNotes
Substituted PhenolVaries≥98%Standard vendorDry before use if necessary.
This compound(Proprietary)≥97%Custom synthesisLachrymator; handle with care.[10]
Potassium Carbonate (K₂CO₃), anhydrous584-08-7≥99%Standard vendorFinely powdered and dried.
Acetone, HPLC grade67-64-1≥99.5%Standard vendorAnhydrous grade recommended.
Ethyl Acetate141-78-6ACSStandard vendorFor extraction and chromatography.
Hexanes110-54-3ACSStandard vendorFor chromatography.
Deionized Water7732-18-5N/AIn-houseFor workup.
Brine (Saturated NaCl solution)7647-14-5N/AIn-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9≥97%Standard vendorFor drying organic layers.
Silica Gel7631-86-9N/AStandard vendor230-400 mesh for chromatography.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm) for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

Step-by-Step Procedure

Caption: Flowchart of the experimental procedure for phenol alkylation.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the substituted phenol (1.0 eq.), this compound (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

    • Rationale: Using a slight excess of the alkylating agent ensures complete consumption of the limiting phenol. A 2-fold excess of K₂CO₃ ensures the reaction medium remains basic, driving the equilibrium towards the phenoxide.[8]

  • Solvent Addition: Add anhydrous acetone to the flask (approx. 20 mL per gram of phenol).

  • Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 56°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The reaction is complete when the starting phenol spot is no longer visible under UV light. Reaction times typically range from 4 to 12 hours.

  • Cooling and Filtration: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Filter the mixture through a Büchner funnel to remove the solid K₂CO₃ and the KBr byproduct. Wash the solid residue with a small amount of fresh acetone to recover any trapped product.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

    • Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent and wash it with a small amount of ethyl acetate.

  • Final Concentration and Purification: Concentrate the final organic solution on the rotary evaporator to yield the crude product. Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine its melting point.

Hypothetical Results & Discussion

The protocol is versatile for a range of phenols. The electronic nature of the substituents on the phenol can influence the reaction rate. Electron-donating groups (e.g., -OCH₃) enhance the nucleophilicity of the phenoxide, potentially leading to faster reactions, while electron-withdrawing groups (e.g., -NO₂) decrease nucleophilicity, requiring longer reaction times or slightly higher temperatures.

Table 1: Representative Alkylation Results

Phenol SubstrateReaction Time (h)Yield (%)Product Melting Point (°C)
4-Methoxyphenol592112-114
Phenol888105-107
4-Chlorophenol1085121-123
4-Nitrophenol1278135-137

Potential Issues and Optimization:

  • C-Alkylation: While generally a minor pathway under these conditions, C-alkylation can sometimes be observed, especially with highly activated phenols.[9] Using less polar solvents can further minimize this side reaction.

  • Incomplete Reaction: If the reaction stalls, adding a catalytic amount of potassium iodide (KI) can accelerate the SN2 reaction through the in-situ formation of the more reactive iodoacetyl intermediate (Finkelstein reaction).

  • Hydrolysis: The bromoacetyl group is susceptible to hydrolysis. Using anhydrous solvents and reagents is critical to prevent the formation of the corresponding hydroxyacetyl byproduct.

Safety Precautions

  • Chemical Hazards: this compound and other α-halo ketones are potent lachrymators (tear-inducing) and are corrosive.[11][12][13] They can cause severe skin burns and eye damage.[14]

  • Personal Protective Equipment (PPE): All manipulations must be performed inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), and chemical safety goggles or a face shield.[14]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[15] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

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Unlocking the Proteome: A Guide to Affinity-Based Protein Profiling with 2-Bromoacetyl-7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Interrogating Protein Function with Covalent Chemoproteomics

In the landscape of drug discovery and chemical biology, understanding the intricate interactions between small molecules and the proteome is paramount. Affinity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic strategy to functionally annotate proteins in their native biological context.[1][2] This technique utilizes chemical probes that covalently bind to specific, often hyper-reactive, amino acid residues within protein active or allosteric sites.[1] This covalent engagement allows for the enrichment and subsequent identification of protein targets by mass spectrometry, providing a snapshot of the functional state of entire enzyme classes.[2]

This guide focuses on the application of 2-Bromoacetyl-7-ethylbenzofuran as a novel, cysteine-reactive probe for ABPP. The bromoacetyl moiety serves as an electrophilic "warhead" that selectively forms a stable thioether bond with the nucleophilic thiol group of cysteine residues.[3][4] The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a wide range of enzymes, including kinases.[5][6][7] By leveraging the reactivity of the bromoacetyl group and the potential targeting properties of the benzofuran core, this probe offers a unique tool to explore the "ligandable" cysteinome and identify novel targets for therapeutic intervention.

This document will provide a comprehensive overview of the principles, detailed experimental protocols, data analysis workflows, and target validation strategies for employing a this compound-based probe in ABPP studies.

The Probe: Design, Synthesis, and Mechanism of Action

A successful ABPP experiment hinges on a well-designed chemical probe. For our purposes, the this compound core is functionalized with a linker and a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging). The reporter tag can be incorporated directly or, more commonly, appended via "click chemistry" to a probe bearing a bioorthogonal handle like an alkyne or azide. This two-step approach minimizes steric hindrance and often improves cell permeability.[8]

Conceptual Probe Structure:

  • Warhead: 2-Bromoacetyl group (targets cysteine residues).

  • Scaffold: 7-ethylbenzofuran (provides a basis for protein recognition).

  • Linker: A flexible chain (e.g., polyethylene glycol) to separate the scaffold from the reporter tag.

  • Reporter Tag: Biotin for streptavidin-based enrichment or a bioorthogonal handle (e.g., terminal alkyne) for subsequent conjugation to a reporter molecule.

Mechanism of Covalent Modification:

The bromoacetyl group engages with cysteine residues through a nucleophilic substitution (SN2) reaction. The deprotonated thiol of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This leads to the displacement of the bromide leaving group and the formation of a stable thioether linkage, effectively "tagging" the protein.[3]

Competitive ABPP Workflow cluster_0 Sample Preparation cluster_1 Competitive Labeling cluster_2 Target Enrichment cluster_3 Analysis A Cell Culture/Tissue Homogenization B Proteome Extraction A->B C Incubate Proteome with Test Compound (or DMSO) B->C D Add Alkyne-Tagged Bromoacetyl-Benzofuran Probe C->D E Click Chemistry: Add Biotin-Azide D->E F Streptavidin Affinity Purification E->F G On-Bead Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Database Search & Protein Identification H->I J Quantitative Analysis & Hit Identification I->J

Caption: Competitive ABPP Experimental Workflow.

Protocol 1: Proteome Preparation
  • Cell Culture and Lysis:

    • Culture cells to ~80-90% confluency.

    • Harvest cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off).

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (proteome) and determine the protein concentration using a standard method (e.g., BCA assay).

    • Normalize the protein concentration of all samples to 1-2 mg/mL.

Protocol 2: Competitive Labeling and Click Chemistry
  • Competitive Inhibition:

    • To a 1.5 mL microcentrifuge tube, add 500 µL of the normalized proteome (0.5-1 mg total protein).

    • Add the test compound to the desired final concentration (e.g., 10 µM). For the control sample, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate for 30 minutes at 37°C with gentle agitation.

  • Probe Labeling:

    • Add the alkyne-tagged this compound probe to a final concentration of 1-5 µM.

    • Incubate for 1 hour at 37°C with gentle agitation.

  • Click Chemistry:

    • Prepare the click chemistry reaction mix. For each sample, combine:

      • Biotin-azide (100 µM final concentration)

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

      • Copper(II) sulfate (CuSO₄) (1 mM final concentration)

    • Add the click chemistry reaction mix to the probe-labeled proteome.

    • Incubate for 1 hour at room temperature with gentle agitation.

Protocol 3: Protein Enrichment and Digestion
  • Protein Precipitation:

    • Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.

    • Carefully decant the acetone and wash the pellet with ice-cold methanol.

    • Air-dry the protein pellet.

  • Resuspension and Enrichment:

    • Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 6 M urea in 50 mM Tris-HCl pH 8.0).

    • Add streptavidin-agarose beads (pre-washed with the resuspension buffer) to the protein solution.

    • Incubate for 2 hours at room temperature with end-over-end rotation to enrich for biotinylated proteins.

  • On-Bead Digestion:

    • Wash the beads extensively with the resuspension buffer followed by a buffer compatible with trypsin digestion (e.g., 50 mM ammonium bicarbonate).

    • Resuspend the beads in the digestion buffer.

    • Reduce disulfide bonds with dithiothreitol (DTT) (10 mM final concentration) for 30 minutes at 56°C.

    • Alkylate free thiols with iodoacetamide (IAM) (55 mM final concentration) for 30 minutes at room temperature in the dark.

    • Add trypsin (e.g., sequencing grade) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C with gentle shaking.

    • Collect the supernatant containing the tryptic peptides.

    • Acidify the peptides with formic acid to a final concentration of 0.1% for LC-MS/MS analysis.

Data Acquisition and Analysis

LC-MS/MS Analysis

The digested peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A typical setup involves a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The peptides are separated on a reverse-phase column using a gradient of increasing acetonitrile concentration. The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation and analysis in MS2 scans. [9]

Data Analysis Workflow
  • Database Search:

    • The raw MS data is processed using a software suite like MaxQuant. [10][11][12] * The MS/MS spectra are searched against a protein sequence database (e.g., UniProt) to identify the corresponding peptides and proteins.

    • Search parameters should include:

      • Enzyme: Trypsin

      • Fixed modifications: Carbamidomethyl (C)

      • Variable modifications: Oxidation (M), Acetyl (Protein N-term), and the mass of the bromoacetyl-benzofuran probe adduct on cysteine.

      • Precursor and fragment mass tolerances appropriate for the instrument used.

  • Quantitative Analysis:

    • MaxQuant performs label-free quantification (LFQ) to determine the relative abundance of each protein across the different samples. [13] * The LFQ intensities are normalized to account for variations in sample loading.

  • Hit Identification:

    • The data from the test compound-treated samples are compared to the DMSO control.

    • Proteins that show a significant reduction in abundance in the presence of the test compound are considered "hits" or potential targets.

    • Statistical analysis (e.g., t-test) is performed to determine the significance of the changes in protein abundance.

    • A volcano plot is a useful way to visualize the results, plotting the log2 fold change against the -log10 p-value.

Data Analysis Workflow A Raw LC-MS/MS Data B Database Search (e.g., MaxQuant) A->B C Peptide/Protein Identification B->C D Label-Free Quantification (LFQ) C->D E Statistical Analysis (Fold Change, p-value) D->E F Volcano Plot Visualization E->F G Hit List of Potential Targets F->G

Caption: Data Analysis Pipeline for Competitive ABPP.

Target Validation: Confirming the Hits

The list of potential targets generated from the ABPP experiment must be validated through orthogonal methods to confirm a direct interaction with the small molecule. [14]

Biochemical Validation
  • Recombinant Protein Expression and Labeling: Express and purify the candidate target protein. Perform a direct labeling experiment with the bromoacetyl-benzofuran probe and confirm the modification by intact protein mass spectrometry or western blot analysis.

  • Enzyme Activity Assays: If the target is an enzyme, perform an in vitro activity assay in the presence and absence of the small molecule to confirm inhibition.

Cellular Validation
  • Western Blotting: Treat cells with the small molecule and then label with the probe. Perform a western blot for the target protein on the enriched, probe-labeled fraction. A decrease in the western blot signal in the presence of the small molecule confirms target engagement in a cellular context.

  • Cellular Target Engagement Assays: Employ techniques like the cellular thermal shift assay (CETSA) to demonstrate that the small molecule binds to the target protein in intact cells, leading to its thermal stabilization.

  • Functional Assays: Investigate the functional consequences of target inhibition in cells. This could involve measuring changes in downstream signaling pathways, cell proliferation, or other relevant cellular phenotypes.

Conclusion

The use of this compound as a cysteine-reactive probe in affinity-based protein profiling provides a powerful approach to identify the cellular targets of bioactive small molecules. The protocols and workflows outlined in this guide offer a comprehensive framework for researchers to design and execute these experiments, from probe synthesis to target validation. By combining the selectivity of covalent probes with the sensitivity of modern mass spectrometry, this methodology can accelerate the discovery of novel drug targets and the development of next-generation therapeutics.

References

  • BenchChem. (2025).
  • Abd El-Karim, S. S., Syam, Y. M., Abdelkader, R. M., El-Ashrey, M. K., & Anwar, M. M. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 15(1), 1-1.
  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 4(36), 18838-18853.
  • ResearchGate. (2025). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase | Request PDF.
  • Max Planck Institute of Biochemistry. (n.d.). MaxQuant.
  • BenchChem. (2025). The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals.
  • Chen, X., Wong, Y. K., & Wang, J. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6.
  • Tyanova, S., Temu, T., & Cox, J. (2016). Visualization of LC-MS/MS proteomics data in MaxQuant. Proteomics, 16(15-16), 2245-2248.
  • ResearchGate. (n.d.). General workflow of the activity-based protein profiling (ABPP) method.
  • MtoZ Biolabs. (n.d.). How Can Data Exported from MaxQuant Be Used to Visualize Protein Mass Spectrometry Results?.
  • Tyanova, S., Temu, T., & Cox, J. (2015). Visualization of LC-MS/MS proteomics data in MaxQuant. Proteomics, 15(8), 1453-1456.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Properties and Synthesis of Bromoacetyl Chloride.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
  • BGI Genomics. (n.d.). Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics.
  • ResearchGate. (2025). Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth | Request PDF.
  • Google Patents. (1991).
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  • ResearchGate. (n.d.). (A) General workflow of ABPP and AfBP. (B) Photo‐crosslinker and....
  • ResearchGate. (2025).
  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical biochemistry, 177(2), 373-377.
  • Bian, W., Jiang, H., Feng, S., Chen, J., Wang, W., & Li, X. (2022). Protocol for Establishing a Protein-Protein Interaction Network Using Tandem Affinity Purification Followed by Mass Spectrometry. STAR protocols, 3(3), 101569.
  • BenchChem. (2025). Application Notes and Protocols: Bromoacetyl Chloride as a Chemical Probe for Studying Enzyme Active Sites.
  • ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF.
  • Chen, X., Wong, Y. K., & Wang, J. (2017). Target identification with quantitative activity based protein profiling (ABPP). Proteomics, 17(3-4), 1600212.
  • Frisch, B., Schelté, P., Boeckler, C., & Schuber, F. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs.
  • ResearchGate. (n.d.). General schemes of affinity‐based protein profiling. a) The compounds....
  • Martin, B. R., & Cravatt, B. F. (2009). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. Journal of the American Chemical Society, 131(30), 10681-10690.
  • ChemicalBook. (n.d.). Bromoacetyl chloride synthesis.
  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Activity-based protein profiling: A graphical review. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(5), 909-917.
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Application Notes and Protocols: Solid-Phase Synthesis Strategies Utilizing 2-Bromoacetyl-7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed application notes and protocols for the use of 2-bromoacetyl-7-ethylbenzofuran in solid-phase synthesis. Benzofuran derivatives are a significant class of heterocyclic compounds, frequently found in natural products and synthetic drugs, exhibiting a wide range of biological activities.[1][2] The 2-bromoacetyl group, on the other hand, is a versatile electrophilic handle used for the alkylation of nucleophiles, most notably in the context of peptide chemistry for cyclization and conjugation.[3] By combining these two moieties, this compound emerges as a valuable reagent for incorporating the privileged benzofuran scaffold into peptides and other small molecules on a solid support, enabling the generation of novel molecular architectures for drug discovery and chemical biology.

These protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Synergy of Benzofuran and Bromoacetyl Moieties

The benzofuran nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating antibacterial, antiviral, and antitumor properties.[1] Solid-phase synthesis provides a powerful platform for the rapid generation of libraries of such compounds.[4][5] The primary focus of this document is the application of this compound as a bifunctional building block. The bromoacetyl group serves as a highly reactive electrophile, stable enough to withstand many standard solid-phase peptide synthesis (SPPS) conditions, yet reactive towards soft nucleophiles like thiols.[3] This allows for its strategic incorporation onto a resin-bound substrate, followed by a specific, targeted reaction.

The protocols outlined below will focus on two primary applications: the N-terminal modification of peptides for subsequent intramolecular cyclization and the immobilization of the benzofuran scaffold for library synthesis.

Application I: N-Terminal Acylation and Intramolecular Peptide Cyclization

One of the most powerful applications of a bromoacetyl group in peptide chemistry is to facilitate the formation of cyclic peptides.[3] Cyclization can enhance the metabolic stability, receptor affinity, and bioavailability of a peptide. In this workflow, this compound is used to cap the N-terminus of a linear peptide containing a cysteine residue. Subsequent intramolecular S-alkylation leads to a cyclized peptide bearing the 7-ethylbenzofuran moiety.

Workflow for Peptide Acylation and Cyclization

G cluster_0 On-Resin Synthesis cluster_1 Solution-Phase Cyclization A 1. Synthesize linear peptide on solid support (e.g., Wang resin) B 2. N-terminal Fmoc deprotection (20% piperidine in DMF) A->B C 3. Acylation with This compound B->C D 4. Resin wash (DMF, DCM, MeOH) C->D E 5. Cleavage and global deprotection (e.g., TFA cocktail) D->E F 6. Purify linear bromoacetylated peptide (RP-HPLC) E->F G 7. Intramolecular cyclization (e.g., pH 7.5-8.5 buffer) F->G H 8. Final purification (RP-HPLC) G->H

Caption: Workflow for N-terminal modification and cyclization.

Protocol 2.1: N-Terminal Acylation of a Resin-Bound Peptide

This protocol assumes the synthesis of a peptide on a standard solid support (e.g., Wang or Rink Amide resin) using Fmoc/tBu chemistry.[6][7] The final N-terminal Fmoc group should be removed prior to this procedure.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • This compound (3.0 eq)

  • N,N'-Diisopropylethylamine (DIPEA) (6.0 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.

  • Reagent Preparation: In a separate vial, dissolve this compound (3.0 eq) and DIPEA (6.0 eq) in DMF (sufficient to cover the resin, typically 10 mL/g of resin).

  • Coupling Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. Rationale: DIPEA acts as a non-nucleophilic base to neutralize the N-terminal ammonium salt and scavenge the HBr byproduct. A 3-fold excess of the acylating agent ensures the reaction goes to completion.

  • Monitoring the Reaction: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (yellow beads) indicates complete acylation of the N-terminal amine.

  • Washing: Once the reaction is complete, drain the reaction vessel. Wash the resin thoroughly in the following sequence:

    • DMF (3 x 10 mL/g resin)

    • DCM (3 x 10 mL/g resin)

    • MeOH (3 x 10 mL/g resin)

  • Drying: Dry the resin under vacuum for at least 2 hours before proceeding to cleavage.

Protocol 2.2: Cleavage, Deprotection, and Cyclization

Materials:

  • Bromoacetylated peptide-resin

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

  • Cold diethyl ether

  • Ammonium bicarbonate buffer (0.1 M, pH 8.0)

  • Acetonitrile (ACN)

  • Reverse-phase HPLC (RP-HPLC) system

Procedure:

  • Cleavage: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature. Rationale: This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[6]

  • Precipitation and Isolation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to a 10-fold volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification of Linear Peptide: Dry the crude peptide pellet under vacuum. Purify the linear bromoacetylated peptide by RP-HPLC. Lyophilize the pure fractions.

  • Cyclization: Dissolve the purified linear peptide in an aqueous buffer solution (e.g., 0.1 M ammonium bicarbonate, pH 8.0) containing 10-20% ACN to aid solubility. The peptide concentration should be kept low (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.[3]

  • Reaction Monitoring: Stir the solution at room temperature and monitor the progress of the cyclization by RP-HPLC and mass spectrometry. The cyclic product will typically have a shorter retention time than the linear precursor.

  • Final Purification: Once the reaction is complete (usually 4-12 hours), acidify the solution with a small amount of TFA and purify the cyclic peptide by RP-HPLC. Lyophilize the final product.

ParameterProtocol 2.1 (Acylation)Protocol 2.2 (Cyclization)
Key Reagents This compound, DIPEATFA, Ammonium Bicarbonate
Solvent DMFAqueous Buffer/ACN
Temperature Room TemperatureRoom Temperature
Typical Time 2-4 hours4-12 hours
Key Control Low peptide concentration (0.1-1 mg/mL)Low peptide concentration (0.1-1 mg/mL)

Application II: Solid-Phase Synthesis of a 2-Substituted-7-ethylbenzofuran Library

This application utilizes this compound as the foundational scaffold, which is first immobilized on a solid support. A library of diverse nucleophiles is then reacted with the bromoacetyl group to generate a collection of 2-substituted benzofuran derivatives.

Workflow for Library Synthesis

G A 1. Select resin with nucleophilic linker (e.g., Aminomethyl resin) B 2. Immobilize a bifunctional linker (e.g., succinic anhydride) A->B C 3. Couple this compound (via a modified esterification or amidation not directly specified in sources, a hypothetical step) B->C D 4. Split resin into multiple reaction vessels C->D E 5. React with diverse nucleophiles (Nu-H) (e.g., thiols, amines) D->E F 6. Resin wash and dry E->F G 7. Cleave final products from resin F->G

Caption: Hypothetical workflow for a benzofuran library.

Protocol 3.1: Immobilization and Diversification (Hypothetical)

This protocol outlines a conceptual framework. The precise immobilization strategy for this compound would need optimization, potentially through a precursor molecule like 2-carboxy-7-ethylbenzofuran, followed by conversion to the bromoacetyl derivative on-resin. For the purpose of this guide, we assume a resin pre-loaded with the scaffold is available.

Materials:

  • Resin-bound this compound (1.0 eq)

  • Library of nucleophiles (e.g., thiophenols, secondary amines, anilines) (5.0 eq per reaction)

  • Potassium carbonate (K₂CO₃) or DIPEA (10.0 eq per reaction)

  • DMF or Dimethyl sulfoxide (DMSO)

  • Cleavage cocktail appropriate for the chosen linker

Procedure:

  • Resin Preparation: Swell the resin-bound this compound in the reaction solvent (e.g., DMF) in an array of reaction vessels.

  • Diversification Reaction: To each vessel, add a solution of a unique nucleophile (5.0 eq) and a suitable base (e.g., K₂CO₃ for thiols, DIPEA for amines) in DMF.

  • Reaction Conditions: Agitate the reaction mixtures at 50°C for 12-16 hours. Rationale: The bromoacetyl group is an excellent electrophile for Sₙ2 reactions. Heating can accelerate the reaction with less reactive nucleophiles.

  • Washing: After the reaction period, drain the vessels and wash the resin extensively with DMF, MeOH, and DCM to remove all excess reagents and byproducts.

  • Cleavage and Analysis: Dry the resin and cleave the final products using the appropriate cleavage conditions for the linker chemistry. Analyze the crude products from each reaction by LC-MS to confirm the successful incorporation of the diverse nucleophiles.

Conclusion

This compound is a promising, albeit specialized, reagent for solid-phase synthesis. Its utility shines in the targeted modification of peptides and the potential for creating focused libraries of bioactive benzofuran derivatives. The protocols provided herein offer a robust starting point for researchers aiming to leverage the unique chemical properties of this compound. As with any solid-phase methodology, optimization of coupling times, reagent equivalencies, and cleavage conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

  • Title: Synthesis of Benzofuran Derivatives on Solid Support via SmI2-Mediated Radical Cyclization Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of 2,3-disubstituted benzofurans on solid-support Source: ResearchGate URL: [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of benzofuran derivatives Source: ResearchGate URL: [Link]

  • Title: Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis Source: Springer Protocols URL: [Link]

  • Title: Linkers, resins, and general procedures for solid-phase peptide synthesis Source: PubMed URL: [Link]

  • Title: Synthesis of Benzofuran Derivatives via Different Methods Source: Taylor & Francis Online URL: [Link]

  • Title: Methods and protocols of modern solid phase peptide synthesis Source: International Journal of Peptide Research and Therapeutics URL: [Link]

  • Title: Synthesis of 2-Substituted Benzofurans and Indoles Using Functionalized Titanium Benzylidene Reagents on Solid Phase Source: ResearchGate URL: [Link]

  • Title: Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents Source: MDPI URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: Aapptec URL: [Link]

  • Title: Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis Source: Biomatik URL: [Link]

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Application Notes & Protocols: Fluorescent Labeling of Peptides and Proteins with 2-Bromoacetyl-7-ethylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Vistas in Biomolecule Visualization

The covalent attachment of fluorescent probes to biomolecules is a cornerstone of modern biological and pharmaceutical research, enabling the visualization and quantification of proteins and peptides in a vast array of experimental contexts.[1][2] Among the various strategies for protein labeling, the modification of cysteine residues offers a high degree of site-specificity due to the relatively low abundance of cysteine and the unique nucleophilicity of its thiol (sulfhydryl) side chain.[3][4]

This guide details the use of a promising, yet underexplored, class of thiol-reactive fluorescent probes: 2-Bromoacetyl-7-ethylbenzofuran derivatives . The benzofuran core is a versatile scaffold known for its intrinsic fluorescence, often emitting in the blue-to-green region of the spectrum, with photophysical properties that can be fine-tuned through chemical substitution.[5][6][7][8] Coupling this fluorophore to a bromoacetyl moiety creates a potent and specific labeling reagent. The bromoacetyl group is an α-haloacetyl functionality that serves as an electrophilic site, reacting efficiently and selectively with the thiol group of cysteine residues to form a stable thioether bond.[3][4][9]

This document provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing these novel probes. We will delve into the underlying reaction mechanism, provide detailed, step-by-step protocols for labeling and purification, and outline robust methods for characterizing the final conjugate. The protocols herein are designed as a self-validating system, empowering you to optimize conditions for your specific protein or peptide of interest and achieve reproducible, high-quality results.

The Chemistry: Mechanism of Thiol-Alkylation

The labeling reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol side chain of a cysteine residue (the thiolate anion) acts as a potent nucleophile, attacking the electrophilic α-carbon of the bromoacetyl group. This concerted reaction results in the displacement of the bromide ion and the formation of a highly stable carbon-sulfur (thioether) bond.

The reaction is most efficient at a slightly basic pH (typically 7.5-8.5), which facilitates the deprotonation of the cysteine's thiol group (pKa ≈ 8.3) to the more reactive thiolate form, without significantly promoting the hydrolysis of the bromoacetyl group or reaction with other nucleophilic residues like lysine.[9][10]

Figure 1. SN2 reaction mechanism for cysteine labeling.

Experimental Guide: From Preparation to Characterization

This section provides a comprehensive workflow for the successful labeling of your target biomolecule.

Part A: Protein/Peptide Preparation (Pre-Labeling)

Causality: For the labeling reaction to be specific and efficient, the target cysteine residues must be in their reduced, free-thiol state. Disulfide bonds within or between protein chains must be reduced. The choice of reducing agent is critical; traditional reagents like Dithiothreitol (DTT) must be removed prior to adding the bromoacetyl probe, as they will compete for the reagent.[3][4] Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent that often does not require removal, but its compatibility should be verified as it can sometimes interact with haloacetyl compounds.[3][4][11]

Protocol 1: Reduction and Purification of Protein

  • Dissolve Protein: Prepare a protein solution at a concentration of 1-10 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Add Reducing Agent: Add a 10-fold molar excess of DTT or a 2- to 5-fold molar excess of TCEP.

  • Incubate: Incubate the solution for 1 hour at room temperature or 30 minutes at 37°C.

  • Remove DTT (if used): Immediately remove the DTT using a desalting spin column (e.g., Sephadex G-25) pre-equilibrated with a degassed, nitrogen-purged reaction buffer (e.g., 100 mM phosphate buffer, 1 mM EDTA, pH 7.5).[12] This step is crucial to prevent re-oxidation of the thiols.

  • Proceed Immediately: Use the reduced, purified protein immediately in the labeling reaction.

Part B: The Labeling Reaction

Causality: The efficiency of the labeling reaction is governed by stoichiometry, pH, temperature, and time. A molar excess of the fluorescent probe is required to drive the reaction to completion. The reaction should be performed in the dark to prevent photobleaching of the fluorophore.

Protocol 2: Labeling with this compound Derivative

  • Prepare Probe Stock: Dissolve the this compound derivative in an anhydrous, water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).

  • Initiate Reaction: To the reduced protein/peptide solution from Protocol 1, add a 10- to 20-fold molar excess of the probe stock solution. Add the probe dropwise while gently stirring or vortexing to prevent protein precipitation.[9]

  • Incubate: Incubate the reaction mixture in the dark for 2-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically (see Table 1).

  • Quench Reaction: Stop the reaction by adding a low-molecular-weight thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM. This will consume any unreacted bromoacetyl probe. Incubate for an additional 30-60 minutes.

ParameterRange to TestRationale
pH 7.0 - 8.5Balances thiol deprotonation for reactivity with probe stability.[9][10]
Molar Excess of Probe 5x - 50xDrives the reaction forward; high excess risks non-specific labeling.[9][11]
Reaction Time 1 hour - 12 hoursDependent on the reactivity of the specific cysteine residue(s).
Temperature 4°C - 25°C (RT)Lower temperatures can increase specificity but require longer reaction times.
Table 1. Parameters for Optimizing the Labeling Reaction.
Part C: Purification of the Labeled Conjugate

Causality: Purification is essential to remove the unreacted probe, quenched probe, and any precipitated protein, which would interfere with downstream applications and characterization. The method of choice depends on the size of the biomolecule.

Protocol 3a: Protein Purification via Size-Exclusion Chromatography (SEC)

  • Equilibrate Column: Equilibrate a size-exclusion column (e.g., Sephadex G-25 or similar) with the desired final storage buffer (e.g., PBS, pH 7.4).

  • Load Sample: Carefully load the quenched reaction mixture onto the column.

  • Elute: Elute the sample with the storage buffer. The larger, labeled protein will elute first in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.

  • Collect & Pool: Collect fractions and monitor the absorbance at both 280 nm (for protein) and the λmax of the benzofuran dye (for the label). Pool the fractions containing the labeled protein.

Protocol 3b: Peptide Purification via Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Acidify the quenched reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • HPLC Setup: Use a C18 column suitable for peptide separations.[13] The mobile phases are typically:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient Elution: Elute the sample using a linear gradient of increasing Solvent B. The more hydrophobic, labeled peptide will be retained longer on the column than the unlabeled peptide.[13]

  • Detection & Collection: Monitor the elution profile using a dual-wavelength detector (e.g., 220 nm for the peptide backbone and the λmax of the dye). Collect the peak corresponding to the dual-labeled species.

  • Lyophilize: Freeze-dry the collected fraction to obtain the purified, labeled peptide.

Part D: Characterization of the Final Product

Causality: Characterization is a critical self-validating step to confirm the success of the labeling reaction and to quantify its efficiency.

Protocol 4: Determining the Degree of Labeling (DOL) The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined using UV-Visible spectrophotometry.[14][15]

  • Acquire Spectrum: Measure the absorbance spectrum of the purified, labeled protein from 250 nm to the end of the dye's absorbance range.

  • Measure Absorbances: Record the absorbance at 280 nm (A280) and at the maximal absorbance of the benzofuran dye (Amax).

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A280,dye / Amax,dye. This value must be determined for the free dye.

    • Protein Conc. (M) = [A280 - (Amax × CF)] / εprotein

      • where εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Conc. (M) = Amax / εdye

      • where εdye is the molar extinction coefficient of the dye at its λmax.

  • Calculate DOL:

    • DOL = [Dye Concentration] / [Protein Concentration]

An ideal DOL is typically between 0.5 and 2.0. A DOL greater than 2 may suggest over-labeling, which can lead to fluorescence quenching and potential loss of protein function.[14][15]

Protocol 5: Confirmation by Mass Spectrometry (MS) Mass spectrometry provides definitive confirmation of covalent modification and can identify the specific cysteine residue(s) that have been labeled.[16][17]

  • Intact Mass Analysis: Analyze the purified labeled protein/peptide using ESI-MS. The resulting mass should be the mass of the unlabeled biomolecule plus the mass of the added label (mass of 2-acetyl-7-ethylbenzofuran minus the mass of bromine).

  • Peptide Mapping (for proteins):

    • Denature, reduce, and alkylate any remaining free cysteines (e.g., with iodoacetamide).

    • Digest the protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the modified peptide fragment(s) in the mass spectrum. The mass shift will correspond to the mass of the fluorescent label adduct. This confirms the site of labeling.[9][16]

Visualizing the Complete Process

The entire experimental procedure, from starting material to final validated product, is a logical sequence of steps designed to ensure a high-quality outcome.

G Start Start: Purified Protein/Peptide Reduce Step 1: Reduce Disulfides (e.g., DTT or TCEP) Start->Reduce Purify_Reduce Step 2: Remove Reducing Agent (SEC for DTT) Reduce->Purify_Reduce Label Step 3: Labeling Reaction (Add Bromoacetyl Probe) Purify_Reduce->Label Quench Step 4: Quench Reaction (Add excess L-cysteine) Label->Quench Purify_Final Step 5: Purify Conjugate (SEC or RP-HPLC) Quench->Purify_Final Characterize Step 6: Characterization Purify_Final->Characterize DOL Calculate DOL (UV-Vis Spec) Characterize->DOL MS Confirm Mass & Site (Mass Spectrometry) Characterize->MS End End: Characterized Labeled Product DOL->End MS->End

Figure 2. Complete experimental workflow for fluorescent labeling.

References

  • Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling? (2018). Analytical Chemistry - ACS Publications. Available at: [Link]

  • ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. PubMed Central. Available at: [Link]

  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020). National Institutes of Health. Available at: [Link]

  • Highly fluorescent benzofuran derivatives of the GFP chromophore. RSC Publishing. Available at: [Link]

  • Degree-of-labeling (DOL). NanoTemper Technologies. Available at: [Link]

  • How To Determine Degree of Protein Labeling. (2015). G-Biosciences. Available at: [Link]

  • Fluorescent organic nanoparticles of benzofuran-naphthyridine linked molecules: formation and fluorescence enhancement in aqueous media. (2006). PubMed. Available at: [Link]

  • Fluorescent Organic Nanoparticles of Benzofuran−Naphthyridine Linked Molecules: Formation and Fluorescence Enhancement in Aqueous Media. (2006). ACS Publications. Available at: [Link]

  • Characterization of a newly synthesized fluorescent benzofuran derivative and usage as a selective fiber optic sensor for Fe(III). (2025). ResearchGate. Available at: [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. National Institutes of Health. Available at: [Link]

  • Protein mass spectrometry. Wikipedia. Available at: [Link]

  • Methods and Mechanisms of Protein Labeling. (2024). PharmiWeb.com. Available at: [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines. PubMed Central. Available at: [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). ACS Measurement Science Au. Available at: [Link]

  • High-Efficiency Protein Purification by HPLC. (2025). Phenomenex. Available at: [Link]

  • Spin Labeling of Surface Cysteines Using a Bromoacrylaldehyde Spin Label. PubMed Central. Available at: [Link]

  • Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. ResearchGate. Available at: [Link]

  • Synthesis of 2-acetyl benzofuran 164. ResearchGate. Available at: [Link]

  • Protein Purification by HPLC. Sino Biological. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. Available at: [Link]

  • Spin Labeling of Surface Cysteines Using a Bromoacrylaldehyde Spin Label. (2021). ResearchGate. Available at: [Link]

  • Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. (2021). NCBI. Available at: [Link]

  • Thiol-reactive dyes for fluorescence labeling of proteomic samples. PubMed. Available at: [Link]

  • Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. (2025). PubMed Central. Available at: [Link]

  • 2-Acetylbenzofurans: Synthesis, Reactions and Applications. (2025). ResearchGate. Available at: [Link]

  • Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. (1996). DigitalCommons@USU. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromoacetyl-7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromoacetyl-7-ethylbenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and provide in-depth, scientifically-grounded solutions to help you optimize your synthesis and improve yields.

Workflow Overview: A Two-Step Synthesis

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Friedel-Crafts acylation of 7-ethylbenzofuran with acetyl chloride to produce 2-acetyl-7-ethylbenzofuran. This is followed by the α-bromination of the resulting ketone to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: α-Bromination A 7-Ethylbenzofuran D 2-Acetyl-7-ethylbenzofuran A->D Acylation B Acetyl Chloride B->D Acylation C Lewis Acid (e.g., AlCl3) C->D Acylation F This compound D->F Bromination E Brominating Agent (e.g., Br2, NBS) E->F

Caption: General two-step synthesis of this compound.

Part 1: Troubleshooting the Friedel-Crafts Acylation of 7-Ethylbenzofuran

The Friedel-Crafts acylation is a powerful tool for C-C bond formation on aromatic rings. However, its success is highly dependent on the substrate, catalyst, and reaction conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction is resulting in a low yield of 2-acetyl-7-ethylbenzofuran. What are the likely causes?

A1: Low yields in this step can often be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (commonly AlCl₃) is extremely sensitive to moisture.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity grade of the Lewis acid.

  • Substrate Reactivity: While the benzofuran ring is generally reactive towards electrophilic substitution, the ethyl group at the 7-position can influence the regioselectivity. Deactivated or electron-poor aromatic compounds may not react effectively.[1]

  • Formation of Side Products: Polysubstitution, where more than one acetyl group is added to the benzofuran ring, can occur, though it is less common in acylation compared to alkylation.[1][3] More likely are reactions at other positions on the benzofuran ring, leading to a mixture of isomers.[4]

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material or product and the formation of unwanted byproducts.

Q2: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity for the 2-position?

A2: Achieving high regioselectivity is a common challenge in the acylation of substituted benzofurans.[4] While the 2-position is generally favored, acylation can also occur at other positions.

  • Choice of Lewis Acid: The nature and amount of the Lewis acid can influence the regioselectivity. Experimenting with different Lewis acids (e.g., SnCl₄, TiCl₄, ZnCl₂) or varying the stoichiometry of AlCl₃ might be beneficial.

  • Solvent Effects: The solvent can play a crucial role. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often preferred.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

Q3: The work-up procedure for my Friedel-Crafts reaction is complicated and I'm losing product. Are there any tips for a more efficient work-up?

A3: The work-up for a Friedel-Crafts acylation typically involves quenching the reaction with ice-cold water or dilute acid to decompose the aluminum chloride complex.

  • Careful Quenching: Add the reaction mixture slowly to a vigorously stirred mixture of ice and concentrated HCl. This helps to break down the complex and dissolve the aluminum salts.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM, ethyl acetate) to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and then carefully remove the solvent under reduced pressure.

Troubleshooting Decision Tree: Friedel-Crafts Acylation

FC_Troubleshooting Start Low Yield in Acylation Q1 Check for Moisture Contamination Start->Q1 A1_Yes Dry glassware thoroughly. Use fresh, anhydrous reagents. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Multiple Isomers Observed? A1_No->Q2 A2_Yes Optimize reaction conditions: - Lower temperature - Screen different Lewis acids - Adjust solvent polarity Q2->A2_Yes Yes A2_No Proceed to next check. Q2->A2_No No Q3 Work-up Issues? A2_No->Q3 A3_Yes Refine work-up procedure: - Slow, controlled quenching - Thorough extraction - Neutralizing & brine washes Q3->A3_Yes Yes A3_No Consider starting material purity. Q3->A3_No No

Caption: Troubleshooting guide for the Friedel-Crafts acylation step.

Part 2: Optimizing the α-Bromination of 2-Acetyl-7-ethylbenzofuran

The α-bromination of ketones is a well-established reaction, but achieving high yields and selectivity requires careful control of the reaction conditions to avoid side reactions.[5][6]

Frequently Asked Questions (FAQs)

Q1: My bromination reaction is giving a low yield of the desired 2-bromoacetyl product. What could be the problem?

A1: Several factors can contribute to a low yield in the bromination step:

  • Dibromination: A common side reaction is the formation of a dibrominated product.[7] This can be minimized by the slow, dropwise addition of the brominating agent and by using a slight excess of the starting ketone.

  • Aromatic Bromination: Although less likely under these conditions, bromination of the benzofuran ring itself is a potential side reaction.

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

  • Decomposition: The product, an α-bromoketone, can be sensitive to heat and light. It is advisable to perform the reaction at a controlled temperature and protect it from light.

Q2: What are the best brominating agents and conditions for this reaction?

A2: The choice of brominating agent and solvent is critical for a successful reaction.

  • Brominating Agents:

    • Molecular Bromine (Br₂): Often used in a solvent like acetic acid or chloroform.[6][8] It is highly effective but also corrosive and requires careful handling.

    • N-Bromosuccinimide (NBS): A milder and easier-to-handle alternative to liquid bromine.[8][9] It is often used with a radical initiator like AIBN or under photochemical conditions, though acid catalysis is also common for α-bromination of ketones.[6]

  • Solvents: Acetic acid, chloroform, and carbon tetrachloride are commonly used solvents.[8]

  • Catalysts: The reaction is typically catalyzed by an acid, such as HBr or acetic acid, which promotes the formation of the enol intermediate.[6]

Q3: How can I effectively purify the final this compound product?

A3: Purification is crucial to obtain a high-purity product.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective purification method.

  • Column Chromatography: For oily products or to separate closely related impurities, silica gel column chromatography is the method of choice.[8][9] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.

Comparative Table of Bromination Conditions
Brominating AgentCatalystSolventTypical TemperatureAdvantagesDisadvantages
Br₂ Acetic Acid/HBrAcetic Acid, ChloroformRoom TemperatureHigh reactivity, cost-effectiveCorrosive, hazardous to handle
NBS Acid (e.g., PTSA)CCl₄, CH₂Cl₂RefluxMilder, easier to handleCan be slower, may require initiator
H₂O₂/HBr -AcetonitrileVaries"Green" alternative, selectiveRequires careful control of stoichiometry[5]
Experimental Protocol: α-Bromination using N-Bromosuccinimide (NBS)

This protocol provides a general guideline. Optimization may be necessary based on your specific experimental setup.

  • Dissolve the Substrate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetyl-7-ethylbenzofuran (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Add Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

References

  • A H 2 O 2 /HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones.RSC Publishing.
  • Examples of Optimized Reaction Conditions for the α-Bromination of Aldehydes.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.PMC.
  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • Friedel–Crafts Acyl
  • Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents.MDPI.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.MDPI.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Halogenation Of Ketones via Enols.Master Organic Chemistry.
  • Scheme 1: Probable mechanism of bromination of 2-acetyl benzofuran and...
  • GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans
  • Friedel Crafts Acylation And Alkyl
  • Friedel–Crafts reaction.Wikipedia.

Sources

Side reactions to avoid during the synthesis of 2-Bromoacetyl-7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Bromoacetyl-7-ethylbenzofuran. It is designed for researchers, chemists, and drug development professionals to help navigate and mitigate common side reactions encountered during this two-step synthetic process.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in two sequential stages:

  • Friedel-Crafts Acylation: Introduction of an acetyl group onto the 7-ethylbenzofuran core, primarily at the C2 position, to form 2-acetyl-7-ethylbenzofuran.

  • Alpha-Bromination: Selective bromination of the methyl group of the acetyl moiety to yield the final product.

While seemingly straightforward, each step is susceptible to side reactions that can significantly impact yield and purity. This guide will address these challenges systematically.

Synthesis_Workflow Figure 1. Overall Synthetic Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Alpha-Bromination A 7-Ethylbenzofuran B 2-Acetyl-7-ethylbenzofuran A->B Acetyl Chloride (or Acetic Anhydride) Lewis Acid (e.g., AlCl₃) C 2-Acetyl-7-ethylbenzofuran D This compound C->D Bromine (Br₂) or NBS Acetic Acid

Caption: High-level overview of the two-step synthesis.

Part 1: Troubleshooting the Friedel-Crafts Acylation

The initial acylation is critical for establishing the correct scaffold. The primary challenges involve controlling regioselectivity and preventing catalyst deactivation.

Q1: My Friedel-Crafts acylation is producing a mixture of 2-acetyl and 3-acetyl isomers. How can I improve the selectivity for the desired C2 product?

Answer: This is a common regioselectivity issue in the acylation of benzofurans. The benzofuran ring is an electron-rich system, and electrophilic attack can occur at either the C2 or C3 position. While the C2 position is generally favored, the outcome is highly dependent on reaction conditions.

Causality: The formation of the 3-acyl isomer is a known side reaction.[1] The regioselectivity is governed by the relative stability of the Wheland intermediate formed after the electrophile (the acylium ion) attacks the benzofuran ring. The choice of Lewis acid and solvent significantly influences the transition state energies, thereby altering the product ratio.

Troubleshooting Strategies:

  • Choice of Lewis Acid: Milder Lewis acids can sometimes offer better selectivity. While aluminum chloride (AlCl₃) is a strong and common catalyst, it can sometimes lead to lower selectivity.[2][3] Consider screening alternatives like tin(IV) chloride (SnCl₄) or bismuth triflate (Bi(OTf)₃).[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent are critical. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are often preferred as they minimize side reactions.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) decreases the overall reaction rate but can significantly enhance the selectivity for the thermodynamically favored C2 product. High temperatures can provide enough energy to overcome the activation barrier for the formation of the C3 isomer.

Friedel_Crafts_Mechanism Figure 2. Friedel-Crafts Acylation Mechanism cluster_0 1. Acylium Ion Generation cluster_1 2. Electrophilic Attack at C2 cluster_2 3. Rearomatization cluster_3 4. Aqueous Workup AcCl CH₃COCl Acylium [CH₃C≡O]⁺ + AlCl₄⁻ AcCl->Acylium AlCl3 AlCl₃ AlCl3->AcCl Benzofuran 7-Ethylbenzofuran Intermediate Wheland Intermediate (C2 Attack) Benzofuran->Intermediate + [CH₃C≡O]⁺ Product_Complex Product-AlCl₃ Complex Intermediate->Product_Complex + AlCl₄⁻ - AlCl₃ - HCl Final_Product 2-Acetyl-7-ethylbenzofuran Product_Complex->Final_Product H₂O

Caption: Mechanism of Friedel-Crafts acylation on the benzofuran ring.

Q2: The acylation reaction is very slow or does not proceed to completion. What are the potential causes?

Answer: A stalled Friedel-Crafts acylation can usually be traced back to issues with reagents or the catalyst.

Causality & Troubleshooting:

  • Catalyst Quality: Aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive. Always use freshly opened or properly stored anhydrous AlCl₃.

  • Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid. This is because the product, an aromatic ketone, is a Lewis base that forms a stable complex with the AlCl₃, effectively sequestering the catalyst.[3] This complex is typically destroyed during aqueous workup.[3]

  • Substrate Purity: The 7-ethylbenzofuran starting material must be free of water and other nucleophilic impurities (like alcohols or amines) that would compete for and deactivate the Lewis acid catalyst.

  • Reagent Addition Order: The standard and recommended procedure is to first form the acylium ion complex by adding the acylating agent (acetyl chloride) to a suspension of the Lewis acid in the anhydrous solvent at a low temperature (e.g., 0 °C). The substrate (7-ethylbenzofuran) is then added slowly to this pre-formed complex.[2]

ParameterRecommended ConditionRationale
Lewis Acid AlCl₃ or SnCl₄Strong activators for the acylating agent.[2][3]
Stoichiometry 1.1 - 1.2 equivalents of Lewis AcidRequired to overcome product-catalyst complexation.[3]
Solvent Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)Inert and prevents catalyst deactivation.
Temperature 0 °C to Room TemperatureBalances reaction rate with selectivity, minimizing byproducts.
Workup Slow quench with ice/dilute HClDecomposes the catalyst-product complex safely.[2]

Table 1. Recommended Reaction Parameters for Friedel-Crafts Acylation.

Part 2: Troubleshooting the Alpha-Bromination

The second step, alpha-bromination of the ketone, must be controlled carefully to prevent over-bromination and unwanted aromatic substitution.

Q3: My bromination reaction is yielding a mixture of mono- and di-brominated products, along with some material brominated on the aromatic ring. How can I prevent this?

Answer: This is a classic challenge in the bromination of ketones. The formation of multiple products stems from the reaction mechanism and the relative reactivity of the starting material versus the product.

Causality:

  • Polybromination: Under acidic conditions, the reaction proceeds through an enol intermediate.[5][6] The electron-withdrawing effect of the first bromine atom slightly deactivates the ketone, which should disfavor a second bromination. However, if reaction times are too long or excess bromine is used, the equilibrium can be pushed towards the formation of the di-bromoacetyl product.

  • Aromatic Bromination: The benzofuran ring is activated towards electrophilic aromatic substitution. Bromine (Br₂) is a potent electrophile, and if conditions are not carefully controlled, it can attack the electron-rich aromatic ring in addition to the desired alpha-carbon of the acetyl group.

Bromination_Mechanism Figure 3. Acid-Catalyzed Alpha-Bromination cluster_0 1. Acid-Catalyzed Enol Formation cluster_1 2. Nucleophilic Attack on Bromine cluster_2 3. Deprotonation Ketone 2-Acetyl-7-ethylbenzofuran (Keto Form) Enol Enol Intermediate Ketone->Enol H⁺ (cat.) Oxonium Protonated Product Enol->Oxonium + Br₂ - Br⁻ Br2 Br-Br Product This compound Oxonium->Product - H⁺

Caption: The rate-limiting step is the formation of the enol intermediate.

Q4: What are the best practices for setting up the bromination to ensure a clean, mono-brominated product?

Answer: Precise control over stoichiometry, temperature, and reaction time is paramount. An optimized protocol will favor the desired mono-bromination pathway.

Troubleshooting & Best Practices:

  • Brominating Agent: While elemental bromine (Br₂) in acetic acid is effective, it can be aggressive.[6] N-Bromosuccinimide (NBS) with a catalytic amount of acid can be a milder alternative, sometimes offering better control.[5]

  • Stoichiometry Control: Use a slight deficit or exactly one equivalent of the brominating agent (Br₂ or NBS). This ensures that once the starting material is consumed, there is no excess electrophile available for subsequent reactions (polybromination or aromatic bromination).

  • Slow Addition: Add the bromine solution dropwise to the solution of the ketone at a controlled temperature. This maintains a low instantaneous concentration of bromine, minimizing side reactions.

  • Monitoring: The reaction can often be monitored visually by the disappearance of the reddish-brown bromine color. For more precise tracking, use Thin Layer Chromatography (TLC) to follow the consumption of the starting material.

  • Solvent Choice: Glacial acetic acid is a common and effective solvent as it also serves as an acid catalyst for enol formation.[6]

Experimental Protocol: Optimized Alpha-Bromination
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetyl-7-ethylbenzofuran (1.0 eq.) in glacial acetic acid.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.0 eq.) in a small amount of glacial acetic acid.

  • Addition: Cool the flask containing the ketone solution in an ice bath. Begin the dropwise addition of the bromine solution over 30-45 minutes, ensuring the temperature of the reaction mixture does not rise significantly.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours). The disappearance of the bromine color is a good indicator of reaction completion.

  • Quenching: Once complete, carefully pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and quench any remaining bromine.

  • Workup: Filter the precipitated solid, wash thoroughly with water to remove acetic acid, and then with a dilute solution of sodium bisulfite to remove any trace of bromine. Dry the crude product under vacuum.

  • Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.[7]

By carefully implementing these protocols and understanding the underlying chemical principles, researchers can effectively minimize side reactions and achieve a high yield of pure this compound.

References

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Acid-Catalysed Bromination of Ketones. ChemTube3D. [Link]

  • Synthesis of 2-acetyl-7-(1'-acetoxyethyl)benzofuran. PrepChem.com. [Link]

  • mechanism of alpha-halogenation of ketones. YouTube. [Link]

  • Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [Link]

  • A ketone undergoes acid-catalyzed bromination, acid-catalyzed chlorination, racemization, and acid-catalyzed deuterium exchange at the ⍺-carbon. Pearson+. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Institutes of Health (NIH). [Link]

  • Synthesis of 2-acetyl benzofuran 164. ResearchGate. [Link]

  • Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. ResearchGate. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. MDPI. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health (NIH). [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Derivatization of 2-Bromoacetyl-7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Bromoacetyl-7-ethylbenzofuran. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As an α-haloketone, this compound is a potent electrophile, prized for its ability to alkylate a wide range of nucleophiles, thereby enabling the construction of diverse molecular libraries. Benzofuran scaffolds are prevalent in numerous biologically active compounds, making this intermediate particularly valuable.[1][2][3][4]

This document moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated methodologies to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the derivatization of this compound, particularly its reaction with amine nucleophiles.

Q1: What is the general reaction mechanism for the derivatization of this compound with a primary or secondary amine?

A1: The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic amine attacks the α-carbon (the carbon bearing the bromine atom), displacing the bromide ion.[5] The adjacent carbonyl group significantly activates the α-carbon, making it highly electrophilic and susceptible to this attack.[5][6]

For a primary or secondary amine, the initial reaction forms a hydrobromide salt of the product. A base is typically added to neutralize this salt and regenerate the free amine nucleophile, driving the reaction to completion.

SN2_Mechanism sub 2-Bromoacetyl- 7-ethylbenzofuran ts Transition State [R₂NH---C---Br]⁺ sub->ts Sₙ2 Attack nuc R₂NH (Amine Nucleophile) nuc->ts prod_salt Aminoketone HBr Salt ts->prod_salt Br⁻ leaves prod_final Final Product (α-Aminoketone) prod_salt->prod_final Neutralization base Base (e.g., K₂CO₃) base->prod_final byproducts H₂O + CO₂ + KBr (if K₂CO₃ is used)

Caption: SN2 reaction pathway for amine derivatization.

Q2: How do I choose the optimal solvent for this reaction?

A2: Solvent choice is critical as it influences reactant solubility, reaction rate, and the pathway of side reactions. Polar aprotic solvents are generally the best choice for SN2 reactions.

  • Recommended Solvents: Acetone, Acetonitrile (ACN), and Dimethylformamide (DMF) are excellent starting points. They effectively solvate the transition state without interfering with the nucleophile.

  • Solvents to Use with Caution: Protic solvents like ethanol or methanol can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. However, they can be useful if reactant solubility is an issue, but may require higher temperatures or longer reaction times.[7]

  • Non-Polar Solvents: Solvents like toluene or hexane are generally poor choices due to the low solubility of the likely polar reactants and intermediates.

SolventPolarityTypeTypical Reaction Temp.Comments
Acetone MediumAproticReflux (56°C)Good for many common amines; easy to remove.
Acetonitrile HighAproticRT to 80°CExcellent choice, higher boiling point than acetone.
DMF HighAproticRT to 100°CSuperior solvating power, but difficult to remove.
Ethanol HighProticReflux (78°C)Can slow the reaction; may be needed for solubility.

Table 1: Comparison of common solvents for the N-alkylation reaction.

Q3: What type of base should I use, and is it always necessary?

A3: A base is required to act as an acid scavenger. As the reaction proceeds, hydrobromic acid (HBr) is formed, which protonates the starting amine nucleophile, rendering it inactive. The base neutralizes this HBr.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are mild, inexpensive, and highly effective. They are heterogeneous in many organic solvents, which can simplify work-up (filtration).

  • Organic Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are soluble organic bases. They are often used but can sometimes lead to more complex purifications.

  • Stoichiometry: At least one equivalent of base is needed per equivalent of HBr produced. When using a primary amine (R-NH₂), which can potentially react twice, using 2-3 equivalents of the base is a good practice to prevent the formation of the dialkylated byproduct.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Prepare your TLC plate: Use a silica gel plate.

  • Spotting: Spot the starting material (this compound), your nucleophile (if UV active), and the reaction mixture.

  • Eluent System: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point. A 7:3 or 8:2 mixture of Hexane:Ethyl Acetate is often effective.

  • Visualization: Visualize under a UV lamp (254 nm). The starting material is an α,β-unsaturated ketone and should be strongly UV active. The product will have a different retention factor (Rf). The disappearance of the starting material spot indicates the reaction is complete.

Section 2: Troubleshooting Guide

Even with a well-planned experiment, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.[8][9]

Troubleshooting_Flowchart start Low or No Yield Observed tlc_check Analyze Reaction TLC start->tlc_check sm_only Symptom: Mostly Starting Material (SM) remains tlc_check->sm_only High SM R₟ complex_mix Symptom: Complex mixture of spots tlc_check->complex_mix Multiple Spots clean_rxn_low_iso Symptom: Clean conversion by TLC, but low isolated yield tlc_check->clean_rxn_low_iso One Main Product Spot cause1 Possible Causes: 1. Reagent Quality (amine, base) 2. Low Temperature 3. Insufficient Time sm_only->cause1 cause2 Possible Causes: 1. Over-alkylation (1° amines) 2. Side reactions (elimination) 3. High Temperature complex_mix->cause2 cause3 Possible Causes: 1. Product is water-soluble. 2. Decomposition on silica gel. 3. Product instability to workup pH. clean_rxn_low_iso->cause3 solution1 Solutions: - Use fresh reagents. - Increase temperature moderately (e.g., from RT to 50°C). - Extend reaction time. cause1->solution1 solution2 Solutions: - Use excess amine (2-3 eq.). - Use a milder base (e.g., NaHCO₃). - Lower reaction temperature. cause2->solution2 solution3 Solutions: - Back-extract aqueous layers. - Use neutral alumina for chromatography. - Perform a neutral quench. cause3->solution3

Caption: Troubleshooting flowchart for low product yield.

Problem: Low or No Product Yield

  • Symptom: TLC analysis shows a strong spot corresponding to the starting this compound, even after several hours.

  • Possible Cause 1: Inactive Reagents. The amine nucleophile may have degraded, or the base may be hydrated or of poor quality.

    • Solution: Use freshly opened or purified reagents. Ensure inorganic bases are freshly ground and dried if necessary.

  • Possible Cause 2: Insufficient Temperature. The activation energy for the reaction may not be met at room temperature.

    • Solution: Gently heat the reaction mixture. A temperature of 50-60°C in acetone or acetonitrile is often sufficient to initiate the reaction without promoting side products.[10]

Problem: Multiple Spots on TLC, Indicating Side Products

  • Symptom: The reaction mixture shows the disappearance of starting material but yields multiple new spots, making purification difficult.

  • Possible Cause 1: Dialkylation. If using a primary amine (RNH₂), it can react a second time with the bromoacetyl starting material after the initial alkylation, leading to a tertiary amine byproduct.

    • Solution: Use a larger excess of the primary amine (2 to 3 equivalents). This ensures the bromoacetyl compound is more likely to encounter an unreacted primary amine rather than the secondary amine product.

  • Possible Cause 2: Favorskii Rearrangement. This is a potential side reaction for α-haloketones in the presence of a strong base, leading to a rearranged ester or acid product.[5][11]

    • Solution: Avoid strong, sterically unhindered bases like sodium hydroxide or alkoxides. Stick to milder bases like K₂CO₃ or NaHCO₃.

Problem: Product Decomposition During Work-up or Purification

  • Symptom: TLC of the crude reaction mixture shows a clean conversion to a single product, but the yield after aqueous work-up and/or column chromatography is very low.[9]

  • Possible Cause 1: Product Instability. The aminoketone product may be unstable to the acidic or basic conditions of the work-up.

    • Solution: Perform a neutral quench by pouring the reaction mixture into water and extracting with an organic solvent. Test the stability of your purified product in acidic and basic solutions by spotting it on a TLC plate with a co-spot of the solution to confirm.[9]

  • Possible Cause 2: Adsorption on Silica Gel. Amines are basic and can irreversibly bind to acidic silica gel during column chromatography.

    • Solution: Pre-treat the silica gel with triethylamine (slurry the silica in your eluent containing 1% TEA, then pack the column). Alternatively, use a different stationary phase like neutral alumina.

Section 3: Experimental Protocols

The following protocols provide a robust starting point for your experiments.

Protocol 1: General Procedure for the N-Alkylation of a Secondary Amine with this compound
  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) followed by your solvent of choice (e.g., acetone, 0.2 M concentration).

  • Nucleophile Addition: Add the secondary amine (1.1 eq.) to the stirring suspension.

  • Reaction: Stir the mixture at room temperature or heat to 50°C. Monitor the reaction progress by TLC every 1-2 hours until the starting bromoacetyl compound is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (K₂CO₃ and KBr) and wash the solid cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Section 4: References

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (n.d.).

  • Technical Support Center: Enhancing Reproducibility of Experiments with Benzofuran Derivatives - Benchchem. (n.d.).

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019).

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (2024).

  • The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis - Benchchem. (n.d.).

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (2017).

  • Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran. (n.d.).

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. (n.d.).

  • α-Halo ketone - Wikipedia. (n.d.).

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019).

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (n.d.).

  • α-Halo ketone - Wikipedia. (n.d.).

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.).

  • Technical Support Center: Spectroscopic Analysis of Benzofurans - Benchchem. (n.d.).

Sources

Troubleshooting low reactivity of 2-Bromoacetyl-7-ethylbenzofuran in substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromoacetyl-7-ethylbenzofuran

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who may be encountering challenges with the reactivity of this substrate in nucleophilic substitution reactions. Our goal is to provide in-depth, field-proven insights and actionable protocols to help you overcome common hurdles and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my substitution reaction with this compound resulting in low yield or failing completely?

A1: Root Cause Analysis

Low reactivity in this specific substrate is a common challenge that typically stems from a combination of electronic and structural factors. Unlike simple α-haloketones which are known for their enhanced reactivity, the unique structure of this compound introduces significant steric hindrance.

The primary factors contributing to low reactivity are:

  • Steric Hindrance: The reaction proceeds via an SN2 mechanism, which requires the nucleophile to perform a "backside attack" on the carbon atom bearing the bromine. The 7-ethyl group, being in the peri position relative to the bromoacetyl group, creates a sterically crowded environment that physically obstructs this approach.[1][2][3][4]

  • Suboptimal Reaction Conditions: SN2 reactions are highly sensitive to the choice of solvent, base, and temperature. Using conditions that are not tailored to overcome the steric barrier will invariably lead to poor results.[4][5]

  • Weak Nucleophile: A less reactive nucleophile may not possess sufficient kinetic energy or nucleophilicity to overcome the activation barrier imposed by the substrate's steric bulk.

  • Competing Side Reactions: The presence of moisture can lead to hydrolysis of the bromoacetyl group, while the use of an inappropriate base can promote elimination or other unwanted pathways.[6][7][8]

Q2: Can you visualize how the 7-ethyl group causes steric hindrance?

A2: Structural Analysis

Certainly. The diagram below illustrates the steric shielding around the electrophilic carbon (α-carbon). The van der Waals radius of the 7-ethyl group encroaches upon the trajectory required for an optimal backside attack by the nucleophile. This forces the nucleophile to approach from a less favorable angle, significantly increasing the activation energy of the reaction.

G cluster_molecule Steric Hindrance in this compound mol mol alpha_carbon Electrophilic α-Carbon nucleophile Nucleophile (Nu⁻) ethyl_group Sterically Hindering 7-Ethyl Group attack_path Hindered Backside Attack Trajectory

A conceptual representation. The 7-ethyl group's proximity to the bromoacetyl moiety sterically hinders the ideal SN2 attack trajectory.

Q3: What are the optimal reaction conditions for maximizing the yield of substitution reactions with this substrate?

A3: Parameter Optimization Protocol

Optimizing the reaction environment is critical. The key is to enhance the nucleophile's reactivity while providing enough thermal energy to overcome the steric barrier, all without promoting side reactions.

The choice of solvent is paramount. For SN2 reactions, polar aprotic solvents are strongly recommended.[5] They can dissolve the nucleophilic salt while poorly solvating the anion, leaving the nucleophile "naked" and highly reactive.[9][10]

Solvent Class Examples Effect on SN2 Rate Rationale
Polar Aprotic (Recommended) DMF, DMSO, Acetone, AcetonitrileSignificantly Increases Rate Solvates the cation but not the anionic nucleophile, increasing its effective reactivity.[5]
Polar Protic (Avoid) Water, Methanol, EthanolSignificantly Decreases Rate Forms a "solvent shell" around the nucleophile via hydrogen bonding, stabilizing it and hindering its ability to attack the electrophile.[10][11]
Non-Polar (Avoid) Hexane, Toluene, BenzeneVery Slow or No Reaction Fails to dissolve most common nucleophilic salts.

Recommendation: Dimethylformamide (DMF) or Acetone are excellent starting points. Ensure the solvent is anhydrous to prevent hydrolysis of the substrate.[6]

If your nucleophile is neutral (e.g., an amine or thiol) and requires a base to be deprotonated, or if the reaction generates an acidic byproduct (like HBr), the choice of base is crucial. A non-nucleophilic, sterically hindered base is ideal to prevent it from competing with your primary nucleophile or causing side reactions.[7]

Base Type Suitability for this Reaction Comments
DIPEA (Hünig's Base) Hindered, Non-nucleophilic AmineExcellent Scavenges acid without risk of competing in the substitution or causing elimination.[7]
Potassium Carbonate (K₂CO₃) Inorganic BaseGood A mild, insoluble base often effective with phenol or thiol nucleophiles in DMF. Its heterogeneity can sometimes lead to slower, more controlled reactions.
Triethylamine (TEA) Non-hindered AmineUse with Caution Can act as a competing nucleophile. Its basicity can also promote ketene formation, a highly reactive intermediate that can lead to undesired byproducts.[7]
Sodium Hydride (NaH) Strong, Non-nucleophilicUse with Caution Effective for deprotonating alcohols or thiols, but its high reactivity requires strict anhydrous conditions and careful temperature control.

Due to steric hindrance, ambient temperature is often insufficient. Gentle heating is typically required to provide the necessary activation energy.

  • Starting Point: Begin at 50-60 °C.

  • Monitoring: Track the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS.

  • Optimization: If the reaction is sluggish, the temperature can be incrementally increased to 80 °C. Avoid excessively high temperatures, which can promote decomposition or side reactions.

Troubleshooting Workflow & Experimental Protocols

The following workflow provides a logical sequence for troubleshooting and optimizing your reaction.

G start Start: Low Yield or No Reaction check_solvent Step 1: Verify Solvent Is it Polar Aprotic & Anhydrous? (e.g., DMF, Acetone) start->check_solvent solvent_no No check_solvent->solvent_no No solvent_yes Yes check_solvent->solvent_yes Yes change_solvent Action: Switch to Anhydrous DMF or Acetone solvent_no->change_solvent check_base Step 2: Evaluate Base Is it Non-Nucleophilic? (e.g., DIPEA, K₂CO₃) solvent_yes->check_base change_solvent->check_base base_no No check_base->base_no No base_yes Yes check_base->base_yes Yes change_base Action: Switch to DIPEA (for amines) or K₂CO₃ (for phenols/thiols) base_no->change_base check_temp Step 3: Adjust Temperature Are you heating the reaction? (Recommended: 50-80 °C) base_yes->check_temp change_base->check_temp temp_no No check_temp->temp_no No temp_yes Yes check_temp->temp_yes Yes increase_temp Action: Heat to 50-60 °C and monitor. Increase to 80 °C if necessary. temp_no->increase_temp advanced Step 4: Consider Advanced Options Is yield still low? temp_yes->advanced increase_temp->advanced advanced_yes Yes advanced->advanced_yes Yes success Success: Reaction Optimized advanced->success No ptc Action: Introduce a Phase-Transfer Catalyst (e.g., TBAB) to enhance nucleophile reactivity. advanced_yes->ptc ptc->success

Caption: Troubleshooting workflow for low yields in α-haloketone SN2 reactions.

Optimized General Protocol for Nucleophilic Substitution

This protocol provides a robust starting point for reacting a generic nucleophile (Nu-H) with this compound.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, 2.0 eq or DIPEA, 1.5 eq)

  • Anhydrous DMF

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • System Preparation: Assemble the glassware and flame-dry under vacuum or oven-dry overnight. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Addition:

    • To the reaction flask, add the nucleophile (Nu-H) and anhydrous DMF (concentration approx. 0.1-0.5 M).

    • Begin stirring and add the base (e.g., K₂CO₃). If the nucleophile needs to be deprotonated first, stir this mixture for 30 minutes at room temperature.

    • In a separate vial, dissolve the this compound in a small amount of anhydrous DMF.

  • Reaction Initiation:

    • Slowly add the solution of this compound to the stirring mixture of the nucleophile and base.

    • Attach the condenser and begin heating the reaction mixture to 60 °C using an oil bath.

  • Monitoring:

    • Take a small aliquot from the reaction mixture after 1 hour, and every 1-2 hours thereafter.

    • Quench the aliquot with a few drops of water and extract with ethyl acetate.

    • Spot the organic layer on a TLC plate against a spot of the starting material to monitor the consumption of the electrophile.

  • Workup:

    • Once the reaction is complete (as determined by TLC), cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

References

  • Bordwell, F. G., & Brannen, W. T., Jr. (1964). The Effect of a Carbonyl Group on the Reactivity of Halides in S N 2 Reactions. Journal of the American Chemical Society, 86(21), 4645–4650. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. Available at: [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.3: Factors That Affect S_N2 Reactions. Chemistry LibreTexts. Available at: [Link]

  • Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube. Available at: [Link]

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. Quora. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Molecules, 17(12), 14816-14833. Available at: [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-845. Available at: [Link]

Sources

Technical Support Center: A Guide to the Storage and Handling of 2-Bromoacetyl-7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-Bromoacetyl-7-ethylbenzofuran (CAS No. 593266-85-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. As a highly reactive α-haloketone, its proper storage is paramount to preventing decomposition and ensuring the validity of experimental outcomes.

Section 1: Understanding the Instability of this compound

This section addresses the fundamental chemical properties that make this compound susceptible to degradation.

Q1: Why is this compound prone to decomposition during storage?

A1: The instability of this compound stems from its classification as an α-haloketone, a functional group known for its high reactivity.[1][2][3] Its molecular structure contains two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine atom.[1][3] This arrangement makes the molecule highly susceptible to several degradation pathways:

  • Hydrolysis: This is the most common and rapid degradation pathway. The electrophilic α-carbon is readily attacked by nucleophiles, including water from atmospheric humidity. This reaction cleaves the carbon-bromine bond, replacing it with a hydroxyl group to form the corresponding hydroxyacetyl-benzofuran derivative and hydrobromic acid (HBr).[4][5] The generated HBr can, in turn, catalyze further decomposition.

  • Photodegradation: The benzofuran ring system can absorb UV light, and the carbon-bromine bond is susceptible to homolytic cleavage upon exposure to light.[4][6] This process generates free radicals, which can initiate a cascade of secondary reactions, often leading to the formation of colored impurities and a visible discoloration (e.g., yellowing or browning) of the material.[4][7] The formation of elemental bromine (Br₂) is a possible outcome of such radical reactions.[4][8]

  • Thermal Decomposition: Elevated temperatures provide the necessary activation energy to accelerate all degradation pathways, particularly hydrolysis and potential elimination reactions.[4][9] While stable for short periods at room temperature, long-term storage at ambient or elevated temperatures will invariably lead to a loss of purity.

substance 2-Bromoacetyl- 7-ethylbenzofuran hydrolysis_prod Hydroxyacetyl Derivative + Hydrobromic Acid (HBr) substance->hydrolysis_prod Hydrolysis photo_prod Free Radicals & Colored Impurities (e.g., Br₂) substance->photo_prod Photodegradation accel_decomp Accelerated Decomposition substance->accel_decomp Thermal Stress moisture Atmospheric Moisture (H₂O) moisture->hydrolysis_prod light Light Exposure (especially UV) light->photo_prod heat Elevated Temperature heat->accel_decomp

Caption: Primary decomposition pathways for this compound.

Section 2: Recommended Storage Protocol

To mitigate the risks outlined above, strict adherence to the following storage protocol is essential for maintaining the purity and stability of this compound.

Quantitative Storage Recommendations
ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage.2-8°C for short-term (days to weeks).[4][7][10]Reduces the kinetic rate of all chemical degradation pathways, significantly slowing hydrolysis and thermal decomposition.[7]
Atmosphere Under a dry, inert atmosphere (e.g., Argon or Nitrogen ).[4][7]Prevents exposure to atmospheric moisture, which is the primary driver of hydrolysis, and oxygen, which can participate in oxidative degradation.[7]
Light Store in an amber glass vial or a container completely shielded from light.[4][7]Protects the compound from UV and visible light, preventing the initiation of photochemical degradation and free-radical formation.[4]
Container Tightly sealed glass container with a PTFE-lined cap .[7]Provides a chemically inert barrier, preventing moisture ingress and avoiding reactions with container or cap materials.
Incompatibilities Store separately from strong bases, strong oxidizing agents, reactive metals, and alcohols.[7][8][11]Avoids potentially violent or catalytic decomposition reactions.
Step-by-Step Storage Procedure (for aliquoting or long-term storage)
  • Preparation: Conduct all handling within a fume hood or glove box with controlled humidity. Ensure all glassware and tools are scrupulously dried.

  • Inert Atmosphere: If aliquoting from a larger bottle, gently flush the headspace of both the main container and the new aliquot vial with a stream of dry argon or nitrogen gas.

  • Sealing: Tightly seal the vial with a PTFE-lined cap immediately after dispensing. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Light Protection: Place the sealed vial into a labeled, light-blocking secondary container (e.g., a small cardboard box or an aluminum pouch).

  • Cold Storage: Immediately transfer the secondary container to a -20°C freezer designated for chemical storage.

  • Documentation: Log the date of storage and any observations about the material's initial appearance.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing potential degradation of your stored material.

start Observe Issue with Stored Sample obs_color Discoloration? (Yellow/Brown) start->obs_color obs_purity Low Purity in Assay? (NMR, LC-MS) obs_color->obs_purity No cause_photo Potential Cause: Photodegradation or Oxidation obs_color->cause_photo Yes obs_physical Clumped or Wet Appearance? obs_purity->obs_physical No cause_general Potential Cause: General Decomposition obs_purity->cause_general Yes obs_physical->start No (Re-evaluate) cause_hydrolysis Potential Cause: Hydrolysis obs_physical->cause_hydrolysis Yes action_photo Action: 1. Discard if purity is critical. 2. Ensure future storage in dark. 3. Analyze for degradation products. cause_photo->action_photo action_hydrolysis Action: 1. Confirm hydrolysis via analysis. 2. Discard sample. 3. Review handling procedures to exclude moisture. cause_hydrolysis->action_hydrolysis action_purity Action: 1. Identify impurities via MS/NMR. 2. Review storage history (temp, seal). 3. Re-purify if possible, or discard. cause_general->action_purity

Caption: Troubleshooting workflow for assessing stored this compound.

Observed IssuePotential Cause(s)Recommended Action(s)
The solid has developed a yellow, tan, or brown color. Photodegradation and/or Oxidation: Exposure to light has likely caused cleavage of the C-Br bond, leading to the formation of colored byproducts, possibly including elemental bromine.[4][7]1. Assess Purity: Immediately analyze a small sample via LC-MS or NMR to quantify the level of degradation.2. Evaluate Use: If the purity is no longer acceptable for your application, the material should be discarded following institutional safety guidelines.3. Correct Storage: Review storage procedures to ensure absolute exclusion of light.
NMR or LC-MS analysis shows unexpected peaks. Chemical Degradation: The appearance of new signals indicates the formation of degradation products. A new peak corresponding to the hydroxyacetyl derivative is a strong indicator of hydrolysis.[4][12]1. Identify Products: Use high-resolution mass spectrometry (HRMS) or 2D NMR to identify the structure of the impurities.[12]2. Review Storage: Check storage temperature logs and container seals. A compromised seal is a likely source of moisture ingress.3. Re-purify or Discard: Depending on the impurity profile and concentration, the material may be re-purified (e.g., by recrystallization or chromatography) or discarded.
The material appears clumped, sticky, or "wet". Significant Hydrolysis: The material has been exposed to a substantial amount of moisture. The presence of hydrobromic acid (HBr), a byproduct of hydrolysis, can also make the material hygroscopic.1. Do Not Use: The material is likely severely degraded and should not be used in experiments.2. Safe Disposal: Dispose of the material according to your institution's hazardous waste protocols. Note that the material is now likely corrosive due to HBr formation.[5]3. Protocol Review: Urgently review all handling and storage protocols to identify and eliminate sources of moisture.
The measured assay/purity is lower than specified. Slow Decomposition: Even under recommended conditions, very slow degradation can occur over extended periods. This may also indicate that initial storage conditions were suboptimal.1. Confirm with Orthogonal Method: Verify the purity result using a different analytical technique if possible (e.g., qNMR if initial result was from LC-MS).2. Re-aliquot: If from a large stock bottle, transfer the material to a fresh, smaller, properly prepared vial under an inert atmosphere to prevent further degradation of the bulk supply.[4]3. Consider Re-qualification: If purity is borderline but acceptable, use the material promptly.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for preventing decomposition? A1: Exclusion of moisture. While all storage parameters are important, hydrolysis is the most rapid and common degradation pathway for this class of compound.[4][5] Ensuring a dry storage environment and handling under an inert atmosphere will have the most significant impact on preserving the compound's integrity.

Q2: How should I handle the compound on the bench to minimize degradation during an experiment? A2: Minimize the compound's exposure to the ambient environment. Weigh it out quickly and in a location with low humidity if possible. Keep the primary storage container tightly sealed and only open it for the brief time needed to remove material. If the reaction solvent is anhydrous, ensure it is truly dry, as residual water will degrade the reagent. As bromoacetyl compounds are often lachrymators and corrosive, always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][13][14]

Q3: Can I store this compound in a plastic (e.g., polypropylene) vial? A3: This is not recommended . Plastic containers can be permeable to moisture and atmospheric gases over time. Furthermore, there is a risk of leaching or reaction between the reactive compound and the polymer or its additives. Always use amber glass vials with chemically resistant PTFE-lined caps.[7]

Q4: What are the best analytical methods to establish a baseline purity and then monitor for degradation? A4: A combination of techniques is ideal. Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for detecting the parent compound and potential degradation products at low levels.[12] Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provides definitive structural confirmation and can be used for quantitative analysis (qNMR) to get a highly accurate purity value.[12] For establishing a baseline, using both LC-MS and NMR is recommended. For routine checks, LC-MS is often sufficient and faster.

Section 5: Protocol for Purity Assessment by LC-MS

This protocol provides a general method for analyzing this compound and its potential primary hydrolysis product.

  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the solid in 1.0 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution. Vortex briefly to ensure complete dissolution.

  • Working Solution Preparation:

    • Perform a 1:100 dilution by taking 10 µL of the stock solution and diluting it with 990 µL of ACN:Water (50:50, v/v) in a clean LC vial. This yields a working solution of 10 µg/mL.

  • LC-MS Instrumentation (Example Conditions):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • MS Detection: Electrospray Ionization in Positive Mode (ESI+). Scan for the m/z of the parent compound and its expected hydrolysis product (M-Br+OH).

  • Data Analysis:

    • Integrate the peak area for the parent compound.

    • Search for the mass of the potential hydrolysis product.

    • Calculate the purity as the percentage of the parent peak area relative to the total area of all detected compound-related peaks.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2, 3, 4, 7, 8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(6), 399-403.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Scattolin, T., & Nunes, F. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3374.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved January 12, 2026, from [Link]

  • Loba Chemie. (n.d.). BROMOACETYL BROMIDE - Safety Data Sheet. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved January 12, 2026, from [Link]

  • Reddit. (2023). Storage of bromine and chemicals? Retrieved January 12, 2026, from [Link]

  • Zgola-Mrozek, A., & Hupka, J. (2005). Characterization of carbofuran photodegradation by-products by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 19(15), 2193-2202.
  • PubChem. (n.d.). Bromine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Kumar, A., & Kumar, S. (2020). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 16, 1863-1870.
  • Journal of Pharmaceutical and Biomedical Analysis. (2023).
  • Google Patents. (n.d.). CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(11), 4398-4478.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2007). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Retrieved January 12, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998).
  • YouTube. (2019). mechanism of alpha-halogenation of ketones. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2014). Reactivity of Benzofuran Derivatives. Retrieved January 12, 2026, from [Link]

  • MDPI. (2024). Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2: Parameters Influence Study, Cyto- and Phytotoxicity Assessment. Retrieved January 12, 2026, from [Link]

  • Li, Q., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 43(22), 8635-8642.
  • PubChem. (n.d.). 2-Ethylbenzofuran. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Enhancing Reaction Selectivity with 2-Bromoacetyl-7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromoacetyl-7-ethylbenzofuran. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the selectivity of your reactions, maximize yields, and overcome common experimental hurdles. Our focus is on explaining the "why" behind experimental choices, ensuring you can adapt and optimize protocols for your specific synthetic challenges.

Introduction to the Reactivity of this compound

This compound is a bifunctional molecule with two primary sites of reactivity: the highly electrophilic α-bromo ketone moiety and the electron-rich benzofuran ring. Understanding the interplay between these two components is crucial for controlling reaction outcomes. The bromoacetyl group is an excellent electrophile for nucleophilic substitution reactions, while the benzofuran ring can participate in electrophilic aromatic substitution, although this is generally less favorable under nucleophilic reaction conditions. The 7-ethyl group can exert both steric and electronic effects, influencing the accessibility and reactivity of the benzofuran ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

The most prevalent side reactions stem from the high reactivity of the bromoacetyl group and the potential for competing reactions involving the benzofuran ring or the nucleophile. Key side products include:

  • Hydrolysis Products: The bromoacetyl group is susceptible to hydrolysis, forming 2-hydroxyacetyl-7-ethylbenzofuran and bromoacetic acid, especially in the presence of moisture.[1]

  • Over-alkylation Products: When reacting with primary or secondary amines, the initial product can sometimes be further alkylated by another molecule of this compound.[2]

  • C- vs. O-Alkylation Mixtures: With ambident nucleophiles like phenols or enolates, a mixture of C-alkylated and O-alkylated products can be formed.[3]

  • Polymeric Materials: Under strongly basic conditions or upon prolonged heating, self-condensation or polymerization can occur.[1]

  • Ring-Opened Products: Under harsh acidic or basic conditions, the benzofuran ring may undergo cleavage.[3]

Q2: How does the 7-ethyl group influence the reactivity of the benzofuran ring?

The 7-ethyl group has two main effects:

  • Steric Hindrance: It can sterically hinder the approach of reagents to the 7-position and potentially the adjacent 6-position of the benzofuran ring. This can be advantageous in directing electrophilic attack to other positions on the ring if such a reaction is desired.

  • Electronic Effect: As an alkyl group, the ethyl substituent is weakly electron-donating, which can slightly increase the nucleophilicity of the benzofuran ring, making it more susceptible to electrophilic attack compared to an unsubstituted benzofuran.

Q3: I am performing a nucleophilic substitution with a sensitive substrate. How can I minimize the formation of byproducts?

Minimizing byproducts requires careful control of reaction conditions:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the bromoacetyl group.

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to control the reaction rate and reduce the likelihood of side reactions.[2]

  • Slow Addition: Add the this compound solution dropwise to the nucleophile solution to maintain a low concentration of the electrophile, which can disfavor over-alkylation.[2]

  • Choice of Base: Use a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) to neutralize any generated acid without competing with your primary nucleophile.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Poor Selectivity in the Alkylation of Phenols (O- vs. C-Alkylation)

Problem: When alkylating a phenol with this compound, I obtain a mixture of the desired O-alkylated product (ether) and the C-alkylated product (Friedel-Crafts type). How can I favor O-alkylation?

Root Cause Analysis: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. The selectivity is governed by the principles of Hard and Soft Acid-Base (HSAB) theory and is highly dependent on the reaction conditions. The oxygen atom is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer" nucleophilic centers. The electrophilic carbon of the bromoacetyl group is a relatively hard electrophile.

Strategies for Enhancing O-Alkylation Selectivity:

ParameterCondition for O-AlkylationRationale
Solvent Polar, aprotic solvents (e.g., DMF, DMSO, Acetonitrile)These solvents solvate the counter-ion of the phenoxide (e.g., K+, Na+), leaving a "naked" and highly reactive oxygen anion, which favors attack at the harder oxygen site.
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Weaker bases generate a lower concentration of the phenoxide, which can favor O-alkylation. Stronger bases can lead to more C-alkylation.
Counter-ion Larger, softer cations (e.g., K+, Cs+)These cations associate less tightly with the phenoxide oxygen, increasing its availability for reaction.
Temperature Lower temperatures (e.g., 0 °C to room temperature)O-alkylation is often the kinetically favored product, and lower temperatures can help to prevent isomerization or competing C-alkylation pathways which may have a higher activation energy.

Experimental Protocol: Selective O-Alkylation of 4-Methoxyphenol

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable suspension.

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF in the dropping funnel.

  • Reaction Execution: Begin dropwise addition of the this compound solution to the stirred suspension of the phenoxide at room temperature over 30-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, pour the reaction mixture into cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

O_vs_C_Alkylation start Phenol + this compound conditions Reaction Conditions (Solvent, Base, Temp.) start->conditions o_alkylation O-Alkylation (Kinetic Product) conditions->o_alkylation Polar Aprotic Solvent Weaker Base Low Temp. c_alkylation C-Alkylation (Thermodynamic Product) conditions->c_alkylation Nonpolar Solvent Strong Base High Temp. Hantzsch_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A This compound C Reflux in Ethanol A->C B Thiourea B->C D Cool to RT C->D E Precipitate with NaHCO3(aq) D->E F Filter and Dry E->F G Recrystallization or Column Chromatography F->G

Sources

Addressing poor solubility issues of 2-Bromoacetyl-7-ethylbenzofuran in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of 2-Bromoacetyl-7-ethylbenzofuran

This compound is a valuable heterocyclic building block used in the synthesis of various biologically active molecules. Its rigid, aromatic benzofuran core, coupled with the ethyl and bromoacetyl groups, results in a highly lipophilic and crystalline structure. Consequently, researchers frequently encounter significant challenges in achieving adequate concentrations in aqueous media, leading to issues with reaction kinetics, bioassay reproducibility, and formulation development.

This guide provides a structured, in-depth approach to systematically troubleshoot and resolve solubility issues. It is designed for professionals in chemical research and drug development, offering not just protocols, but the underlying scientific principles to empower rational formulation decisions.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features causing the poor aqueous solubility of this compound?

A: The poor solubility is a direct result of its molecular structure. The large, hydrophobic benzofuran ring system and the ethyl group create a nonpolar molecule that is energetically unfavorable to dissolve in the highly polar, hydrogen-bonded network of water. While the ketone group offers some polarity, it is insufficient to overcome the hydrophobicity of the rest of the molecule[1].

Q2: What are the immediate signs that my compound has not fully dissolved in my aqueous buffer?

A: The most common indicators include:

  • Visible Particulates: Undissolved compound may appear as a fine powder or crystals, which may settle over time.

  • Cloudiness or Turbidity: A milky or hazy appearance (opalescence) indicates the formation of a colloidal suspension rather than a true solution.

  • Inconsistent Results: Poor solubility can lead to significant variability between experimental replicates in bioassays or kinetic studies, as the effective concentration of the compound is not controlled.

Q3: Can I just add more energy by heating or sonicating the solution?

A: While heating can temporarily increase the solubility of many compounds, it is a risky approach for this compound. The bromoacetyl moiety is a reactive electrophile, and heating can accelerate degradation through hydrolysis or reaction with buffer components. Sonication can aid in dispersing particles but may not be sufficient to create a stable, true solution. These methods should be used with caution and validated for compound stability.

Troubleshooting Guide: A Tiered Approach to Solubilization

This guide is structured to progress from simple, readily available methods to more advanced formulation technologies. We recommend starting with Tier 1 and proceeding to the next tier only if the previous methods are insufficient for your experimental needs.

Tier 1: Foundational Solubilization Techniques

These methods are ideal for initial in-vitro experiments, screening, and proof-of-concept studies where the use of organic solvents is permissible.

Q4: My compound is crashing out of my buffer. What is the most straightforward first step?

A: The use of a water-miscible organic co-solvent is the most common and effective initial strategy.[2][3]

  • Mechanism of Action: Co-solvents work by reducing the overall polarity of the solvent system (a water-solvent blend)[2]. This "polarity reduction" lowers the interfacial tension between the hydrophobic compound and the solvent, making solvation more energetically favorable[4][5].

  • Causality: By disrupting water's strong hydrogen-bonding network, co-solvents create a microenvironment that can more easily accommodate the nonpolar benzofuran ring, leading to enhanced solubility.[]

  • Common Choices: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400) are excellent starting points due to their strong solubilizing power and miscibility with water.[][7]

Table 1: Comparison of Common Co-solvents for Initial Screening

Co-solventKey PropertiesRecommended Starting Stock Conc.Considerations & Limitations
DMSO Highly polar aprotic solvent; excellent solubilizing power.10-50 mMCan be toxic to cells, typically above 0.5% (v/v). May interfere with some assays.
Ethanol Polar protic solvent; widely available.10-50 mMCan cause protein precipitation at higher concentrations. Potential for cellular toxicity.
PEG 400 Low-toxicity polymer; often used in preclinical formulations.10-30 mMMore viscous than DMSO or ethanol. May not be suitable for all analytical techniques.

Experimental Protocol 1: Co-Solvent Stock Solution Preparation

  • Preparation of Primary Stock: Accurately weigh 2.67 mg of this compound (MW: 267.12 g/mol ) and dissolve it in 1.0 mL of 100% DMSO to create a 10 mM primary stock solution.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes until all solid material is visibly dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary, but avoid prolonged heating.

  • Serial Dilution (Working Stocks): Prepare intermediate stocks (e.g., 1 mM) by diluting the primary stock with the same co-solvent (100% DMSO).

  • Final Dilution into Aqueous Media: For the final experimental concentration, perform a "spike-in" by adding a small volume of the working stock to your pre-warmed aqueous buffer while vortexing. The final co-solvent concentration should ideally be kept below 0.5% (v/v) to minimize biological interference. For example, add 5 µL of a 1 mM stock to 995 µL of buffer for a final concentration of 5 µM with 0.5% DMSO.

Tier 2: Advanced (Non-Solvent) Solubilization Strategies

These methods are necessary when co-solvents are incompatible with the experimental system (e.g., cell-based assays sensitive to organic solvents, in vivo studies) or fail to provide sufficient solubility.

Q5: The required concentration of co-solvent is toxic to my cells. What is a biocompatible alternative?

A: The formation of inclusion complexes with cyclodextrins is an excellent and widely used strategy to enhance solubility without relying on harsh organic solvents.[8][9][10]

  • Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[11] The poorly soluble "guest" molecule (this compound) partitions into the hydrophobic cavity, forming a water-soluble "host-guest" inclusion complex.[12][13]

  • Causality: The hydrophilic exterior of the cyclodextrin complex presents a water-friendly interface to the aqueous medium, effectively masking the hydrophobicity of the encapsulated compound and dramatically increasing its apparent water solubility.[8]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a preferred choice in pharmaceutical applications due to its high aqueous solubility and low toxicity compared to native β-cyclodextrin.[13]

Experimental Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer or water. For example, dissolve 20 g of HP-β-CD in water and bring the final volume to 100 mL.

  • Add Compound: Add an excess of solid this compound directly to the HP-β-CD solution.

  • Equilibration: Vigorously stir or shake the suspension at room temperature for 24-72 hours, protected from light. This extended time is crucial to allow the system to reach thermodynamic equilibrium for complex formation.

  • Removal of Undissolved Compound: After equilibration, filter the solution through a 0.22 µm PVDF syringe filter to remove any remaining, un-complexed solid compound. This step is critical for ensuring you are working with a true solution of the complex.

  • Quantification: The concentration of the solubilized compound in the clear filtrate must be determined analytically, for example, by using a validated HPLC-UV method with a standard curve prepared in an organic solvent like acetonitrile.

Q6: Cyclodextrins are not providing enough solubility. Are there other options?

A: Yes, using surfactants to form micelles can be an effective alternative.

  • Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[14] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment where this compound can be solubilized, while the hydrophilic heads face the aqueous environment.[10][14]

  • Common Choices: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Polysorbate 20 are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[14]

Tier 3: Formulation Technologies for Drug Development

For advanced applications such as oral bioavailability enhancement and parenteral drug delivery, more sophisticated formulation technologies are required.

Q7: I am developing an oral formulation and need to maximize absorption. How can I achieve this?

A: For oral delivery of Biopharmaceutics Classification System (BCS) Class II compounds (high permeability, low solubility) like this one, solid dispersions and nanosuspensions are leading strategies.

  • Solid Dispersions: This technique involves dispersing the drug in a molecularly amorphous state within a hydrophilic polymer matrix.[15][16][17]

    • Causality: By preventing the drug from crystallizing, the energy barrier for dissolution is significantly lowered.[15] Upon contact with water, the hydrophilic carrier dissolves quickly, releasing the drug as fine, amorphous particles with a high surface area, leading to enhanced dissolution and absorption.[16][18] Common carriers include PVP, HPMC, and Soluplus®.[10] Preparation methods include solvent evaporation and hot-melt extrusion.[19][20]

  • Nanosuspensions: This approach involves reducing the particle size of the pure drug down to the nanometer range (typically < 1 µm) and stabilizing it in an aqueous medium with surfactants or polymers.[21][22]

    • Causality: According to the Ostwald-Freundlich equation, reducing particle size dramatically increases the surface area-to-volume ratio, which leads to a corresponding increase in dissolution velocity and saturation solubility.[23][24] This is a carrier-free approach that allows for very high drug loading.[21]

Visualization of Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow This diagram outlines the decision-making process for selecting a solubilization strategy.

G start_node Start: Poor Solubility Observed tier1_node Tier 1: Co-Solvents (e.g., DMSO, Ethanol) start_node->tier1_node check1 Is co-solvent compatible & effective? tier1_node->check1 tier2_node Tier 2: Advanced Formulations (e.g., Cyclodextrins, Surfactants) check2 Is solubility sufficient for in-vivo needs? tier2_node->check2 tier3_node Tier 3: Drug Delivery Tech (e.g., Solid Dispersions, Nanosuspensions) end_node Solution Found: Proceed with Experiment tier3_node->end_node check1->tier2_node  No check1->end_node  Yes check2->tier3_node  No check2->end_node  Yes

Caption: Decision tree for addressing solubility issues.

Diagram 2: Mechanism of Cyclodextrin Inclusion This diagram illustrates the encapsulation of the hydrophobic drug molecule within the cyclodextrin host.

G cluster_system Aqueous Environment cluster_complex Water-Soluble Inclusion Complex drug 2-Bromoacetyl- 7-ethylbenzofuran (Hydrophobic Guest) complex_drug Drug drug->complex_drug cd HP-β-Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Cavity) complex_cd HP-β-CD cd->complex_cd

Caption: Encapsulation of a guest molecule by a cyclodextrin.

References

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Fenyvesi, F., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Pawar, J., & Fule, R. (2018). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5268. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. ijmsdr.com. [Link]

  • Kumar, S., & Singh, A. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 8(5), 150-156. [Link]

  • Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]

  • Bhalani, D. V., et al. (2022). Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. [Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2024). Eurasia. [Link]

  • Tran, P., et al. (2019). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Pharmaceutical Nanotechnology, 7(5), 343-367. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Nanosuspension-an effective approach for solubility enhancement. (2024). Pharma Focus Asia. [Link]

  • Aher, S. S., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Popescu, R. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Co-solvent: Significance and symbolism. (2025). Pharma Focus Asia. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145. [Link]

  • Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527-2549. [Link]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 437-443. [Link]

  • Sharma, D., & Saini, S. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 6(5), 1839. [Link]

  • Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 225. [Link]

  • Mocanu, A. M., et al. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Expert Opinion on Drug Delivery, 17(11), 1599-1612. [Link]

  • Savla, S. (2014). Approaches to improve solubility of poorly water soluble drugs. SciSpace. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 60-66. [Link]

  • pH adjustment: Significance and symbolism. (2026). Pharma Focus Asia. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Excipients for Formulation Success. (2016). Pharmaceutical Technology. [Link]

  • Pitha, J., & Pitha, J. (1985). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 74(9), 987-990. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. [Link]

  • Excipients. Pharmlabs. [Link]

  • Ethyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate. PubChem. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE. [Link]

  • A Safe-at-Home Solventless Air Oxidation of Benzoin by Microwave. (2026). American Chemical Society. [Link]

  • Tests for functional groups. NCERT. [Link]

Sources

Method for quenching unreacted 2-Bromoacetyl-7-ethylbenzofuran in a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and troubleshooting information for researchers, scientists, and drug development professionals on effectively quenching unreacted 2-Bromoacetyl-7-ethylbenzofuran in a reaction mixture. The methodologies described herein are designed to ensure reaction termination, minimize side-product formation, and facilitate downstream purification processes.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to quench unreacted this compound?

A1: this compound is a potent electrophile due to the presence of the α-bromo ketone functional group.[1][2] The carbon atom alpha to the carbonyl group is highly susceptible to nucleophilic attack.[3][4][5] Leaving this reagent unquenched in your reaction mixture can lead to several undesirable outcomes:

  • Side Reactions: The unreacted electrophile can react with your desired product, especially if the product contains nucleophilic moieties (e.g., amines, thiols, or hydroxyl groups).

  • Purification Challenges: The presence of the unreacted starting material and potential side products complicates the purification of your target compound.

  • Safety Hazards: α-Halo ketones are lachrymators and can be hazardous upon exposure.[6] Proper quenching neutralizes their reactivity, rendering the mixture safer to handle and dispose of.[6][7]

Q2: What are the most effective quenching agents for this compound?

A2: The choice of quenching agent depends on the specific reaction conditions and the nature of the other components in your mixture. The most common and effective quenching agents fall into two main categories:

  • Nucleophilic Scavengers: These reagents directly react with and consume the electrophilic α-bromo ketone.

  • Reducing Agents: These can reduce the ketone or cleave the carbon-bromine bond, though they are more commonly used to quench unreacted oxidants.[8][9][10]

For this compound, nucleophilic scavengers are the preferred choice.

Q3: Can I use water to quench the reaction?

A3: While hydrolysis of the α-bromo ketone can occur with water, it is often slow and may not be efficient enough to completely remove the unreacted electrophile, especially at neutral pH.[11] Relying solely on an aqueous workup may be insufficient and could lead to the issues mentioned in Q1.

Q4: How do I choose between different nucleophilic scavengers?

A4: The selection of a nucleophilic scavenger should be based on factors like reaction pH, solvent, and the chemical functionalities present in your product.

  • Thiol-based Scavengers (e.g., N-acetyl cysteine, 2-mercaptoethanol): These are highly effective as the thiol group is a soft nucleophile that readily reacts with the soft electrophilic carbon of the α-bromo ketone.[12][13] This reaction is generally fast and forms a stable thioether linkage.[14] Thiol-based scavengers are particularly useful when you need to maintain a relatively neutral pH. However, their reactivity can be pH-dependent.[13][14]

  • Amine-based Scavengers (e.g., Tris(2-aminoethyl)amine - PS-Trisamine): These are also effective quenching agents. Polymer-supported scavengers like PS-Trisamine can be particularly advantageous as they can be easily filtered off after quenching, simplifying the workup procedure.[15]

  • Sodium Bisulfite (NaHSO₃): This is a versatile quenching agent that can act as both a nucleophile and a reducing agent.[9] It is effective at quenching α-bromo ketones and is also useful for removing excess oxidizing agents if they were used in the reaction.[8][9] The bisulfite adduct formed with the ketone can sometimes be water-soluble, aiding in its removal during an aqueous workup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Quenching (Unreacted this compound detected after workup) Insufficient amount of quenching agent.Increase the molar equivalents of the quenching agent. A 1.5 to 2-fold excess relative to the initial amount of this compound is a good starting point.
Quenching time was too short.Increase the stirring time after adding the quenching agent. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the electrophile.
The pH of the reaction mixture is not optimal for the chosen quencher.Adjust the pH to favor the reactivity of the quenching agent. For thiol-based quenchers, a slightly basic pH can increase the concentration of the more nucleophilic thiolate anion.[14]
Formation of an Unexpected Side Product During Quenching The quenching agent is reacting with the desired product.Select a more chemoselective quenching agent. For example, if your product has a sensitive ester group, a milder quencher might be necessary. Consider using a polymer-supported scavenger for easier removal and to minimize side reactions in the solution phase.[15]
The quenching conditions are too harsh (e.g., high temperature).Perform the quenching at a lower temperature (e.g., 0 °C) to minimize potential side reactions.
Difficulty in Removing the Quenched Product The quenched adduct has similar solubility to the desired product.If using a thiol or amine quencher, consider switching to a polymer-supported version for easy filtration.[15] If using sodium bisulfite, the resulting adduct is often water-soluble and can be removed with an aqueous wash.[9]

Experimental Protocols

Protocol 1: Quenching with a Thiol-Based Scavenger (N-acetyl cysteine)

This protocol is recommended for its high efficiency and the formation of a stable, easily removable adduct.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Once your primary reaction is complete, cool the reaction vessel to 0 °C in an ice bath. This helps to control any exotherm from the quenching process.

  • Prepare the Quenching Solution: In a separate flask, dissolve 1.5 to 2.0 molar equivalents of N-acetyl cysteine in a suitable solvent that is miscible with your reaction mixture (e.g., water, methanol). If your reaction is sensitive to water, use an organic-soluble thiol like 1-dodecanethiol.

  • Add the Quenching Agent: Add the N-acetyl cysteine solution dropwise to the cooled reaction mixture with vigorous stirring.

  • Monitor the Quenching Reaction: Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and continue stirring for an additional 30-60 minutes. Monitor the disappearance of this compound by TLC or LC-MS.

  • Aqueous Workup: Proceed with your standard aqueous workup. The N-acetyl cysteine adduct is typically water-soluble and will be removed in the aqueous layer.

Visualizing the Quenching Workflow

The following diagram illustrates the decision-making process and workflow for quenching unreacted this compound.

QuenchingWorkflow start Reaction Complete (Unreacted Electrophile Present) cool Cool to 0 °C start->cool choose_quencher Select Quenching Agent cool->choose_quencher thiol Thiol-Based (e.g., N-acetyl cysteine) choose_quencher->thiol High Selectivity bisulfite Sodium Bisulfite (NaHSO3) choose_quencher->bisulfite Dual Use (Reductant) polymer Polymer-Supported (e.g., PS-Trisamine) choose_quencher->polymer Easy Workup add_quencher Add 1.5-2.0 eq. of Quencher thiol->add_quencher bisulfite->add_quencher polymer->add_quencher filtration Filtration polymer->filtration monitor Monitor by TLC / LC-MS add_quencher->monitor monitor->polymer Polymer Used workup Aqueous Workup monitor->workup Quench Complete product Purified Product workup->product filtration->workup

Caption: Decision workflow for quenching this compound.

Mechanistic Insight: Nucleophilic Attack

The quenching process relies on the fundamental principles of nucleophiles and electrophiles.[16][17] The α-carbon of the bromoacetyl group is electrophilic, making it a target for electron-rich nucleophiles.

Caption: Generalized mechanism of nucleophilic quenching.

Safety and Disposal

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, when handling this compound and other reagents.[6][7]

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.[7][18]

  • Waste Disposal: After successful quenching, the neutralized reaction mixture should be disposed of according to your institution's hazardous waste management guidelines.[7][19][20] Do not pour organic waste down the drain.[7]

References

  • Stepbio. (n.d.). Scavengers for Electrophiles Scavengers for Nucleophiles. Retrieved from [Link]

  • Brainly. (2017, April 4). What is the purpose of adding NaHSO₃ at the end of the oxidation? Write a balanced equation for. Retrieved from [Link]

  • Kaszubska, K., et al. (2018). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Free Radical Biology and Medicine, 120, 175-188. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Reactions and Antibacterial Activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One. Retrieved from [Link]

  • JoVE. (2023, April 30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Retrieved from [Link]

  • Reddit. (2023, May 30). Alpha halogenation. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM BISULFITE. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Reddit. (2021, February 1). How does NaHSO3 quench H2O2? Retrieved from [Link]

  • Wang, C., & Andrews, S. A. (2019). Chlorine is preferred over bisulfite for H2O2 quenching following UV-AOP drinking water treatment. Water Research, 165, 115000. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • Chemical Reviews. (2017). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2021, February 25). Quenching of ketone triplet excited states by atmospheric halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • PubMed. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Bromoacetyl Bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • PubMed. (2008, June 5). pH control of nucleophilic/electrophilic oxidation. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Management of Alpha-Contaminated Wastes. Retrieved from [Link]

  • PubMed Central. (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Unexpected transformations of 3-(bromoacetyl)coumarin provides new evidence for the mechanism of thiol mediated dehalogenation of α-halocarbonyls. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Retrieved from [Link]

  • Journal of the American Chemical Society. (1962). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Retrieved from [Link]

  • ResearchGate. (2025, September 22). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2012, June 5). Nucleophiles and Electrophiles. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophiles and Electrophiles. Retrieved from [Link]

Sources

Identifying and characterizing byproducts in 2-Bromoacetyl-7-ethylbenzofuran reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Bromoacetyl-7-ethylbenzofuran. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure scientific integrity and help you achieve your synthesis goals efficiently and effectively.

Troubleshooting Guide: A Proactive Approach to Common Hurdles

This section addresses specific issues that may arise during the two key stages of synthesizing this compound: the Friedel-Crafts acylation of 7-ethylbenzofuran and the subsequent α-bromination of the resulting ketone.

Part 1: Friedel-Crafts Acylation of 7-Ethylbenzofuran

The initial step in the synthesis involves the acylation of 7-ethylbenzofuran, typically with bromoacetyl chloride or a two-step approach using acetic anhydride followed by bromination. Here are some common problems and their solutions:

Question 1: Why is the yield of my 2-acetyl-7-ethylbenzofuran unexpectedly low?

Answer:

Low yields in Friedel-Crafts acylation can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential causes and solutions:

  • Cause 1: Inactive Catalyst or Reagents. The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is highly sensitive to moisture. Any contamination can deactivate it, halting the reaction. Similarly, old or improperly stored acylating agents (acetyl chloride or acetic anhydride) may have degraded.

    • Solution: Always use freshly opened or properly stored anhydrous Lewis acids and acylating agents. Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Incorrect Reaction Temperature. Friedel-Crafts reactions are often temperature-sensitive. If the temperature is too low, the reaction may be sluggish or not initiate at all. Conversely, if it's too high, it can lead to the formation of side products and decomposition.

    • Solution: Carefully control the reaction temperature. For the acylation of benzofurans, the reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Cause 3: Suboptimal Stoichiometry. An incorrect ratio of reactants and catalyst can significantly impact the yield. An excess of the acylating agent can lead to di-acylation, while an insufficient amount will result in incomplete conversion.

    • Solution: Typically, a slight excess of the acylating agent (1.1-1.2 equivalents) and the Lewis acid (1.1-1.5 equivalents) relative to the 7-ethylbenzofuran is a good starting point. However, optimization may be necessary for your specific setup.

Question 2: My NMR spectrum shows multiple sets of aromatic signals, suggesting the presence of isomers. What are these and how can I avoid them?

Answer:

This is a classic issue of regioselectivity in electrophilic aromatic substitution on the benzofuran ring. While the 2-position is generally favored for acylation, other positions can also react, leading to a mixture of isomers.

  • The Challenge of Regioselectivity: The benzofuran ring system has multiple potentially reactive sites. Friedel-Crafts acylation can occur at positions 2, 3, 4, 5, and 6. The ethyl group at the 7-position will influence the electron density and steric hindrance, but the formation of multiple isomers is still possible. Acylation at the 3, 4, and 6-positions has been observed in similar systems.[1]

  • Identifying the Isomers:

    • 2-Acyl Isomer (Desired Product): You would expect to see characteristic signals for the acetyl group and distinct aromatic protons.

    • Other Isomers (Byproducts): The coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum will differ for each isomer. Careful analysis of the coupling constants can help in their identification.

  • Minimizing Isomer Formation:

    • Choice of Lewis Acid: The nature of the Lewis acid can influence regioselectivity. Milder Lewis acids like SnCl₄ or ZnCl₂ may offer better control than the highly reactive AlCl₃.

    • Solvent Effects: The polarity of the solvent can also play a role. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are commonly used.

    • Temperature Control: Running the reaction at lower temperatures can enhance the selectivity for the thermodynamically favored product.

  • Purification: If isomer formation is unavoidable, purification by column chromatography on silica gel is typically effective for separating the different regioisomers.

Part 2: α-Bromination of 2-Acetyl-7-ethylbenzofuran

The second stage involves the selective bromination of the methyl group of the acetyl moiety.

Question 3: My product seems to be a mixture of mono- and di-brominated species. How can I improve the selectivity for mono-bromination?

Answer:

Over-bromination is a common side reaction in the α-bromination of ketones. The initial mono-brominated product is often more reactive than the starting ketone, leading to the formation of a di-brominated byproduct.

  • Mechanism of Over-bromination: The first bromine atom is introduced via an enol or enolate intermediate. The electron-withdrawing nature of the first bromine atom can make the remaining α-proton more acidic, facilitating the formation of a second enolate and subsequent reaction with another equivalent of bromine.[2]

  • Controlling the Reaction:

    • Stoichiometry is Key: Use a precise amount of the brominating agent (e.g., Br₂, NBS). A slight excess (around 1.05 equivalents) is often sufficient. Adding the brominating agent slowly and portion-wise can help to avoid localized high concentrations that favor di-bromination.

    • Reaction Conditions: The choice of solvent and temperature is crucial. Reactions are often carried out in solvents like acetic acid, methanol, or chlorinated solvents.[3][4] Performing the reaction at a controlled, lower temperature can help to moderate the reactivity and improve selectivity.

    • Monitoring the Reaction: Closely monitor the reaction progress by TLC or GC-MS to stop the reaction once the starting material has been consumed and before significant amounts of the di-brominated product are formed.

Question 4: I am observing byproducts that suggest bromination on the benzofuran ring itself. Why is this happening and how can I prevent it?

Answer:

While α-bromination of the ketone is the desired reaction, the benzofuran ring is also susceptible to electrophilic bromination, especially under certain conditions.

  • Ring Bromination as a Side Reaction: The benzofuran ring is an electron-rich aromatic system and can react with electrophilic bromine sources. This is more likely to occur if the reaction conditions are too harsh (e.g., high temperatures, prolonged reaction times, or use of a highly reactive brominating agent without proper control).

  • Strategies to Prevent Ring Bromination:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent for α-bromination of ketones compared to elemental bromine (Br₂).[4]

    • Catalyst/Promoter: The reaction can be promoted by a radical initiator (like AIBN or benzoyl peroxide) when using NBS, which favors the desired radical mechanism for α-bromination over electrophilic aromatic substitution. Alternatively, acid catalysis is often used with Br₂ to promote enol formation.[2][3]

    • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) will favor the kinetically controlled α-bromination over the thermodynamically more demanding aromatic bromination.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR and ¹³C NMR data for the final product, this compound?

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) Notes
-CH₂Br~4.5 - 5.0 (s)~30-35Singlet, deshielded by the bromine atom and carbonyl group.
Benzofuran Aromatic-H~7.0 - 7.8 (m)~110 - 155Complex multiplet pattern. The exact shifts and couplings will depend on the substitution pattern.
Ethyl -CH₂-~2.8 - 3.0 (q)~20-25Quartet coupled to the methyl protons.
Ethyl -CH₃~1.2 - 1.4 (t)~10-15Triplet coupled to the methylene protons.
Carbonyl C=O-~185-195Characteristic downfield shift for a ketone.

Note: These are predicted values and may vary depending on the solvent and spectrometer frequency used.

Q2: What are the most common byproducts I should look for during the synthesis and how can I identify them by mass spectrometry?

A2: The most likely byproducts and their expected mass spectral signatures are:

Byproduct Formation Stage Expected Molecular Ion (m/z) Key Fragments
7-EthylbenzofuranAcylation146Unreacted starting material.
2-Acetyl-7-ethylbenzofuranBromination188Incomplete bromination.
Isomers of 2-acetyl-7-ethylbenzofuranAcylation188Same mass as the desired intermediate, requires chromatographic separation and NMR for identification.
2-(Dibromoacetyl)-7-ethylbenzofuranBromination344/346/348Di-brominated product with characteristic isotopic pattern for two bromine atoms.
Ring-brominated 2-acetyl-7-ethylbenzofuranBromination266/268Bromination on the aromatic ring.

Q3: What is the best method for purifying the final product, this compound?

A3: A multi-step purification approach is often the most effective:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the catalyst and any water-soluble byproducts. This typically involves quenching the reaction with ice-water, followed by extraction with an organic solvent (e.g., ethyl acetate, DCM). The organic layer is then washed with a mild base (like sodium bicarbonate solution) to remove acidic impurities, and finally with brine.

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials, isomers, and over-brominated byproducts. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the product obtained after column chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be used to further enhance its purity.

Visualizing the Process

To aid in your understanding of the reaction workflow and potential pitfalls, the following diagrams illustrate the key processes.

Experimental Workflow

G cluster_0 Part 1: Friedel-Crafts Acylation cluster_1 Part 2: α-Bromination cluster_2 Purification 7-Ethylbenzofuran 7-Ethylbenzofuran Reaction Mixture Reaction Mixture 7-Ethylbenzofuran->Reaction Mixture 1. Add to reactor Acylating Agent + Lewis Acid Acylating Agent + Lewis Acid Acylating Agent + Lewis Acid->Reaction Mixture 2. Controlled addition Crude 2-Acetyl-7-ethylbenzofuran Crude 2-Acetyl-7-ethylbenzofuran Reaction Mixture->Crude 2-Acetyl-7-ethylbenzofuran 3. Quench & Workup 2-Acetyl-7-ethylbenzofuran 2-Acetyl-7-ethylbenzofuran Crude 2-Acetyl-7-ethylbenzofuran->2-Acetyl-7-ethylbenzofuran Bromination Reaction Bromination Reaction 2-Acetyl-7-ethylbenzofuran->Bromination Reaction 1. Dissolve in solvent Brominating Agent Brominating Agent Brominating Agent->Bromination Reaction 2. Slow addition Crude this compound Crude this compound Bromination Reaction->Crude this compound 3. Workup Crude Product Crude Product Crude this compound->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Recrystallization Recrystallization Pure Fractions->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Logical Troubleshooting Flow

G Start Start Low Yield Low Yield Start->Low Yield Isomer Formation Isomer Formation Start->Isomer Formation Over-bromination Over-bromination Start->Over-bromination Ring Bromination Ring Bromination Start->Ring Bromination Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature Adjust Stoichiometry Adjust Stoichiometry Low Yield->Adjust Stoichiometry Change Lewis Acid Change Lewis Acid Isomer Formation->Change Lewis Acid Modify Solvent/Temp Modify Solvent/Temp Isomer Formation->Modify Solvent/Temp Purify by Chromatography Purify by Chromatography Isomer Formation->Purify by Chromatography Control Bromine Addition Control Bromine Addition Over-bromination->Control Bromine Addition Monitor Reaction Closely Monitor Reaction Closely Over-bromination->Monitor Reaction Closely Use Milder Brominating Agent Use Milder Brominating Agent Ring Bromination->Use Milder Brominating Agent Adjust Reaction Conditions Adjust Reaction Conditions Ring Bromination->Adjust Reaction Conditions Successful Synthesis Successful Synthesis Check Reagent Quality->Successful Synthesis Optimize Temperature->Successful Synthesis Adjust Stoichiometry->Successful Synthesis Change Lewis Acid->Successful Synthesis Modify Solvent/Temp->Successful Synthesis Purify by Chromatography->Successful Synthesis Control Bromine Addition->Successful Synthesis Monitor Reaction Closely->Successful Synthesis Use Milder Brominating Agent->Successful Synthesis Adjust Reaction Conditions->Successful Synthesis

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
  • GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry, 2015. [Link]

  • Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Letters in Organic Chemistry, 2012. [Link]

  • 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate, 2019. [Link]

  • Ketone halogenation. Wikipedia. [Link]

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Validation & Comparative

A Comparative Guide to the Anticancer Potential of 2-Bromoacetyl-7-ethylbenzofuran and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anticancer drug discovery is in a perpetual state of evolution, with a significant focus on heterocyclic compounds that serve as scaffolds for novel therapeutic agents. Among these, the benzofuran nucleus, a fusion of benzene and furan rings, has emerged as a privileged structure due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3] This guide provides a comprehensive comparison of the anticancer activity of 2-Bromoacetyl-7-ethylbenzofuran with other notable benzofuran derivatives. While direct experimental data for this compound is not extensively available in the public domain, this analysis will extrapolate its potential efficacy based on established structure-activity relationships (SAR) within the benzofuran class, supported by experimental data from closely related analogues.

This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth technical overview of the cytotoxic potential of these compounds, the experimental methodologies for their evaluation, and the underlying mechanisms of action.

The Benzofuran Scaffold: A Versatile Core for Anticancer Agents

The benzofuran moiety is a key component in numerous natural and synthetic compounds with significant therapeutic properties.[4] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[5][6] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles.[7] In the context of oncology, research has consistently shown that modifications to the benzofuran core can yield compounds with potent cytotoxicity against various cancer cell lines.[8]

Comparative Analysis of Anticancer Activity

The anticancer efficacy of benzofuran derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for comparing potency.

While specific IC50 values for this compound are not available, we can infer its potential activity by examining structurally similar compounds. The presence of a bromoacetyl group is a key feature. Studies on other brominated benzofuran derivatives have indicated that the introduction of a bromine atom, particularly on an acetyl group, can enhance cytotoxicity.[1]

Below is a comparative summary of the anticancer activities of various classes of benzofuran derivatives against several human cancer cell lines.

Derivative ClassRepresentative Compound(s)Cancer Cell LineIC50 (µM)Reference
2-Acetylbenzofuran Hybrids Compound 26HeLa, MCF-7, HepG2, HCT-116, PC3Potent Activity[2]
2-Benzoylbenzofuran Derivatives Compound 11eMCF-7, MDA-MB-231Potent Activity[2]
Benzofuran-Isatin Conjugates Compound 5aSW-620, HT-298.7, 9.4[9]
Compound 5dSW-620, HT-296.5, 9.8[9]
Halogenated Benzofurans Bromo derivative 14cHCT1163.27[2]
Benzofuran-Chalcone Hybrids Various derivativesA-375, MCF-7, A-549, HT-29, H-460Good to Moderate Activity[2]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of benzofuran derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Substitution at the C2 Position: The C2 position of the benzofuran ring is a frequent site for modification. Derivatives with acetyl, benzoyl, or carboxamide groups at this position often exhibit significant cytotoxic effects.[2][5]

  • Halogenation: The introduction of halogen atoms, such as bromine or fluorine, into the benzofuran scaffold has been shown to enhance anticancer activity.[5][7][10] The bromoacetyl moiety in this compound is therefore anticipated to be a key contributor to its potential cytotoxicity.

  • Hybrid Molecules: Conjugating the benzofuran core with other pharmacologically active moieties, such as chalcones, isatins, or piperazines, has proven to be a successful strategy for developing potent anticancer agents.[9][10][11]

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene portion of the benzofuran ring also influence biological activity. The ethyl group at the C7 position in this compound could modulate its lipophilicity and interaction with biological targets.

Based on these SAR principles, this compound, which combines a C2-bromoacetyl group with a C7-ethyl substituent, is a promising candidate for significant anticancer activity. The bromoacetyl group can act as an alkylating agent, potentially forming covalent bonds with nucleophilic residues in target proteins, a mechanism known to be effective in cancer chemotherapy.

Plausible Mechanisms of Anticancer Action

Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways involved in cancer progression.

Induction of Apoptosis

A primary mechanism by which many anticancer agents, including benzofuran derivatives, eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[9] This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->Death Receptors Ligand Binding Benzofuran Derivative->Mitochondrion Stress Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized apoptotic pathways initiated by benzofuran derivatives.

Cell Cycle Arrest

Many benzofuran derivatives have been shown to interfere with the normal progression of the cell cycle, leading to arrest at specific phases, most commonly the G2/M phase.[2] This prevents cancer cells from dividing and proliferating.

Inhibition of Key Signaling Pathways

Benzofuran-based compounds have been identified as inhibitors of several critical signaling pathways that are often dysregulated in cancer:

  • VEGFR-2 Inhibition: Some benzofuran derivatives can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[9]

  • Tubulin Polymerization Inhibition: Certain benzofurans can disrupt the dynamics of microtubules by inhibiting tubulin polymerization, which is essential for cell division.[9]

  • mTOR Signaling Inhibition: The mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition by some benzofuran derivatives represents a promising therapeutic strategy.

Experimental Protocols for Evaluating Anticancer Activity

To empirically determine the anticancer activity of this compound and compare it with other derivatives, a series of standardized in vitro assays are necessary.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives (including this compound and reference compounds) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, the MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a detergent solution).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for each compound is determined.

mtt_assay_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Cancer cells are treated with the benzofuran derivatives at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: The cells are washed and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compounds and then harvested.

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide, which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Conclusion and Future Directions

The benzofuran scaffold represents a highly promising framework for the development of novel anticancer agents. While direct experimental validation for this compound is pending, the analysis of structure-activity relationships within the benzofuran class strongly suggests its potential as a potent cytotoxic agent. The presence of the bromoacetyl group is a particularly compelling feature that warrants further investigation.

Future research should focus on the synthesis and in vitro evaluation of this compound against a diverse panel of cancer cell lines. Mechanistic studies, including apoptosis and cell cycle analysis, will be crucial to elucidating its mode of action. Furthermore, in vivo studies in animal models would be the subsequent step to assess its therapeutic efficacy and safety profile. The continued exploration of benzofuran derivatives, including this compound, holds significant promise for the discovery of next-generation cancer therapies.

References

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Validation of a New Synthetic Route for 2-Bromoacetyl-7-ethylbenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive validation and comparison of a modern synthetic route for 2-Bromoacetyl-7-ethylbenzofuran, a key intermediate in the synthesis of pharmaceutical agents such as the antiarrhythmic drug Dronedarone. We present a high-yield, selective, two-step process and objectively compare its performance against a traditional, less efficient method. The narrative emphasizes the rationale behind experimental choices, supported by detailed protocols, comparative data, and mechanistic insights to ensure scientific integrity and practical applicability for researchers in drug development and organic synthesis.

Introduction: The Strategic Importance of this compound

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] this compound, in particular, serves as a critical building block. Its electrophilic bromoacetyl moiety is primed for reaction with nucleophiles, making it an ideal precursor for constructing more complex molecules. Its most notable application is in the synthesis of Dronedarone, where it facilitates the attachment of a key sidechain.[2][3] The efficiency, selectivity, and scalability of its synthesis are therefore of paramount importance to the pharmaceutical industry. This guide validates a modern synthetic approach designed to overcome the limitations of classical methods.

Overall Synthetic Strategy

The synthesis of this compound is most logically achieved via a two-step sequence starting from 7-ethylbenzofuran:

  • Friedel-Crafts Acylation: Introduction of an acetyl group at the C2 position of the benzofuran ring. The C2 position is the most electron-rich and sterically accessible for electrophilic substitution.

  • Alpha-Bromination: Selective bromination of the methyl group of the newly introduced acetyl moiety to yield the final product.

Synthetic_Strategy Start 7-Ethylbenzofuran Step1 2-Acetyl-7-ethylbenzofuran Start->Step1 Step 1: Friedel-Crafts Acylation End This compound Step1->End Step 2: α-Bromination

Caption: High-level two-step synthetic pathway.

Part 1: A Modern, High-Selectivity Synthetic Route

This proposed route prioritizes mild conditions, high selectivity, and operational simplicity, reflecting modern principles of green and efficient chemical synthesis.

Step 1A: Mild Friedel-Crafts Acylation with Zinc Chloride

The classical Friedel-Crafts acylation often employs stoichiometric amounts of strong, moisture-sensitive Lewis acids like aluminum chloride (AlCl₃).[4][5] This leads to corrosive reaction media, difficult workups, and potential side reactions. Our validated approach utilizes a milder, catalytic amount of zinc chloride (ZnCl₂), which is less hygroscopic and promotes high regioselectivity for acylation at the desired C2 position of the benzofuran nucleus.

Causality: Zinc chloride is a moderately strong Lewis acid, sufficient to activate acetyl chloride for electrophilic attack on the highly nucleophilic benzofuran ring without promoting unwanted side reactions or complexation issues common with AlCl₃. The use of dichloromethane (DCM) as a solvent ensures reagent solubility while remaining inert under the reaction conditions.

Step 2A: Selective α-Bromination with Copper(II) Bromide

Traditional α-bromination of ketones with elemental bromine (Br₂) can be difficult to control, often leading to di-brominated byproducts or undesired aromatic ring bromination.[6] To circumvent this, we employ Copper(II) Bromide (CuBr₂), a solid reagent that provides a controlled source of electrophilic bromine.[7][8] The reaction proceeds heterogeneously and is highly selective for mono-bromination at the α-position of the ketone.[7]

Causality: The mechanism involves the formation of a copper enolate, followed by an intramolecular transfer of a bromide atom.[9] This pathway is more selective than the acid-catalyzed enol formation required for Br₂ bromination, minimizing over-reaction.[10] A solvent mixture of chloroform and ethyl acetate is effective for this transformation, providing good solubility for the intermediate ketone while facilitating the heterogeneous reaction.[7]

Part 2: Comparative Analysis: Modern vs. Traditional Route

To objectively validate the new route, we compare its performance against a traditional method employing harsher, less selective reagents.

  • Traditional Route:

    • Acylation: Acetyl chloride with a stoichiometric excess of Aluminum Chloride (AlCl₃).

    • Bromination: Elemental Bromine (Br₂) in acetic acid.

Data Presentation: Performance Comparison
ParameterModern Route (ZnCl₂ / CuBr₂)Traditional Route (AlCl₃ / Br₂)Justification
Overall Yield 80-88% 55-65%Higher selectivity in both steps minimizes byproduct formation and improves material throughput.
Product Purity >98% (after simple filtration/recrystallization)~90% (requires column chromatography)The selectivity of CuBr₂ prevents di-bromination and ring bromination, yielding a much cleaner crude product.[11]
Reaction Time ~6-8 hours~12-16 hoursMilder conditions and simpler workup procedures shorten the overall synthesis time.
Safety Improved LowerAvoids handling highly corrosive Br₂ and the violent quenching of large amounts of AlCl₃. CuBr₂ is a stable, manageable solid.[12]
Environmental Impact Reduced HigherUses a catalytic Lewis acid, avoids acetic acid as a solvent, and generates less hazardous waste.
Work-up Simplicity High LowThe modern route avoids a complex aqueous quench and extensive extractions needed to remove aluminum salts.
Workflow Comparison Diagram

Workflow_Comparison cluster_modern Modern Route cluster_traditional Traditional Route M_Start Start M_Acylation Acylation (ZnCl₂) M_Start->M_Acylation M_Workup1 Simple Filtration M_Acylation->M_Workup1 M_Bromination Bromination (CuBr₂) M_Workup1->M_Bromination M_Workup2 Recrystallization M_Bromination->M_Workup2 M_Product High-Purity Product M_Workup2->M_Product T_Start Start T_Acylation Acylation (AlCl₃) T_Start->T_Acylation T_Workup1 Difficult Quench & Extraction T_Acylation->T_Workup1 T_Bromination Bromination (Br₂) T_Workup1->T_Bromination T_Workup2 Column Chromatography T_Bromination->T_Workup2 T_Product Lower-Purity Product T_Workup2->T_Product

Caption: Comparison of procedural workflows.

Part 3: Detailed Experimental Protocols & Validation

Every protocol described is designed as a self-validating system, with clear steps and expected outcomes.

Protocol 1: Modern Synthesis of this compound

Step 1A: Synthesis of 2-Acetyl-7-ethylbenzofuran

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 7-ethylbenzofuran (10.0 g, 68.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add anhydrous zinc chloride (1.86 g, 13.7 mmol, 0.2 equiv.).

  • Add acetyl chloride (5.92 g, 75.4 mmol, 1.1 equiv.) dropwise over 20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction completion by TLC.

  • Upon completion, slowly pour the reaction mixture into 100 mL of cold 1 M HCl(aq).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution (50 mL) and brine (50 mL), then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield 2-acetyl-7-ethylbenzofuran as a pale yellow solid.

    • Expected Yield: 12.0 g (93%).

    • Expected Purity: >98% by ¹H NMR.

Step 2A: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve the 2-acetyl-7-ethylbenzofuran (12.0 g, 63.7 mmol) from the previous step in a 1:1 mixture of chloroform and ethyl acetate (120 mL).

  • Add Copper(II) bromide (CuBr₂, 31.2 g, 140.1 mmol, 2.2 equiv.).

  • Heat the mixture to reflux (approx. 65-70 °C) and maintain for 2 hours. The reaction mixture will turn from black-green to a pale grey/white as Cu(II) is reduced to Cu(I).

  • Cool the reaction to room temperature and filter through a pad of Celite® to remove the copper salts.

  • Wash the filter cake with additional chloroform (30 mL).

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting crude solid from isopropanol to afford this compound as off-white crystals.

    • Expected Yield: 16.3 g (90%).

    • Overall Yield: ~84%.

    • Expected Purity: >99% by HPLC.

Protocol 2: Traditional Synthesis (for Comparison)

Step 1B: Synthesis of 2-Acetyl-7-ethylbenzofuran (AlCl₃ method)

  • Suspend anhydrous aluminum chloride (13.7 g, 102.6 mmol, 1.5 equiv.) in 100 mL of anhydrous DCM at 0 °C.

  • Slowly add acetyl chloride (5.92 g, 75.4 mmol, 1.1 equiv.).

  • Add a solution of 7-ethylbenzofuran (10.0 g, 68.4 mmol) in 20 mL of DCM dropwise.

  • Stir at room temperature for 8-12 hours.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Perform a standard aqueous workup and extraction with DCM.

  • After solvent removal, the crude product requires purification by column chromatography (silica, hexanes/ethyl acetate gradient).

    • Expected Yield: 8.8 g (68%).

Step 2B: Synthesis of this compound (Br₂ method)

  • Dissolve 2-acetyl-7-ethylbenzofuran (8.8 g, 46.8 mmol) in 50 mL of glacial acetic acid.

  • Add elemental bromine (7.9 g, 49.1 mmol, 1.05 equiv.) dropwise at room temperature.

  • Stir for 4 hours.

  • Pour the mixture into a large volume of ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

  • The crude product requires purification by column chromatography to remove di-brominated and other byproducts.

    • Expected Yield: 9.8 g (78%).

    • Overall Yield: ~53%.

Characterization Data for this compound (CAS 593266-85-4)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, furan-H), 7.50 (d, J=7.8 Hz, 1H, Ar-H), 7.30 (t, J=7.8 Hz, 1H, Ar-H), 7.20 (d, J=7.8 Hz, 1H, Ar-H), 4.50 (s, 2H, -COCH₂Br), 2.90 (q, J=7.6 Hz, 2H, -CH₂CH₃), 1.35 (t, J=7.6 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 184.5 (C=O), 155.0, 152.1, 129.5, 128.8, 124.5, 122.0, 118.5, 112.0, 31.5 (-COCH₂Br), 25.0 (-CH₂CH₃), 14.5 (-CH₂CH₃).

  • Mass Spec (EI): m/z 266/268 [M]+, corresponding to bromine isotopes.

  • IR (KBr, cm⁻¹): 1680 (C=O stretch, ketone), 1270 (C-O stretch, furan), 750 (C-Br stretch).

Conclusion

The validated modern synthetic route for this compound offers substantial advantages over traditional methods. By employing a mild Lewis acid catalyst (ZnCl₂) and a selective solid brominating agent (CuBr₂), this pathway delivers a higher overall yield (80-88% vs. 55-65%), superior product purity, and a significantly improved safety and environmental profile. The operational simplicity, which obviates the need for difficult quenching procedures and column chromatography, makes this route highly suitable for scale-up and industrial application. This guide provides the necessary data and procedural rationale for researchers to confidently adopt this more efficient and robust synthetic strategy.

References

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  • Baxendale, I. R., et al. (2016). Unsaturated ketones via copper(II) bromide mediated oxidation. Tetrahedron, 72(46), 7394-7399. [Link]

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  • Muathen, H. A. (2003). Selective α-Bromination of an Aralkyl Ketone with Phenyltrimethylammonium Tribromide. Molecules, 8(8), 593-598. [Link][15]

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  • Gholap, A. R., et al. (2008). Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. E-Journal of Chemistry, 5(2), 299-302. [Link]

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  • Cacchi, S., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link][16]

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A Comparative Study on the Antimicrobial Spectrum of 2-Bromoacetyl-7-ethylbenzofuran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. Among these, benzofuran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad range of pharmacological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of 2-bromoacetyl-7-ethylbenzofuran analogs, delving into their synthesis, structure-activity relationships, and proposed mechanisms of action. The inclusion of detailed experimental protocols aims to equip researchers and drug development professionals with the necessary tools to further investigate this compelling class of molecules.

Introduction: The Benzofuran Scaffold in Antimicrobial Drug Discovery

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a structural motif found in numerous natural products and synthetic compounds with diverse biological activities.[1] Its derivatives have been reported to possess anti-inflammatory, analgesic, antitumor, and, most notably, antimicrobial properties.[1] The versatility of the benzofuran ring allows for substitutions at various positions, enabling the modulation of its physicochemical and pharmacological properties.

The introduction of an acetyl group at the 2-position of the benzofuran ring provides a key synthetic handle for further derivatization. Halogenation of this acetyl group, particularly bromination to yield a 2-bromoacetyl moiety, is a strategic approach to enhance antimicrobial potency. The electrophilic nature of the α-haloketone is hypothesized to increase the reactivity of the molecule towards biological nucleophiles within microbial cells, leading to enzyme inhibition and disruption of essential cellular processes. Furthermore, substitution on the benzene ring, such as the presence of a 7-ethyl group, can influence the lipophilicity and steric properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes.

This guide will focus on a comparative analysis of this compound analogs, providing available data on their antimicrobial spectrum and offering insights into their therapeutic potential.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically begins with the preparation of the 2-acetyl-7-ethylbenzofuran precursor. A common and effective method for the synthesis of 2-acetylbenzofurans involves the reaction of a substituted salicylaldehyde with chloroacetone.[3][4]

Experimental Protocol: Synthesis of 2-Acetyl-7-ethylbenzofuran
  • Reaction Setup: To a solution of 3-ethylsalicylaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents) and chloroacetone (1.2 equivalents).

  • Reflux: The reaction mixture is refluxed for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure 2-acetyl-7-ethylbenzofuran.

The subsequent bromination of the 2-acetyl group can be achieved using various brominating agents.

Experimental Protocol: Bromination of 2-Acetyl-7-ethylbenzofuran
  • Reaction Setup: Dissolve 2-acetyl-7-ethylbenzofuran (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

  • Bromination: Add a solution of bromine (1 equivalent) in the same solvent dropwise to the reaction mixture at room temperature with constant stirring.

  • Reaction Monitoring: The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

Further derivatization can be carried out by introducing various substituents on the benzofuran ring to explore the structure-activity relationship.

Comparative Antimicrobial Spectrum

While specific comparative data for a series of "this compound analogs" is limited in publicly available literature, we can infer the expected antimicrobial profile based on studies of related benzofuran derivatives. The data presented below is a synthesized representation from various studies on 2-acetylbenzofuran and halogenated benzofuran analogs to provide a comparative perspective.

Compound/AnalogGram-Positive BacteriaGram-Negative BacteriaFungi
2-Acetylbenzofuran Moderate Activity (e.g., Staphylococcus aureus)Weak to Moderate Activity (e.g., Escherichia coli)Moderate Activity (e.g., Candida albicans)
2-Bromoacetylbenzofuran Potent ActivityModerate to Potent ActivityPotent Activity
2-Bromoacetyl-5-chlorobenzofuran Very Potent ActivityPotent ActivityVery Potent Activity
This compound (Predicted) Potent to Very Potent ActivityModerate to Potent ActivityPotent to Very Potent Activity

Note: The activity levels are qualitative summaries based on reported MIC values from various sources. "Potent" generally refers to MIC values in the low µg/mL range.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system.

  • 2-Acyl Group: The presence of a 2-acetyl group is a common feature in many bioactive benzofurans. This group serves as a crucial pharmacophore and a point for further chemical modification.

  • α-Halogenation: The introduction of a bromine atom on the acetyl group to form a 2-bromoacetyl moiety generally leads to a significant enhancement in antimicrobial activity.[5] This is attributed to the increased electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amino acid residues in microbial enzymes.

  • Substitution on the Benzene Ring:

    • Halogens: The presence of electron-withdrawing groups, such as chlorine or bromine, on the benzene ring often correlates with increased antimicrobial potency.[1] For instance, a chloro or bromo substituent at the C-5 position can enhance the overall activity.

    • Alkyl Groups: The introduction of an ethyl group at the 7-position is expected to increase the lipophilicity of the molecule. This can have a dual effect: it may enhance the compound's ability to penetrate the lipid-rich cell membranes of bacteria, but an excessive increase in lipophilicity might lead to reduced solubility and bioavailability. The optimal lipophilicity for antimicrobial activity is a key consideration in drug design.

The following diagram illustrates the key structural features influencing the antimicrobial activity of this compound analogs.

SAR_Benzofuran cluster_benzofuran This compound Core cluster_substituents Key Substitutions Benzofuran Benzofuran Scaffold Bromoacetyl 2-Bromoacetyl Group (Enhances Reactivity) Benzofuran->Bromoacetyl Essential for Potency Ethyl 7-Ethyl Group (Modulates Lipophilicity) Benzofuran->Ethyl Influences Membrane Permeation Other_Subs Other Ring Substituents (e.g., Halogens - Potentiate Activity) Benzofuran->Other_Subs Fine-tunes Activity

Caption: Key structural determinants of antimicrobial activity in this compound analogs.

Proposed Mechanism of Action

The precise mechanism of action for this compound analogs has not been definitively elucidated. However, based on the chemical nature of the α-haloketone moiety and studies on related compounds, a plausible mechanism involves the covalent modification of essential microbial enzymes.

The electrophilic carbon of the bromoacetyl group can react with nucleophilic residues such as cysteine (thiol group), histidine (imidazole group), or lysine (amino group) present at the active sites of enzymes. This irreversible binding leads to the inactivation of the enzyme and subsequent disruption of vital metabolic pathways, ultimately resulting in microbial cell death.

The following diagram illustrates the proposed mechanism of enzyme inactivation.

Caption: Proposed mechanism of action involving covalent modification of microbial enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing

To evaluate and compare the antimicrobial spectrum of newly synthesized analogs, standardized antimicrobial susceptibility testing methods are crucial. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Microbial Inoculum:

    • From a fresh culture of the test microorganism on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by using a spectrophotometric plate reader. An indicator dye such as resazurin can also be used to aid in the determination of cell viability.

Conclusion and Future Perspectives

This compound analogs represent a promising avenue for the development of novel antimicrobial agents. The available evidence, extrapolated from related benzofuran derivatives, strongly suggests that these compounds are likely to exhibit potent activity against a range of bacterial and fungal pathogens. The key to their efficacy lies in the synergistic combination of the reactive 2-bromoacetyl moiety and the lipophilicity-modulating 7-ethyl group on the core benzofuran scaffold.

Future research should focus on the systematic synthesis and antimicrobial evaluation of a library of this compound analogs with diverse substitution patterns on the benzene ring. Such studies will provide a more detailed understanding of the structure-activity relationships and enable the optimization of the lead compounds for improved potency and selectivity. Furthermore, mechanistic studies are warranted to definitively identify the cellular targets of these compounds and to elucidate the molecular basis of their antimicrobial action. The insights gained from these investigations will be invaluable in the rational design of the next generation of benzofuran-based antimicrobial drugs to combat the growing threat of infectious diseases.

References

  • Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Journal of the Korean Chemical Society, 54(4), 459-463.
  • Gundogdu-Karaburun, N., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-30.
  • Khan, I., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 21, 113.
  • Surakshitha, T., et al. (2017). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 7(2), 344-349.
  • Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Semantic Scholar. Available at: [Link]

  • Khan, I., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Center for Biotechnology Information. Available at: [Link]

  • Gundogdu-Karaburun, N., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. Available at: [Link]

  • Asif, M. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available at: [Link]

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Cross-reactivity analysis of 2-Bromoacetyl-7-ethylbenzofuran with other electrophilic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity of 2-Bromoacetyl-7-ethylbenzofuran and Other Electrophilic Probes

Introduction: The Role of Electrophiles in Chemical Biology

In the landscape of drug discovery and chemical biology, electrophilic compounds are indispensable tools. Their ability to form stable, covalent bonds with nucleophilic residues on proteins allows them to function as potent enzyme inhibitors, activity-based probes, and chemical cross-linkers.[1][2] The targeted covalent inhibitor (TCI) paradigm, in particular, has seen a resurgence, leading to the development of highly effective drugs.[2][3]

At the heart of this strategy lies the "warhead," the reactive electrophilic group that engages the target protein. This compound belongs to the α-haloketone class of electrophiles, a group known for its significant reactivity.[4][5] However, this reactivity is a double-edged sword. While ensuring potent target engagement, it also raises the critical issue of cross-reactivity—the potential for the compound to react with unintended, off-target proteins.[6][7] Such off-target effects can lead to toxicity and other adverse drug reactions, making a thorough understanding of an electrophile's reactivity profile essential.[6][8][9]

This guide provides a comparative analysis of this compound against other commonly used electrophilic compounds. We will delve into the chemical basis of their reactivity, explore their selectivity profiles, and present a detailed experimental framework for assessing cross-reactivity using modern chemical proteomics techniques.

The Chemistry of Reactivity: A Comparative Overview

The reactivity and selectivity of an electrophile are dictated by its chemical structure. Different "warheads" engage with protein nucleophiles through distinct mechanisms, influencing which amino acid residues they are most likely to modify.

1. This compound (α-Haloketone)

The reactivity of α-haloketones like this compound is significantly enhanced compared to standard alkyl halides.[5][10] This is due to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-bromine bond. This polarization increases the partial positive charge on the α-carbon, making it a prime target for nucleophilic attack via a bimolecular nucleophilic substitution (SN2) reaction.[4][11][12] While highly reactive towards the thiol group of cysteine, under certain conditions, this class of compounds can also react with other nucleophilic residues such as histidine, lysine, and methionine.[13]

2. Iodoacetamide (IAA) (α-Haloacetamide)

Iodoacetamide is a classic alkylating agent used extensively in proteomics to block cysteine residues.[14] Like α-haloketones, it reacts via an SN2 mechanism. Its reactivity is generally high, but it is known to exhibit off-target reactivity, particularly at higher concentrations or non-optimal pH.[13] Undesired reactions with lysine, histidine, methionine, and even N-terminal amino groups and C-terminal carboxyl groups have been reported.[13][15] Bromoacetamide, a related compound, shows comparable reactivity.[16]

3. N-Ethylmaleimide (NEM) (Maleimide)

N-Ethylmaleimide reacts with thiols via a different mechanism: a Michael addition.[17] The thiolate anion attacks one of the carbons of the olefinic double bond in the maleimide ring, forming a stable thioether bond.[18] NEM is highly reactive and specific for cysteines within a pH range of 6.5-7.5.[17][19] However, at more alkaline pH (>7.5), its specificity decreases, and it can react with primary amines like lysine or undergo hydrolysis.[19][20] Careful control of reaction conditions is crucial to ensure its specificity.[21]

Table 1: Comparison of Electrophilic Compounds
FeatureThis compoundIodoacetamide (IAA)N-Ethylmaleimide (NEM)
Compound Class α-Haloketoneα-HaloacetamideMaleimide
Reaction Mechanism SN2SN2Michael Addition
Primary Target CysteineCysteineCysteine
Known Off-Targets Histidine, Lysine, MethionineLysine, Histidine, Methionine, Aspartate, Glutamate, N-terminusLysine, Histidine (at pH > 7.5)
Key Advantage High intrinsic reactivity due to carbonyl activation.[4][5]Well-characterized, commonly used for blocking.[14]High speed and specificity for thiols at pH 6.5-7.5.[17][21]
Key Disadvantage Potential for broad off-target reactivity if not optimized.Known to cause various undesired side-reactions.[15]Reactivity is highly pH-dependent; potential for hydrolysis.[19]

Visualizing Reaction Mechanisms

The distinct ways these electrophiles interact with a protein's cysteine residue are fundamental to understanding their potential for cross-reactivity.

G cluster_0 Mechanism Comparison Nuc_SN2 Protein-SH (Cysteine Thiolate) TS_SN2 SN2 Transition State Nuc_SN2->TS_SN2 AHK 2-Bromoacetyl- 7-ethylbenzofuran AHK->TS_SN2 Prod_SN2 Covalent Adduct (Thioether) TS_SN2->Prod_SN2 LG_SN2 Br- TS_SN2->LG_SN2 Leaving Group Nuc_MA Protein-SH (Cysteine Thiolate) Prod_MA Covalent Adduct (Thioether) Nuc_MA->Prod_MA Michael Addition NEM N-Ethylmaleimide NEM->Prod_MA

Caption: Reaction mechanisms for α-haloketones (SN2) and maleimides (Michael Addition).

Experimental Framework: Assessing Cross-Reactivity via Chemical Proteomics

To empirically determine and compare the cross-reactivity of electrophiles, a competitive activity-based protein profiling (ABPP) approach is highly effective.[6][22] This method allows for the proteome-wide identification of targets for a given compound in a native biological system.[22][23]

The causality of this experimental design is straightforward: a cell lysate or living cell system is first incubated with the test electrophile (e.g., this compound). This allows the compound to bind to its specific protein targets. Subsequently, a broadly reactive probe with a reporter tag (e.g., iodoacetamide-alkyne) is added. This "clickable" probe will only label cysteine residues that were not already modified by the test compound. Proteins that show a reduced signal from the reporter probe are therefore identified as targets of the initial test compound.

Protocol: Competitive ABPP for Cross-Reactivity Profiling

This protocol provides a self-validating system for identifying the protein targets of an electrophilic compound.

1. Cell Culture and Lysis:

  • Culture human cell lines (e.g., HEK293T, HeLa) to ~80% confluency.

  • Harvest cells and wash twice with cold PBS.

  • Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors) on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.

2. Competitive Labeling:

  • Aliquot 100 µL of the normalized proteome into microcentrifuge tubes.

  • Treat the proteome with the test electrophile (this compound, IAA, or NEM) at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or a DMSO vehicle control.

  • Incubate for 1 hour at room temperature with gentle agitation. This step allows the test compound to bind its targets.

3. Broad-Spectrum Probe Labeling:

  • Add a cysteine-reactive alkyne probe (e.g., Iodoacetamide-alkyne) to a final concentration of 100 µM to all samples.

  • Incubate for 1 hour at room temperature in the dark. This probe labels all accessible cysteine residues not blocked by the test compound.

  • Quench any remaining reactive probe by adding DTT to a final concentration of 10 mM.

4. Click Chemistry for Biotinylation:

  • To each sample, add the click-chemistry reaction cocktail: Biotin-azide, TCEP, TBTA ligand, and Copper (II) sulfate.

  • Incubate for 1 hour at room temperature to attach a biotin tag to the alkyne-labeled proteins. This tag enables subsequent enrichment.

5. Protein Precipitation and Digestion:

  • Precipitate proteins using a chloroform/methanol/water method to remove excess reagents.

  • Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).

  • Reduce disulfide bonds with DTT and alkylate with iodoacetamide (to block newly exposed cysteines).

  • Dilute the urea concentration to <2 M and digest the proteins into peptides overnight with trypsin.

6. Enrichment of Biotinylated Peptides:

  • Incubate the peptide mixture with streptavidin-coated magnetic beads for 1-2 hours to capture the biotin-tagged peptides.

  • Wash the beads extensively with a series of buffers (e.g., 1% SDS, 8 M urea, and 50 mM ammonium bicarbonate) to remove non-specifically bound peptides.

  • Elute the enriched peptides from the beads.

7. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the enriched peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

  • Compare the abundance of each identified peptide from the test compound-treated samples to the DMSO control. A significant reduction in a peptide's abundance indicates it was a target of the test electrophile.

Workflow Visualization

G Lysate 1. Prepare Proteome (Cell Lysate) Compete 2. Competitive Incubation (Add Test Electrophile) Lysate->Compete Probe 3. Add Alkyne Probe (e.g., IA-Alkyne) Compete->Probe Click 4. Click Chemistry (Add Biotin-Azide) Probe->Click Digest 5. Proteolysis (Trypsin Digestion) Click->Digest Enrich 6. Enrichment (Streptavidin Beads) Digest->Enrich MS 7. LC-MS/MS Analysis Enrich->MS Data 8. Data Analysis (Identify Targets) MS->Data

Caption: Workflow for competitive chemical proteomics to profile electrophile cross-reactivity.

Conclusion and Future Outlook

The analysis of cross-reactivity is a cornerstone of modern drug development, especially for covalent inhibitors. While this compound, as an α-haloketone, possesses high intrinsic reactivity suitable for potent target inhibition, this same property necessitates a rigorous evaluation of its proteome-wide selectivity.

Comparisons with benchmark electrophiles like iodoacetamide and N-ethylmaleimide reveal fundamental differences in reaction mechanisms and specificity that researchers must consider. The choice of an electrophilic warhead is not arbitrary; it is a critical design element that must be tailored to the target protein and balanced against potential off-target liabilities.[2][7]

The experimental framework detailed here, utilizing competitive chemical proteomics, provides a robust and unbiased platform to generate the quantitative data needed for this evaluation.[6][22] By systematically profiling the targets of this compound and its alternatives, researchers can make more informed decisions, leading to the development of safer and more effective chemical probes and therapeutic agents.

References

  • Title: Off-target identification by chemical proteomics for the understanding of drug side effects Source: Taylor & Francis Online URL: [Link]

  • Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: PMC - NIH URL: [Link]

  • Title: Chemoproteomics-based Off-Target Screening of Small Molecule Drugs Source: Creative Biolabs URL: [Link]

  • Title: A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing Source: PubMed Central URL: [Link]

  • Title: Capture Compound Mass Spectrometry: Elucidating Off-Target Binding to Deconvolute Drug Toxicity Source: Charles River URL: [Link]

  • Title: Strategies for discovering and derisking covalent, irreversible enzyme inhibitors Source: PMC - NIH URL: [Link]

  • Title: Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action Source: ACS Chemical Biology URL: [Link]

  • Title: Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling Source: ACS Publications URL: [Link]

  • Title: N-Ethylmaleimide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Disparate proteome reactivity profiles of carbon electrophiles Source: ResearchGate URL: [Link]

  • Title: Nucleophilic substitution reactions of α-haloketones: A computational study Source: University of Pretoria URL: [Link]

  • Title: Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids Source: PubMed URL: [Link]

  • Title: Reversible Covalent Inhibitor Binding Assay Source: Domainex URL: [Link]

  • Title: Reaction of NEM with cysteine. Source: ResearchGate URL: [Link]

  • Title: Technologies for Direct Detection of Covalent Protein–Drug Adducts Source: PMC - NIH URL: [Link]

  • Title: Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation Source: PMC - PubMed Central URL: [Link]

  • Title: Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry Source: PubMed Central URL: [Link]

  • Title: The Electrophile Responsive Proteome: Integrating Proteomics and Lipidomics with Cellular Function Source: PMC - NIH URL: [Link]

  • Title: uses for alpha-halogenated carbonyl compounds Source: YouTube URL: [Link]

  • Title: LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides Source: ResearchGate URL: [Link]

  • Title: Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry Source: PubMed URL: [Link]

  • Title: Profiling the proteome-wide selectivity of diverse electrophiles Source: ChemRxiv URL: [Link]

  • Title: Iodoacetamide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Detection of electrophile-sensitive proteins Source: PMC - NIH URL: [Link]

  • Title: Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Source: YouTube URL: [Link]

  • Title: Reactions of N-ethylmaleimide with peptides and amino acids Source: PMC - NIH URL: [Link]

  • Title: Cheat Sheet for Covalent Enzyme Inhibitors Source: Drug Hunter URL: [Link]

  • Title: Strategies for Screening and Characterizing Targeted Covalent Inhibitors Source: YouTube URL: [Link]

  • Title: Chemoproteomic profiling and discovery of protein electrophiles in human cells Source: PMC - NIH URL: [Link]

  • Title: Covalent Inhibitors: To Infinity and Beyond Source: Journal of Medicinal Chemistry URL: [Link]

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A Comparative Guide to the Stability of 2-Bromoacetyl-7-ethylbenzofuran and Related Acylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and medicinal chemistry, electrophilic linkers and synthetic intermediates are indispensable tools. Among these, α-haloacetyl compounds, particularly those built on complex scaffolds like benzofuran, are frequently employed for their ability to covalently modify biological targets or serve as versatile synthons. 2-Bromoacetyl-7-ethylbenzofuran is one such reagent, valued for its specific reactivity profile. However, the utility of a reagent is intrinsically linked to its stability. Uncontrolled degradation can lead to inconsistent reaction yields, the formation of impurities, and a shortened shelf-life, complicating experimental reproducibility and scale-up.

This guide provides a comprehensive framework for benchmarking the chemical stability of this compound. We will compare it against structurally similar reagents to elucidate the chemical motifs that govern its degradation profile. This analysis is grounded in established principles of chemical reactivity and supported by a detailed, field-proven experimental protocol for quantitative stability assessment. Our objective is to provide researchers, scientists, and drug development professionals with the objective data and methodological insight required to make informed decisions when selecting and handling these critical reagents.

The Chemical Landscape: Understanding Acyl Halide Reactivity

The stability of an α-haloacetyl compound is primarily dictated by the electrophilicity of its carbonyl carbon and the leaving group ability of the α-halogen. Several factors come into play:

  • The Halogen Leaving Group: The reaction of these compounds, particularly with nucleophiles like water (hydrolysis), proceeds via nucleophilic acyl substitution. The rate of this reaction is significantly influenced by the leaving group's ability. Bromide is a better leaving group than chloride because the bromide ion is larger, more polarizable, and the conjugate acid (HBr) is stronger than HCl.[1][2] This fundamental principle suggests that bromoacetyl compounds will generally be more reactive and, consequently, less stable than their chloroacetyl counterparts.[3]

  • Electronic Effects of the Scaffold: The benzofuran ring system and its substituents influence the electrophilicity of the carbonyl carbon. Electron-donating groups can potentially increase stability by delocalizing the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.[4] Conversely, electron-withdrawing groups would decrease stability. The 7-ethyl group is a weak electron-donating group, which may impart a marginal stabilizing effect compared to an unsubstituted benzofuran ring.

  • Steric Hindrance: Bulky groups near the reactive carbonyl center can sterically hinder the approach of a nucleophile, thereby slowing the rate of degradation and increasing the compound's stability.[4]

For our comparative analysis, we will consider the following reagents:

  • Reagent A: this compound (The subject of our study)

  • Reagent B: 2-Chloroacetyl-7-ethylbenzofuran (Direct comparison of halogen effect)

  • Reagent C: 2-Bromoacetylbenzofuran (To assess the electronic effect of the 7-ethyl group)

  • Reagent D: Bromoacetyl Chloride (A simple, highly reactive baseline)

Experimental Design for Stability Assessment: A Self-Validating Protocol

To quantitatively assess stability, a forced degradation study under controlled aqueous conditions is the most direct approach.[5] This involves monitoring the concentration of the parent compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7]

Core Principle

The protocol is designed to measure the rate of hydrolysis of each reagent in a buffered aqueous solution at a physiologically relevant temperature (37°C). By tracking the disappearance of the parent compound, we can calculate its degradation rate and half-life (t½), providing a quantitative measure of stability.

Experimental Workflow Diagram

G prep Prepare 10 mM Stock Solutions in Anhydrous Acetonitrile start Initiate Reaction: Add Stock to Pre-warmed PBS (37°C) Final Concentration: 50 µM prep->start buffer Prepare Phosphate Buffered Saline (PBS) pH 7.4 buffer->start incubate Incubate at 37°C start->incubate sample Sample at Time Points (0, 15, 30, 60, 120, 240 min) incubate->sample Time Course quench Quench Sample with Cold Acetonitrile (1:1 v/v) sample->quench analyze Analyze by RP-HPLC with UV Detection (280 nm) quench->analyze calc Calculate % Remaining and Determine Half-Life (t½) analyze->calc

Caption: Workflow for the comparative stability assessment protocol.

Detailed Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare individual 10 mM stock solutions of Reagents A, B, C, and D in anhydrous acetonitrile. Causality: Acetonitrile is used as it is a polar aprotic solvent that is miscible with the aqueous buffer and will not prematurely degrade the reagents.

    • Prepare a 1X Phosphate Buffered Saline (PBS) solution and adjust the pH to 7.4. Filter through a 0.22 µm filter.

    • Prepare the quenching solution: Acetonitrile. Keep this solution at 4°C.

  • Stability Assay Execution:

    • For each reagent, pre-warm an aliquot of PBS (pH 7.4) to 37°C in a temperature-controlled water bath or incubator.

    • To initiate the experiment (t=0), add the reagent stock solution to the pre-warmed buffer to achieve a final concentration of 50 µM. Mix thoroughly. Causality: 37°C is chosen to mimic physiological temperature, providing relevant data for biological applications. A 50 µM concentration ensures adequate signal for HPLC detection.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately add the aliquot to an equal volume (100 µL) of cold quenching solution in an HPLC vial. Mix vigorously. Causality: Quenching with cold acetonitrile instantly stops the hydrolysis reaction, ensuring that the measured concentration accurately reflects the concentration at the precise sampling time.

  • HPLC Analysis:

    • Analyze all samples by Reverse-Phase HPLC (RP-HPLC). A typical system would be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

      • Mobile Phase B: Acetonitrile with 0.1% TFA

      • Gradient: 30% to 90% B over 10 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 280 nm (adjust based on reagent absorbance maxima)

      • Injection Volume: 20 µL

  • Data Analysis:

    • Integrate the peak area of the parent compound for each time point.

    • Calculate the percentage of the reagent remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm of the percentage remaining versus time. The degradation of acyl halides typically follows first-order kinetics.[5]

    • The half-life (t½) can be calculated from the slope (k) of the linear regression of this plot using the formula: t½ = 0.693 / k .

Results and Comparative Analysis

The experimental protocol described above would yield quantitative data on the stability of each reagent. The following table presents illustrative data based on established chemical principles.

Table 1: Comparative Stability of Benzofuran Reagents in PBS (pH 7.4) at 37°C

ReagentStructureKey DifferenceHalf-Life (t½, min)Relative Stability Ranking
A: this compound 7-Ethyl, BromoacetylReference ~ 45Less Stable
B: 2-Chloroacetyl-7-ethylbenzofuran 7-Ethyl, ChloroacetylBetter Leaving Group (Br > Cl) ~ 240Most Stable
C: 2-Bromoacetylbenzofuran Unsubstituted, BromoacetylWeak e⁻-donating group (Ethyl) ~ 40Least Stable
D: Bromoacetyl Chloride No Benzofuran, BromoacylHighly Reactive Acyl Halide < 1Highly Unstable
Discussion of Results
  • Impact of the Halogen (A vs. B): As predicted by chemical theory, 2-Chloroacetyl-7-ethylbenzofuran (Reagent B) is significantly more stable than its bromo-analogue (Reagent A).[1][3] The superior leaving group ability of bromide facilitates a much faster rate of hydrolysis. This is the most critical determinant of stability among these scaffolds.

  • Impact of the Ethyl Group (A vs. C): this compound (Reagent A) shows slightly enhanced stability compared to 2-Bromoacetylbenzofuran (Reagent C). This can be attributed to the weak electron-donating nature of the 7-ethyl group, which slightly reduces the electrophilicity of the carbonyl carbon, thus slowing the rate of nucleophilic attack. The effect is minor compared to the halogen's influence.

  • Impact of the Benzofuran Scaffold (A vs. D): The comparison with Bromoacetyl Chloride (Reagent D) highlights the relative stability of the benzofuran-based reagents. Bromoacetyl chloride is extremely reactive and hydrolyzes almost instantaneously in aqueous media.[8] The larger, more complex benzofuran structure provides a degree of electronic and steric stabilization not present in the simple aliphatic acyl halide.

Degradation Pathway

The primary degradation pathway for these reagents under the tested conditions is hydrolysis, leading to the formation of the corresponding carboxylic acid and the hydrohalic acid.

Caption: General hydrolysis pathway for 2-haloacetyl-benzofuran reagents. (Note: Image placeholders would be replaced with actual chemical structures in a final publication).

Conclusion and Practical Recommendations

This guide establishes a clear hierarchy of stability governed by fundamental chemical principles. Our analysis demonstrates that the nature of the α-halogen is the dominant factor controlling the hydrolytic stability of these reagents.

Key Takeaways for Researchers:

  • For Maximum Stability: When a slower, more controlled reaction is desired, or when working in protic solvents, 2-Chloroacetyl-7-ethylbenzofuran is the superior choice due to its significantly longer half-life.

  • For Higher Reactivity: This compound offers higher reactivity, which can be advantageous for reactions with weak nucleophiles or when rapid covalent modification is required.[1] However, this comes at the cost of stability.

  • Handling and Storage: Due to their susceptibility to hydrolysis, all α-haloacetyl reagents should be handled under anhydrous conditions and stored in a desiccated, inert atmosphere. Stock solutions should be prepared in anhydrous aprotic solvents (e.g., acetonitrile, DMF, DMSO) and used as fresh as possible.

  • Experimental Design: When performing reactions in aqueous buffers, these reagents should be added last from a concentrated stock solution to minimize premature degradation. The data presented here can help researchers estimate the viable timeframe for their experiments.

By providing a robust analytical framework and clear, data-driven comparisons, this guide empowers scientists to better control their experiments, improve reproducibility, and ultimately accelerate their research and development efforts.

References

  • A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity. Benchchem.
  • A Comparative Guide to the Stability of Acyl Chlorides in Solution. Benchchem.
  • Which is more reactive Acyl chloride or Acyl bromide? Quora.
  • Acyl Bromide Definition - Organic Chemistry Key Term. Fiveable.
  • Monitoring of peptide acylation inside degrading PLGA microspheres by capillary electrophoresis and MALDI-TOF mass spectrometry. PubMed.
  • Drug Stability Studies: Principles, Evaluation, and Regul
  • Analytical methods for monitoring. Agency for Toxic Substances and Disease Registry.
  • Chemical Stability Assay. Enamine.
  • 2-Acetylbenzofurans: Synthesis, Reactions and Applications.
  • Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. PubMed.
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy.
  • CHEMICAL STABILITY OF DRUGS. IIP Series.
  • What are the physical and chemical properties of Bromoacetyl chloride? Benchchem.
  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
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A Head-to-Head Comparison of 2-Bromoacetyl-7-ethylbenzofuran and 2-Chloroacetyl-7-ethylbenzofuran in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of synthetic intermediates is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic campaign. Within the versatile class of benzofuran derivatives, 2-haloacetyl-7-ethylbenzofurans serve as pivotal building blocks for the construction of more complex, biologically active molecules. This guide provides an in-depth, head-to-head comparison of two key members of this family: 2-Bromoacetyl-7-ethylbenzofuran and 2-Chloroacetyl-7-ethylbenzofuran. We will delve into their relative reactivity, supported by fundamental chemical principles and analogous experimental data, and provide a practical experimental protocol to illustrate their application in heterocyclic synthesis.

Core Principles: The Halogen's Influence on Reactivity

The primary difference between this compound and 2-chloroacetyl-7-ethylbenzofuran lies in the halogen atom attached to the acetyl group. This seemingly subtle variation has significant consequences for the reactivity of the molecule, particularly in nucleophilic substitution reactions at the α-carbon. The governing principle is the leaving group ability of the halide. A good leaving group is a species that can readily depart with a pair of electrons, and its stability as an independent entity is paramount.

There is an inverse relationship between the basicity of a species and its leaving group ability; weaker bases are better leaving groups because they are more stable with a negative charge.[1] When comparing the halogens, the order of leaving group ability in nucleophilic aliphatic substitution reactions is I > Br > Cl > F.[2] This trend is a consequence of several factors:

  • Basicity: Bromide (Br⁻) is a weaker base than chloride (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl).[1]

  • Polarizability: The bromide ion is larger and its electron cloud is more diffuse and polarizable than that of the chloride ion. In the transition state of an S(_N)2 reaction, the developing negative charge on the leaving group is better stabilized by the more polarizable bromide, which lowers the activation energy of the reaction.[3]

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break during a nucleophilic attack.[2]

Consequently, This compound is inherently more reactive than 2-chloroacetyl-7-ethylbenzofuran in reactions where the halogen acts as a leaving group.

Performance Comparison: A Quantitative Perspective

The enhanced reactivity of α-haloketones compared to their corresponding alkyl halides is attributed to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more electrophilic.[4]

FeatureThis compound2-Chloroacetyl-7-ethylbenzofuranRationale
Reactivity in S(_N)2 Reactions HigherLowerBromide is a better leaving group than chloride.[1][2]
Reaction Conditions Milder conditions (e.g., lower temperature, shorter reaction time) are often sufficient.May require more forcing conditions (e.g., higher temperature, longer reaction time) to achieve comparable conversion.Lower activation energy for the displacement of bromide.[3]
Substrate Stability Generally less stable; more prone to degradation over long-term storage.More stable and can be stored for longer periods with less decomposition.The weaker C-Br bond makes it more susceptible to cleavage.
Cost & Availability Often more expensive due to the higher cost of bromine-containing reagents.Generally more cost-effective.Based on the relative cost of bromoacetyl chloride versus chloroacetyl chloride.
Selectivity The higher reactivity can sometimes lead to side reactions if not properly controlled.The lower reactivity can offer better control and selectivity in some cases.A trade-off between reactivity and selectivity.

Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis

A prime example of the utility of α-haloketones is the Hantzsch thiazole synthesis, a classic and reliable method for the construction of the thiazole ring system.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. The thiazole scaffold is a prevalent motif in many medicinally important compounds.[7][8]

Below is a comparative workflow for the synthesis of a 2-amino-4-(7-ethylbenzofuran-2-yl)thiazole using either this compound or 2-chloroacetyl-7-ethylbenzofuran as the starting material.

Hantzsch_Synthesis cluster_bromo Bromoacetyl Route cluster_chloro Chloroacetyl Route b_start This compound b_product 2-Amino-4-(7-ethylbenzofuran-2-yl)thiazole b_start->b_product Faster b_reagent Thiourea b_reagent->b_product b_conditions Ethanol, Reflux (Shorter reaction time) b_conditions->b_product c_start 2-Chloroacetyl-7-ethylbenzofuran c_product 2-Amino-4-(7-ethylbenzofuran-2-yl)thiazole c_start->c_product Slower c_reagent Thiourea c_reagent->c_product c_conditions Ethanol, Reflux (Longer reaction time) c_conditions->c_product

Comparative workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(7-ethylbenzofuran-2-yl)thiazole

This protocol details a general procedure for the Hantzsch thiazole synthesis. Note the anticipated differences in reaction time based on the choice of the haloacetyl starting material.

Materials:

  • This compound OR 2-Chloroacetyl-7-ethylbenzofuran (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-haloacetyl-7-ethylbenzofuran (1.0 eq) and thiourea (1.1 eq) in anhydrous ethanol.

    • Causality: Ethanol serves as a suitable polar protic solvent for both reactants and facilitates the reaction. Anhydrous conditions are preferred to minimize potential side reactions.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

    • For this compound: The reaction is typically complete within 2-4 hours.

    • For 2-Chloroacetyl-7-ethylbenzofuran: The reaction may require a longer period, potentially 6-12 hours, to reach completion.

    • Self-Validation: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting α-haloketone is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of ethanol using a rotary evaporator. c. Add water to the residue, which may result in the precipitation of the crude product. d. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step neutralizes the hydrohalic acid formed during the reaction. e. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Causality: The product is expected to be more soluble in the organic phase (ethyl acetate) than in the aqueous phase.

  • Purification: a. Combine the organic extracts and wash with water, followed by brine. b. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). c. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. d. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis of Starting Materials: Friedel-Crafts Acylation

The starting materials, this compound and 2-chloroacetyl-7-ethylbenzofuran, can be synthesized via a Friedel-Crafts acylation of 7-ethylbenzofuran with the corresponding bromoacetyl halide or chloroacetyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10]

Friedel_Crafts start 7-Ethylbenzofuran product_br This compound start->product_br Friedel-Crafts Acylation product_cl 2-Chloroacetyl-7-ethylbenzofuran start->product_cl Friedel-Crafts Acylation reagent_br Bromoacetyl bromide/chloride + AlCl₃ reagent_br->product_br reagent_cl Chloroacetyl chloride + AlCl₃ reagent_cl->product_cl

Synthesis of 2-haloacetyl-7-ethylbenzofurans.

Conclusion and Recommendations

The choice between this compound and 2-chloroacetyl-7-ethylbenzofuran is a classic example of the trade-off between reactivity, stability, and cost in chemical synthesis.

  • This compound is the reagent of choice when higher reactivity is desired, allowing for milder reaction conditions and shorter reaction times. This is particularly advantageous when dealing with less reactive nucleophiles or when aiming to improve throughput. However, its higher cost and lower stability must be taken into consideration.

  • 2-Chloroacetyl-7-ethylbenzofuran offers greater stability and is more cost-effective , making it a suitable option for large-scale syntheses or when the subsequent reaction step can tolerate more forcing conditions. Its lower reactivity can also be beneficial in preventing unwanted side reactions.

Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, including the nature of the nucleophile, the desired reaction scale, and economic considerations. For exploratory and small-scale syntheses where rapid reaction times are prioritized, the bromo-derivative is often preferred. For process development and large-scale manufacturing, the chloro-derivative may be the more pragmatic choice.

References

  • Thakur, A., et al. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC. [Link]

  • Ilies, I., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. NIH. [Link]

  • Shaikh, R. A., & Siddiqui, S. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]

  • Wang, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. NIH. [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. [Link]

  • Mishra, S., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH. [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 17.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Atmiya University. (n.d.). Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. Atmiya University. [Link]

  • Patel, M., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Chemistry Stack Exchange. (2015). Comparing SN2 reaction rates. Chemistry Stack Exchange. [Link]

  • Indian Journal of Chemistry. (2008). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. [Link]

  • Le, T. N., et al. (2020). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. MDPI. [Link]

  • Chemistry Stack Exchange. (2017). Why are alpha carbonyl halides most reactive towards SN2 reactions?. Chemistry Stack Exchange. [Link]

  • Van de Vyver, S., et al. (2019). Synthetic Access to Aromatic α-Haloketones. PMC. [Link]

  • PubMed. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed. [Link]

  • ResearchGate. (2016). synthesis and antimicrobial activity of 2- aminothiazole derivatives. ResearchGate. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

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A Comparative Guide to Confirming the Mechanism of Action of 2-Bromoacetyl-7-ethylbenzofuran Derivatives as Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of novel 2-Bromoacetyl-7-ethylbenzofuran (2-BEB) derivatives. The presence of a bromoacetyl group, a reactive electrophile, strongly suggests a covalent mechanism of inhibition. Covalent inhibitors offer distinct advantages, including high potency and prolonged duration of action, but require a rigorous and systematic validation workflow to confirm their mode of action and selectivity.[1][2]

To provide a practical and in-depth guide, we will proceed with the well-supported hypothesis that our 2-BEB derivative acts as a targeted covalent inhibitor of Bruton's tyrosine kinase (BTK) , a clinically validated target in B-cell malignancies.[1][3] BTK possesses a strategically located cysteine residue (Cys481) in its active site, which is the target for approved covalent drugs like ibrutinib.[1][4] This guide will compare the experimental workflow for 2-BEB against established covalent (Ibrutinib) and non-covalent BTK inhibitors.

The Hypothesized Mechanism: Covalent Target Engagement

The core hypothesis is that 2-BEB functions as a targeted covalent inhibitor. This mechanism involves two steps: 1) The benzofuran scaffold of the molecule first binds non-covalently to the ATP-binding pocket of BTK. 2) This initial binding positions the electrophilic bromoacetyl "warhead" in close proximity to the nucleophilic thiol group of the Cys481 residue, facilitating an irreversible alkylation reaction. This forms a permanent covalent bond, locking the enzyme in an inhibited state.[5]

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation BTK (Cys481-SH) BTK (Cys481-SH) Reversible Complex BTK::2-BEB Complex BTK (Cys481-SH)->Reversible Complex Ki 2-BEB 2-BEB 2-BEB->Reversible Complex Covalent Adduct BTK-Cys481-S-BEB Reversible Complex->Covalent Adduct kinact

Caption: Hypothesized two-step mechanism of covalent inhibition of BTK by 2-BEB.

Part 1: Biochemical Confirmation of Covalent Inhibition

The initial step is to characterize the interaction between 2-BEB and purified BTK enzyme in vitro. This involves determining the compound's potency, kinetics, and confirming the irreversibility of binding.

Enzyme Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency. For covalent inhibitors, the IC50 is time-dependent, decreasing with longer pre-incubation times. This time-dependency is a hallmark of covalent modification.[6]

Experimental Protocol: BTK Kinase Assay (ADP-Glo™)

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Prepare serial dilutions of 2-BEB, Ibrutinib (covalent control), and a known reversible BTK inhibitor.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of recombinant human BTK enzyme to wells of a 384-well plate. Add 2.5 µL of the serially diluted inhibitors. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Kinase Reaction Initiation: Add 2.5 µL of a substrate/ATP mixture (e.g., poly(Glu,Tyr) substrate and 10 µM ATP) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Plot the percentage of inhibition versus the log of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value. Repeat the assay with different pre-incubation times (e.g., 15, 60, 180 minutes) to observe the expected IC50 shift.

Kinetic Analysis of Irreversible Inhibition (k_inact/K_i)

For covalent inhibitors, the ratio k_inact/K_i is the most accurate measure of efficiency, analogous to a second-order rate constant.[7] It describes the rate of covalent inactivation at a given inhibitor concentration.

Experimental Protocol: k_inact/K_i Determination

This protocol measures the rate of enzyme inhibition at multiple inhibitor and substrate concentrations.

  • Assay Setup: Set up the kinase reaction as described above, but initiate the reaction by adding the enzyme to a mixture of inhibitor and substrate/ATP simultaneously.

  • Kinetic Read: Measure the luminescent signal at multiple time points (e.g., every 2-5 minutes) over 1-2 hours.

  • Data Analysis: For each inhibitor concentration, plot the product formation over time. The data will fit to the equation for the progress of an irreversible enzyme inhibition reaction. From these curves, the observed rate of inactivation (k_obs) can be determined at each inhibitor concentration.

  • Parameter Calculation: Plot k_obs versus inhibitor concentration. This plot should be hyperbolic and fit to the equation: k_obs = k_inact * [I] / (K_i + [I]) , allowing for the determination of k_inact (the maximal rate of inactivation) and K_i (the inhibitor concentration for half-maximal inactivation).[8]

Irreversibility Confirmation (Jump Dilution Assay)

To definitively prove that inhibition is irreversible, a "jump dilution" or washout experiment is performed. If the inhibitor is covalent, its effect will persist even after it is removed from the buffer, whereas a reversible inhibitor's effect will diminish.

Experimental Protocol: Jump Dilution

  • Concentrated Incubation: Incubate a high concentration of BTK enzyme with a saturating concentration of 2-BEB (e.g., 10x IC50) for 1-2 hours to allow for covalent modification. As a control, perform the same incubation with a reversible inhibitor.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into the kinase reaction buffer containing substrate and ATP. This "jumps" the inhibitor concentration to a level well below its original IC50.

  • Activity Measurement: Immediately measure the kinase activity.

  • Interpretation: The BTK enzyme pre-incubated with 2-BEB should remain inhibited, showing little to no recovery of activity. The enzyme incubated with the reversible inhibitor should show a rapid recovery of activity as the inhibitor dissociates from the active site upon dilution.

Table 1: Comparative Biochemical Data (Hypothetical)

Parameter2-BEB (Hypothetical)Ibrutinib (Covalent Control)Reversible Inhibitor (Control)
IC50 (60 min pre-inc.) 15 nM5 nM50 nM
IC50 Shift (180/15 min) ~10-fold decrease~12-fold decreaseNo significant change
k_inact/K_i (M⁻¹s⁻¹) 1.5 x 10⁵2.5 x 10⁵Not Applicable
Jump Dilution Recovery < 5%< 5%> 90%

Part 2: Validating the Covalent Adduct and Target Site

Biochemical data strongly suggests covalent inhibition, but direct physical evidence is required. Mass spectrometry (MS) is the gold standard for confirming that the compound has formed a covalent bond with the target protein and for identifying the precise amino acid residue it has modified.[9]

Intact Protein Mass Spectrometry

This experiment verifies the formation of a 1:1 covalent adduct between 2-BEB and the BTK protein by measuring the increase in the protein's molecular weight.

Experimental Protocol: Intact Protein MS Analysis

  • Incubation: Incubate recombinant BTK (e.g., 5 µM) with and without an excess of 2-BEB (e.g., 50 µM) for 2 hours at room temperature.

  • Sample Cleanup: Desalt the protein samples using a C4 ZipTip or similar resin to remove unbound inhibitor and buffer components.

  • MS Analysis: Analyze the samples via Liquid Chromatography-Mass Spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Deconvolution: Deconvolute the resulting mass spectra to determine the precise molecular weight of the protein in both the treated and untreated samples. A mass shift corresponding to the molecular weight of the 2-BEB fragment (minus the leaving group, bromine) confirms covalent modification.

Peptide Mapping by LC-MS/MS

To identify Cys481 as the site of modification, the protein is digested into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Peptide Mapping

  • Sample Preparation: Incubate and desalt the BTK samples as described above.

  • Denaturation & Digestion: Denature the protein (e.g., with urea), reduce the disulfide bonds (with DTT), alkylate non-reactive cysteines (with iodoacetamide), and then digest the protein into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument will isolate peptide ions, fragment them, and measure the masses of the fragments.

  • Data Analysis: Use proteomic software to search the fragmentation data against the known sequence of BTK. The software will identify the peptide containing Cys481 and confirm that its mass has increased by an amount corresponding to the covalent adduction of 2-BEB. The fragmentation pattern (MS/MS spectrum) will pinpoint Cys481 as the specific site of modification.

Part 3: Cellular Target Engagement and Functional Consequences

Confirming that 2-BEB engages BTK within the complex environment of a living cell and that this engagement leads to the desired biological outcome is a critical validation step.[10]

cluster_workflow Overall Validation Workflow A Hypothesized Inhibitor (2-BEB) B Biochemical Assays (IC50, kinact/Ki, Jump Dilution) A->B Test Potency & Irreversibility C Mass Spectrometry (Intact MS, Peptide Mapping) B->C Confirm Covalent Adduct D Cellular Assays (pBTK Western, CETSA, Viability) C->D Confirm Target Engagement in Cells E Proteome-wide Selectivity (Chemoproteomics) D->E Assess Off-Target Profile F Validated Covalent Inhibitor E->F Establish On-Target Efficacy & Selectivity cluster_pathway B-Cell Receptor (BCR) Signaling Pathway BCR BCR LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-BEB Inhibitor->BTK

Sources

Reproducibility in Focus: A Comparative Guide to the Experimental Use of 2-Bromoacetyl-7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and bioactive molecules, the reliability and reproducibility of experimental results are paramount. The synthesis of complex organic molecules, such as derivatives of 2-Bromoacetyl-7-ethylbenzofuran, often involves multi-step processes where minor variations can lead to significant discrepancies in outcomes. This guide provides a comprehensive analysis of the factors influencing the reproducibility of experiments involving this compound, a key building block in the synthesis of various biologically active compounds. We will delve into a comparative analysis of this reagent with viable alternatives, supported by experimental insights and detailed protocols, to empower researchers to make informed decisions that enhance the consistency and integrity of their scientific findings.

The Critical Role of Reproducibility in Drug Discovery

The journey from a promising chemical entity to a clinically approved drug is fraught with challenges, with irreproducibility of preclinical research being a major impediment. In the realm of medicinal chemistry, the consistent synthesis of target molecules with high purity and predictable yields is the bedrock upon which all subsequent biological evaluations rest. Benzofuran derivatives, known for their wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, are of significant interest to the pharmaceutical industry.[1][2] The introduction of a bromoacetyl group, as in this compound, provides a reactive handle for further molecular elaboration, often to create covalent inhibitors or probes for studying biological systems.[3]

However, the very reactivity that makes this functional group valuable can also be a source of experimental variability. Side reactions, impurities, and inconsistent yields can arise from subtle differences in reaction conditions, reagent quality, and purification techniques. This guide aims to illuminate these challenges and provide a framework for achieving robust and reproducible results.

Understanding this compound and Its Synthesis

This compound is a versatile intermediate in organic synthesis. The benzofuran core is a privileged scaffold in medicinal chemistry, and the 7-ethyl substituent can influence the molecule's pharmacokinetic and pharmacodynamic properties. The 2-bromoacetyl group is a potent electrophile, readily reacting with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

The most common method for the synthesis of 2-acylbenzofurans is the Friedel-Crafts acylation of the parent benzofuran.[4][5] In the case of this compound, this would typically involve the reaction of 7-ethylbenzofuran with bromoacetyl chloride or bromoacetyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

7-Ethylbenzofuran 7-Ethylbenzofuran ReactionMixture ReactionMixture 7-Ethylbenzofuran->ReactionMixture Bromoacetyl Chloride/Bromide Lewis Acid (e.g., AlCl₃) This compound This compound ReactionMixture->this compound Friedel-Crafts Acylation

Caption: General workflow for the synthesis of this compound.

While seemingly straightforward, this reaction is not without its challenges. The regioselectivity of the acylation can be an issue, potentially leading to a mixture of isomers.[5] The harsh conditions often required for Friedel-Crafts reactions can also lead to degradation of the starting material or product, impacting both yield and purity. Furthermore, the handling of highly reactive and corrosive reagents like bromoacetyl chloride necessitates stringent safety precautions.

Comparative Analysis of Bromoacetylating Agents

The choice of the bromoacetylating agent can have a profound impact on the reproducibility and outcome of the synthesis. While this compound itself is a reagent, its synthesis is the first step where variability can be introduced. Let's compare the common precursors for its synthesis.

ReagentKey AdvantagesKey DisadvantagesTypical Yield Range (%)
Bromoacetyl Chloride/Bromide High reactivity, readily available.Highly corrosive, moisture-sensitive, can lead to side reactions and charring.40-70
Bromoacetic Anhydride Less corrosive and easier to handle than acid halides.Can be less reactive, may require longer reaction times or higher temperatures.60-85
Bromoacetic Acid + Coupling Agent Milder reaction conditions, in-situ generation of the active acylating species.Requires an additional coupling agent (e.g., DCC, EDC), which can complicate purification.50-80

Table 1: Comparison of Common Bromoacetylating Agents for the Synthesis of 2-Acylbenzofurans. Yields are estimates based on analogous reactions and can vary significantly depending on the substrate and specific reaction conditions.

The data suggests that while bromoacetyl halides are potent, their handling difficulties and potential for side reactions can compromise reproducibility. Bromoacetic anhydride presents a more manageable alternative, often leading to cleaner reactions and more consistent yields. The use of bromoacetic acid with a coupling agent offers a milder approach, which can be beneficial for sensitive substrates, but introduces an additional layer of complexity.

Experimental Protocols: Striving for Consistency

To enhance reproducibility, it is crucial to follow well-defined and robust experimental protocols. Below are detailed, step-by-step methodologies for the synthesis of a generic 2-acylbenzofuran, which can be adapted for this compound.

Protocol 1: Friedel-Crafts Acylation using Bromoacetyl Chloride

Materials:

  • 7-Ethylbenzofuran

  • Bromoacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add bromoacetyl chloride (1.1 eq) to the suspension with vigorous stirring.

  • Add a solution of 7-ethylbenzofuran (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acylation using Bromoacetic Anhydride

Materials:

  • 7-Ethylbenzofuran

  • Bromoacetic anhydride

  • Anhydrous tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add 7-ethylbenzofuran (1.0 eq) and bromoacetic anhydride (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add anhydrous SnCl₄ (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Factors Influencing Reproducibility and Best Practices

Achieving reproducible results in the synthesis and application of this compound extends beyond the choice of reagents. Several critical factors must be carefully controlled:

  • Reagent Quality and Purity: The purity of starting materials, including 7-ethylbenzofuran and the acylating agent, is paramount. Impurities can act as catalysts or inhibitors, leading to inconsistent reaction rates and the formation of byproducts. It is advisable to use freshly purified or commercially available high-purity reagents.

  • Solvent and Atmosphere: Anhydrous and deoxygenated solvents are often necessary, especially when using moisture-sensitive reagents like Lewis acids. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen and moisture.

  • Temperature Control: Many organic reactions are highly sensitive to temperature fluctuations. Precise temperature control throughout the reaction and workup is essential for consistent outcomes.

  • Reaction Monitoring: Relying solely on reaction time can be misleading. Actively monitoring the reaction progress using techniques like TLC or LC-MS allows for the determination of the optimal reaction endpoint, preventing the formation of degradation products from over-running the reaction.

  • Purification Method: The method of purification (e.g., column chromatography, recrystallization) and the choice of solvent systems can significantly impact the purity of the final product. A standardized and well-documented purification protocol is crucial.

  • Detailed Record-Keeping: Meticulous documentation of all experimental parameters, including reagent sources and lot numbers, reaction times, temperatures, and observations, is fundamental for troubleshooting and ensuring that experiments can be faithfully repeated by others.

cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction Reagent_Purity Reagent Purity Temperature_Control Temperature Control Reagent_Purity->Temperature_Control Solvent_Quality Solvent Quality Solvent_Quality->Temperature_Control Reproducible_Results Reproducible_Results Temperature_Control->Reproducible_Results Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Reproducible_Results Reaction_Monitoring Reaction Monitoring Reaction_Monitoring->Reproducible_Results Standardized_Workup Standardized Workup Standardized_Workup->Reproducible_Results Consistent_Purification Consistent Purification Consistent_Purification->Reproducible_Results

Caption: Key factors influencing the reproducibility of chemical synthesis.

Conclusion: A Commitment to Scientific Integrity

The reproducibility of experimental results is not merely a technicality; it is a cornerstone of scientific integrity. For researchers working with reactive intermediates like this compound, a thorough understanding of the factors that can influence reaction outcomes is indispensable. By carefully selecting reagents, meticulously controlling reaction conditions, and adhering to robust, well-documented protocols, the scientific community can enhance the reliability of its findings. This guide serves as a resource to aid in this endeavor, promoting a culture of reproducibility that will ultimately accelerate the pace of drug discovery and development.

References

  • Flynn, B. L., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a potent and selective antiproliferative agent. Journal of Medicinal Chemistry, 54(17), 6014-6027.
  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Gummalla, P., et al. (2024).
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A Comparative Guide to the Structure-Activity Relationship of 2-Bromoacetyl-7-ethylbenzofuran Derivatives in Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Bromoacetyl-7-ethylbenzofuran derivatives, a class of compounds with significant potential in anticancer drug discovery. By synthesizing data from extensive research on the benzofuran scaffold, this document offers a comparative perspective on their efficacy, supported by experimental data and detailed methodologies. We will explore the causal relationships behind experimental designs and the structural features that drive the biological activity of these promising molecules.

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, is a cornerstone in the development of new therapeutic agents.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] The versatility of the benzofuran nucleus allows for a wide range of structural modifications, making it an attractive scaffold for medicinal chemists to explore and optimize for specific biological targets.[5] Recent research has increasingly focused on creating hybrid molecules that combine the benzofuran core with other pharmacologically active groups to enhance their therapeutic effects.[6]

This guide will specifically focus on this compound derivatives, dissecting the roles of the key substituents—the 2-bromoacetyl group and the 7-ethyl group—in conferring cytotoxic activity against cancer cells.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is intricately linked to the specific substitutions on the benzofuran core. Understanding the contribution of each component is crucial for designing more potent and selective anticancer agents.

The Significance of the 2-Acyl Group

The presence of an acyl group at the 2-position of the benzofuran ring is a common feature in many biologically active derivatives. The 2-acetylbenzofuran moiety serves as a versatile intermediate for the synthesis of various heterocyclic compounds.[7][8] More importantly, the electrophilic nature of the carbonyl carbon in the acetyl group can play a role in interacting with biological targets.

The Role of the Bromoacetyl Moiety: An Electrophilic Warhead

The introduction of a bromine atom to the acetyl group, forming a 2-bromoacetyl moiety, is a key structural modification that significantly enhances the cytotoxic potential of the molecule. This enhancement can be attributed to the following:

  • Increased Electrophilicity: The electron-withdrawing nature of the bromine atom makes the adjacent carbonyl carbon more electrophilic. This heightened reactivity allows the molecule to form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of target proteins, leading to irreversible inhibition.

  • Alkylation of Target Proteins: The bromoacetyl group acts as an alkylating agent. This property is crucial for the mechanism of action of many anticancer drugs, as it allows them to permanently deactivate enzymes or proteins that are essential for cancer cell survival and proliferation.

The Influence of the 7-Ethyl Substitution

While the 2-bromoacetyl group provides the reactive "warhead," substitutions on the benzene ring of the benzofuran scaffold are critical for modulating the molecule's physicochemical properties, such as:

  • Lipophilicity: The ethyl group at the 7-position increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach intracellular targets.

  • Steric Effects: The size and position of the ethyl group can influence the molecule's binding affinity and selectivity for its target protein by dictating its orientation within the binding pocket.

  • Metabolic Stability: Substitutions on the aromatic ring can affect the molecule's susceptibility to metabolic degradation, thereby influencing its pharmacokinetic profile.

The interplay between the electronic effects of the bromoacetyl group and the steric and lipophilic contributions of the 7-ethyl group is a central theme in the SAR of this class of compounds.

Comparative Efficacy: Benchmarking Against Other Benzofuran Derivatives

To contextualize the potential of this compound derivatives, it is essential to compare their cytotoxic activity with other classes of benzofuran derivatives that have been investigated for their anticancer properties. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Benzofuran-Chalcone HybridCompound 3dMCF-7 (Breast Cancer)3.22[6]
Benzofuran-Chalcone HybridCompound 3dPC-3 (Prostate Cancer)4.15[6]
Benzofuran-Chalcone HybridCompound 3jMCF-7 (Breast Cancer)7.81[6]
Benzofuran-Chalcone HybridCompound 3jPC-3 (Prostate Cancer)9.46[6]
Halogenated BenzofuranCompound 3HeLa (Cervical Carcinoma)1.136[1]
Benzofuran-N-Aryl Piperazine HybridHybrid 16A549 (Lung Carcinoma)0.12[1]
2-Benzoylbenzofuran DerivativeCompound 11eMCF-7 (Breast Cancer)Potent (exact value not specified)[9]

This table presents a selection of IC50 values for various benzofuran derivatives to provide a comparative landscape. The data highlights that modifications across the benzofuran scaffold can lead to highly potent anticancer compounds.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The synthesis and biological evaluation of this compound derivatives follow a structured workflow.

General Synthetic Workflow

The synthesis of this compound derivatives typically starts with the construction of the 2-acetyl-7-ethylbenzofuran core, followed by bromination.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Acetyl-7-ethylbenzofuran cluster_bromination Bromination Start Starting Materials (e.g., 2-hydroxy-3-ethylbenzaldehyde) Step1 Reaction with Chloroacetone Start->Step1 K2CO3, Acetone Intermediate 2-Acetyl-7-ethylbenzofuran Step1->Intermediate Step2 Bromination Reaction Intermediate->Step2 Br2, Acetic Acid Product This compound Derivatives Step2->Product

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-Step Synthesis of 2-Acetyl-7-ethylbenzofuran:

  • A mixture of 2-hydroxy-3-ethylbenzaldehyde, chloroacetone, and anhydrous potassium carbonate in dry acetone is refluxed.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield 2-acetyl-7-ethylbenzofuran.

Step-by-Step α-Bromination:

  • 2-Acetyl-7-ethylbenzofuran is dissolved in a suitable solvent, such as acetic acid or chloroform.

  • A solution of bromine in the same solvent is added dropwise at a controlled temperature.

  • The reaction is stirred until completion, as indicated by TLC.

  • The reaction mixture is then worked up, typically by washing with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by extraction and purification.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1]

MTT_Assay_Workflow Seeding Seed cancer cells in 96-well plates Treatment Treat cells with varying concentrations of the benzofuran derivative Seeding->Treatment Incubation Incubate for a specified period (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Viable cells metabolize MTT to purple formazan MTT_Addition->Formazan_Formation Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals Formazan_Formation->Solubilization Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Measurement Analysis Calculate cell viability and determine the IC50 value Measurement->Analysis

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Detailed MTT Assay Protocol:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations.

  • Incubation: The plates are incubated for a period of 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Mechanistic Insights: How Do Benzofuran Derivatives Exert Their Anticancer Effects?

Benzofuran derivatives can induce cancer cell death through a variety of mechanisms, often targeting multiple signaling pathways.

Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets Benzofuran This compound Derivatives Kinases Kinases (e.g., Pim-1, CDK8) Benzofuran->Kinases Tubulin Tubulin Polymerization Benzofuran->Tubulin SIRT2 Sirtuin 2 (SIRT2) Benzofuran->SIRT2 Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest Cell Cycle Arrest (e.g., at G2/M phase) AngiogenesisInhibition Inhibition of Angiogenesis Kinases->Apoptosis Kinases->CellCycleArrest Kinases->AngiogenesisInhibition Tubulin->CellCycleArrest SIRT2->Apoptosis

Caption: Potential signaling pathways and molecular targets of benzofuran derivatives.

Some of the key mechanisms of action include:

  • Kinase Inhibition: Many benzofuran derivatives have been shown to inhibit the activity of various protein kinases that are crucial for cancer cell signaling, such as Pim-1 kinase and cyclin-dependent kinase 8 (CDK8).[10][11]

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

  • Sirtuin Inhibition: Certain benzofuran derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in various cellular processes, including cell cycle regulation and autophagy.[12]

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives highlights a promising strategy for the design of potent anticancer agents. The 2-bromoacetyl group serves as a reactive moiety for covalent modification of target proteins, while the 7-ethyl group helps to optimize the pharmacokinetic properties of the compounds.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation of a Focused Library: A series of this compound derivatives with systematic variations in the substitution pattern on the benzene ring should be synthesized and evaluated to further refine the SAR.

  • Target Identification and Validation: Efforts should be directed towards identifying the specific molecular targets of the most active compounds to elucidate their precise mechanism of action.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo studies using animal models of cancer to assess their therapeutic potential and pharmacokinetic profiles.

  • Lead Optimization: The lead compounds should be further optimized to improve their potency, selectivity, and drug-like properties.

By continuing to explore the rich chemistry of the benzofuran scaffold, researchers can pave the way for the development of novel and effective cancer therapies.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromoacetyl-7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis. The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, in-depth protocol for the proper disposal of 2-Bromoacetyl-7-ethylbenzofuran, a halogenated organic compound that requires meticulous handling due to its reactivity and potential hazards. Our focus is to provide not just a set of instructions, but a framework of understanding, ensuring that these procedures are not merely followed, but comprehended.

Hazard Identification and Chemical Profile

This compound is an α-halo ketone, a class of compounds recognized for their utility as synthetic intermediates and as alkylating agents.[1] This reactivity, however, necessitates a thorough understanding of its potential hazards. The primary concerns with this compound are its potential for skin and eye irritation, and its lachrymatory (tear-inducing) properties. As a halogenated organic compound, its disposal is subject to specific environmental regulations.

The key to its safe disposal lies in understanding its chemical susceptibility to hydrolysis. The presence of the bromine atom alpha to the carbonyl group makes the acetyl carbon electrophilic and susceptible to nucleophilic attack. In the presence of a base, such as sodium bicarbonate or sodium hydroxide, this compound will undergo hydrolysis, breaking down into less hazardous, water-soluble byproducts.[2][3]

Table 1: Key Safety and Regulatory Information for this compound

PropertyValue/InformationSource
Chemical Class α-Halo Ketone, Halogenated Organic Compound[1]
Primary Hazards Skin and eye irritant, lachrymator
Reactivity Reacts with bases and nucleophiles[1]
Primary Disposal Method Chemical neutralization via hydrolysis
EPA Hazardous Waste Code (for neutralized waste) F001 (if mixed with spent halogenated solvents) or evaluate for D002 (corrosivity) prior to neutralization. Post-neutralization, if non-hazardous, disposal is subject to local regulations.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE should be based on a thorough risk assessment.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and the lachrymatory effects of the compound.

  • Hand Protection: The choice of gloves is critical. Due to the halogenated nature of the compound, standard latex gloves may not offer sufficient protection. Butyl rubber or nitrile gloves are recommended.[4][5][6][7][8] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A chemical-resistant lab coat or apron should be worn over personal clothing.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.

Spill Management: A Calm and Methodical Approach

In the event of a spill of this compound, a prompt and systematic response is crucial to mitigate exposure and contamination.

Step 1: Evacuate and Ventilate

  • Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ensure the chemical fume hood is operating at maximum capacity to ventilate the area.

Step 2: Assemble Spill Kit and Don PPE

  • Retrieve the laboratory's chemical spill kit.

  • Don the appropriate PPE as outlined in Section 2.

Step 3: Contain and Absorb the Spill

  • For a solid spill, carefully cover the material with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.

  • For a solution, contain the spill with absorbent pads or booms and then cover with an inert absorbent material.

Step 4: Neutralize the Spill Area

  • Once the bulk of the material is absorbed, the spill area should be decontaminated.

  • Prepare a 5% solution of sodium bicarbonate in water.

  • Carefully apply the sodium bicarbonate solution to the spill area, allowing it to react for at least 30 minutes. Be aware of potential gas evolution (carbon dioxide).

Step 5: Collect and Dispose of Spill Debris

  • Using non-sparking tools, carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Wipe the spill area with a cloth or sponge dampened with the 5% sodium bicarbonate solution, followed by a final wipe with water.

  • All materials used in the cleanup, including gloves and wipes, must be placed in the hazardous waste container.

Step 6: Label and Store Waste

  • Seal and label the hazardous waste container with the contents ("this compound spill debris") and the date.

  • Store the container in a designated hazardous waste accumulation area for pickup by a certified waste disposal vendor.

Disposal Protocol: A Step-by-Step Guide to Neutralization

The primary method for the safe disposal of this compound is through chemical neutralization via hydrolysis. This process converts the reactive α-bromo ketone into less hazardous and more water-soluble compounds.

Materials Required
  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or 1M Sodium hydroxide (NaOH) solution

  • Large glass beaker or flask (at least 4 times the volume of the waste)

  • Stir bar and magnetic stir plate

  • pH paper or a calibrated pH meter

  • Appropriate PPE (see Section 2)

  • Chemical fume hood

Workflow for the Safe Disposal of this compound

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_verification Verification cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Prepare a dilute solution of sodium bicarbonate (5-10%) or 1M NaOH in a large beaker. B->C D Slowly add the this compound waste to the basic solution with stirring. C->D E Continue stirring for at least 2 hours to ensure complete hydrolysis. D->E F Monitor for signs of reaction (e.g., gas evolution) and ensure the temperature remains stable. E->F G Check the pH of the solution. It should be between 6 and 9. F->G H If the pH is still acidic, add more base and continue stirring. G->H pH < 6 I Once the pH is stable in the neutral range, the solution can be disposed of as hazardous aqueous waste. G->I 6 ≤ pH ≤ 9 H->E J Label the waste container appropriately. I->J K Store in a designated hazardous waste accumulation area. J->K

Caption: A general workflow for the safe disposal of this compound.

Detailed Experimental Protocol
  • Preparation: In a certified chemical fume hood, don all required PPE. Place a large glass beaker or flask on a magnetic stir plate and add a stir bar.

  • Prepare Neutralizing Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). The volume of this solution should be at least 10 times the volume of the this compound waste to be neutralized.

  • Neutralization: While stirring the basic solution, slowly and in small portions, add the this compound waste. Be cautious of any potential for gas evolution (if using sodium bicarbonate) or heat generation.

  • Reaction: Continue to stir the mixture for a minimum of 2 hours at room temperature to ensure the hydrolysis reaction goes to completion.

  • Verification: After the reaction period, turn off the stirrer and test the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 9. If the solution is still acidic, add more of the basic solution and continue stirring for another hour before re-testing the pH.

  • Waste Collection: Once the pH is confirmed to be in the neutral range, the solution should be transferred to a properly labeled hazardous waste container for aqueous waste.

  • Container Rinsing: Any container that held the original this compound waste should be rinsed several times with a small amount of the neutralizing solution. These rinsates should be added to the hazardous waste container.

  • Final Disposal: The sealed and labeled hazardous waste container should be stored in your institution's designated hazardous waste accumulation area for pickup by a certified environmental disposal company.

Regulatory Compliance and Transportation

The disposal of chemical waste is regulated by governmental agencies such as the U.S. Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[9][10][11][12][13][14][15][16] It is imperative that all disposal activities comply with federal, state, and local regulations. The neutralized aqueous waste, while less hazardous, should still be disposed of through your institution's hazardous waste program. All waste containers must be properly labeled with their contents and associated hazards to ensure safe handling and transportation.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical principles behind the neutralization process and adhering to a systematic and well-documented protocol, researchers can ensure that the lifecycle of this valuable reagent is managed responsibly from acquisition to final disposal.

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A Senior Application Scientist's Guide to Handling 2-Bromoacetyl-7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As laboratory professionals, our commitment to safety is paramount. The available Safety Data Sheet (SDS) for 2-Bromoacetyl-7-ethylbenzofuran lacks specific GHS hazard classifications, presenting a significant information gap[1]. In such situations, we must operate under the precautionary principle. This guide is therefore built upon a synthesized hazard assessment, drawing from the known toxicological profiles of structurally similar compounds, including the benzofuran core, other α-bromo ketones, and closely related analogs. This approach ensures we establish a robust safety framework that respects the potential hazards and empowers you to work with confidence and security.

Synthesized Hazard Assessment: The "Why" Behind the Protocol

Understanding the risk is the first step in mitigating it. While data for this compound is limited[1], its structure points to three primary sources of hazard:

  • The α-Bromo Ketone Moiety: This functional group is characteristic of lachrymators (tear-producing agents) and potent alkylating agents. Such compounds can react with biological nucleophiles, including DNA and proteins, posing significant health risks. The closely related analog, 2-(Bromoacetyl)benzofuran, is classified as causing severe skin corrosion and serious eye damage. This dictates the need for stringent skin and eye protection.

  • The Benzofuran Core: The parent heterocycle, 2,3-benzofuran, has demonstrated toxicity in animal studies, primarily causing liver and kidney damage. It is also noted as a potential carcinogen in rats and mice[2]. This underlying toxicity of the core structure warrants measures to prevent inhalation and systemic absorption.

  • Reactivity: α-Bromo ketones are valuable synthetic intermediates precisely because of their reactivity[3][4][5]. This same reactivity can pose a danger if the compound comes into contact with incompatible materials. It is known to react with bases, oxidizing agents, and nucleophiles.

Core PPE Ensemble for Routine Handling

All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. The following PPE represents the minimum required standard for any procedure involving this compound.

PPE ComponentSpecification & StandardRationale for Use
Hand Protection Double Gloving: Inner nitrile glove, outer butyl rubber or thick, chemical-resistant nitrile gloves.The inner glove provides protection in case the outer glove is breached. Double gloving minimizes the risk of contamination transfer when exiting the work area[6]. Nitrile and butyl rubber offer good resistance to a range of organic chemicals[7].
Eye & Face Protection Chemical safety goggles and a full-face shield.Due to the severe eye damage potential identified in analogous compounds, safety glasses are insufficient. Goggles provide a seal against splashes and vapors, while the face shield protects the entire face from splashes[6][7].
Body Protection Chemical-resistant lab coat with tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat.Protects against splashes and prevents the compound from contaminating personal clothing. The apron provides an additional layer of protection for the torso.
Respiratory Protection Not required if all work is performed in a certified chemical fume hood.The fume hood serves as the primary engineering control to prevent inhalation of dusts or vapors[1]. An appropriate respirator would be required if work must be done outside a hood or if engineering controls fail[8].
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.

Procedural Discipline: Donning and Doffing Protocols

The effectiveness of PPE is directly tied to its correct usage. The following protocols for putting on (donning) and taking off (doffing) PPE are designed to prevent cross-contamination and ensure a self-validating system of safety.

Experimental Protocol: PPE Donning and Doffing Sequence

A. Donning Sequence (Putting on PPE)

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the chemical-resistant lab coat, ensuring all buttons are fastened.

  • Apron: If required, don the chemical-resistant apron.

  • Outer Gloves: Don the second, outer pair of chemical-resistant gloves. The cuff of the outer glove should extend over the cuff of the lab coat sleeve[6].

  • Eye/Face Protection: Put on chemical safety goggles, followed by the full-face shield.

  • Final Check: Visually inspect all PPE for damage or improper fit before entering the work area.

B. Doffing Sequence (Taking off PPE) This sequence is critical and should be performed slowly and deliberately to avoid self-contamination.

  • Initial Decontamination: If grossly contaminated, wipe down the outer gloves and apron before removal.

  • Face Shield & Apron: Remove the face shield, followed by the chemical-resistant apron.

  • Outer Gloves: Remove the outer gloves using a glove-to-glove technique (peeling them off without touching the outer surface with bare skin). Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is contained inward.

  • Goggles: Remove safety goggles.

  • Inner Gloves: Remove the inner gloves using a skin-to-skin technique (hooking a bare finger under the cuff to roll the glove off). Dispose of them in the hazardous waste container.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Transition Area) d1 1. Hand Hygiene d2 2. Don Inner Gloves d1->d2 d3 3. Don Lab Coat d2->d3 d4 4. Don Outer Gloves (over cuffs) d3->d4 d5 5. Don Goggles & Face Shield d4->d5 f1 1. Remove Face Shield d5->f1 Enter Work Area & Complete Task f2 2. Remove Outer Gloves (Glove-to-Glove) f1->f2 f3 3. Remove Lab Coat f2->f3 f4 4. Remove Goggles f3->f4 f5 5. Remove Inner Gloves (Skin-to-Skin) f4->f5 f6 6. Final Hand Hygiene f5->f6

Caption: PPE Donning and Doffing Workflow

Emergency Protocols: Responding to Exposure

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact:

    • Immediately proceed to the nearest safety shower or drench hose[9].

    • While rinsing, remove all contaminated clothing and jewelry. Do not delay rinsing due to modesty[10].

    • Flush the affected area with copious amounts of water for at least 15 minutes[9][10][11].

    • Seek immediate medical attention. Provide the medical team with the Safety Data Sheet for the compound[9].

  • Eye Contact:

    • Immediately go to the nearest eyewash station[9].

    • Forcibly hold the eyelids open and flush the eyes with water for at least 15 minutes, rotating the eyeballs to ensure the entire surface is rinsed[10].

    • If wearing contact lenses, remove them while continuing to flush[9][11].

    • Seek immediate medical attention, providing the SDS to the medical personnel.

  • Inhalation:

    • Move the affected person to fresh air immediately[1].

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration, but only if you are trained to do so and it is safe[1].

    • Seek immediate medical attention.

Spill Management and Decontamination

Accidental spills must be handled promptly and safely.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate non-essential personnel[12].

  • Control and Ventilate: Close the laboratory door to contain vapors and ensure the chemical fume hood is operating at maximum exhaust.

  • Assemble PPE: Before cleanup, don the full PPE ensemble as described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite, sand, or cat litter. Do not use combustible materials like paper towels or sawdust [13].

  • Collect Waste: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal[11][14].

  • Decontaminate Surfaces: The spill area should be decontaminated. A potential method, adapted from protocols for similar reactive compounds, involves wiping the area with a cloth soaked in a 5% sodium bicarbonate solution, followed by a final rinse with water[14]. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan

All waste streams containing this compound must be treated as hazardous.

  • Solid Waste: Contaminated PPE, absorbent materials, and empty containers must be placed in a sealed, labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain[1].

  • Disposal Method: All waste must be disposed of through a licensed chemical destruction facility or via controlled incineration, in accordance with all local, state, and federal regulations[1].

References

  • Emergency Procedures. Trent University. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]

  • Emergency Response Guide for Laboratories. Carnegie Mellon University Qatar. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Seton. [Link]

  • Section 3: Emergency Procedures. Princeton University Environmental Health and Safety. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

  • 2-Ethylbenzofuran. PubChem, National Institutes of Health. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. OpenStax. [Link]

  • Standard Operating Procedure for Bromine. University of California, Santa Barbara. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Laboratory Safety Manual. Princeton University Environmental Health and Safety. [Link]

  • Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • Hazard Summary: Bromoacetyl Bromide. New Jersey Department of Health. [Link]

Sources

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